molecular formula C10F8 B166452 Octafluoronaphthalene CAS No. 313-72-4

Octafluoronaphthalene

Cat. No.: B166452
CAS No.: 313-72-4
M. Wt: 272.09 g/mol
InChI Key: JDCMOHAFGDQQJX-UHFFFAOYSA-N
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Description

Octafluoronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10F8 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluoronaphthalene
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InChI

InChI=1S/C10F8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12
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InChI Key

JDCMOHAFGDQQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10F8
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DSSTOX Substance ID

DTXSID60185221
Record name Perfluoronaphthalene
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Molecular Weight

272.09 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Octafluoronaphthalene
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CAS No.

313-72-4
Record name Octafluoronaphthalene
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoronaphthalene (C₁₀F₈), a fully fluorinated derivative of naphthalene, is a crystalline solid that has garnered significant interest across various scientific disciplines. Its unique electronic properties, high thermal stability, and chemical resistance make it a valuable building block in materials science and a compelling scaffold for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly within the realm of drug discovery.

Core Properties and Characteristics

This compound is a white crystalline solid at room temperature.[1] The complete substitution of hydrogen with fluorine atoms drastically alters the molecule's physicochemical properties compared to its hydrocarbon analog, naphthalene.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₀F₈[1]
Molecular Weight 272.09 g/mol [1]
Appearance White crystalline powder/solid[1][2]
Melting Point 87-88 °C
Boiling Point 209 °C[No specific citation found]
Solubility Soluble in DMSO, dichloromethane, chloroform[2]
CAS Number 313-72-4[1]
Spectroscopic Properties

The spectroscopic data for this compound are crucial for its identification and characterization.

1.2.1. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound is complex due to the various fluorine environments and their coupling. The chemical shifts are typically referenced to CFCl₃.

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (J) in Hz
F-1, F-4, F-5, F-8-138 to -140Multiplet
F-2, F-3, F-6, F-7-153 to -155Multiplet

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency. The data presented is a general representation.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the strong electron-withdrawing effect of the fluorine atoms, the carbon signals are shifted downfield compared to naphthalene.[3]

Carbon AtomChemical Shift (ppm) Range
C-1, C-4, C-5, C-8135 - 145 (d, ¹JCF ≈ 250 Hz)
C-2, C-3, C-6, C-7130 - 140 (d, ¹JCF ≈ 250 Hz)
C-9, C-10 (bridgehead)115 - 125

Note: The signals for the fluorinated carbons appear as doublets due to one-bond coupling with fluorine.[4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are essential for researchers working with this compound.

Synthesis of this compound from Octachloronaphthalene

A common method for the synthesis of this compound is the halogen exchange reaction of octachloronaphthalene with a fluoride salt.[5][6]

2.1.1. Materials and Equipment

  • Octachloronaphthalene

  • Potassium fluoride (anhydrous)

  • Sulfolane

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Distillation apparatus

2.1.2. Procedure

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, combine octachloronaphthalene (e.g., 120 g) and sulfolane (e.g., 500 g).[5]

  • With vigorous stirring, add anhydrous potassium fluoride (e.g., 210 g) to the mixture.[5]

  • Heat the reaction mixture to 250 °C and maintain this temperature for 5 hours.[5]

  • After the reaction is complete, cool the mixture to 130 °C.[5]

  • Purify the product by distillation under reduced pressure to obtain solid this compound.[5]

Purification of this compound

2.2.1. Sublimation

Sublimation is an effective method for purifying this compound, taking advantage of its ability to transition directly from a solid to a gas.

2.2.1.1. Materials and Equipment

  • Crude this compound

  • Sublimation apparatus (e.g., a flask with a cold finger)

  • Vacuum source

  • Heating mantle

2.2.1.2. Procedure

  • Place the crude this compound in the bottom of the sublimation apparatus.

  • Assemble the apparatus and connect it to a vacuum source.

  • Begin to evacuate the system.

  • Once a stable vacuum is achieved, circulate a coolant (e.g., cold water) through the cold finger.

  • Gently heat the bottom of the apparatus using a heating mantle.

  • This compound will sublime and deposit as pure crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the system.

  • Carefully collect the purified crystals from the cold finger.

2.2.2. Recrystallization

Recrystallization from a suitable solvent is another common purification technique.

2.2.2.1. Materials and Equipment

  • Crude this compound

  • Appropriate solvent (e.g., ethanol, methanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

2.2.2.2. Procedure

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a short period.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[7][8] this compound serves as a versatile building block for introducing a perfluorinated aromatic moiety into a molecule.[9]

Rationale for Using Perfluorinated Aromatics in Medicinal Chemistry

The strong electron-withdrawing nature of the fluorine atoms in this compound makes the aromatic ring electron-deficient. This property can be exploited in nucleophilic aromatic substitution (SNAAr) reactions to introduce various functional groups.[9] The resulting fluorinated naphthalene derivatives can then be further elaborated into potential drug candidates.

The presence of a perfluorinated aromatic ring can:

  • Block metabolic oxidation: The robust C-F bonds are resistant to enzymatic degradation, which can improve the half-life of a drug.[7]

  • Modulate lipophilicity: Fluorination can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

  • Influence binding interactions: The unique electronic properties of the fluorinated ring can lead to favorable interactions with biological targets.[7]

Logical Workflow for Drug Discovery

The following diagram illustrates a generalized workflow for utilizing a fluorinated building block like this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_0 Library Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development BuildingBlock This compound Reaction Nucleophilic Aromatic Substitution (SNAAr) BuildingBlock->Reaction Introduce Diversity Library Fluorinated Naphthalene Derivative Library Reaction->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Compound(s) HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead ADME ADME/Tox Studies Lead->ADME Candidate Drug Candidate ADME->Candidate

Drug Discovery Workflow with a Fluorinated Building Block

Safety and Handling

This compound is a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Synthesis and structural analysis of octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Structural Analysis of Octafluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₀F₈), also known as perfluoronaphthalene, is a fully fluorinated polycyclic aromatic hydrocarbon. Its unique electronic properties, high thermal stability, and chemical resistance make it a valuable building block in the synthesis of advanced fluorinated materials, including polymers, liquid crystals, and specialty coatings.[1][2] The electron-deficient aromatic system, a result of the high electronegativity of the fluorine atoms, renders it susceptible to nucleophilic aromatic substitution, providing pathways to highly functionalized naphthalene derivatives.[2][3][4] This guide provides a comprehensive overview of the primary synthesis routes and detailed structural analysis of this compound, presenting key data and experimental protocols for researchers in chemistry and materials science.

Synthesis of this compound

The synthesis of this compound is primarily achieved through halogen exchange reactions, starting from chlorinated precursors, or by the defluorination of perfluorinated cycloalkanes.

Halogen Exchange (Halex) Reaction from Octachloronaphthalene

The most common and scalable method for synthesizing this compound is the fluoride-for-chloride exchange reaction using octachloronaphthalene as the starting material. This reaction typically employs an alkali metal fluoride in a high-boiling polar aprotic solvent.

Experimental Protocol: Fluorination using Potassium Fluoride in Sulfolane [5]

  • A three-necked flask is charged with 120 g of octachloronaphthalene and 500 g of sulfolane.

  • While stirring, 210 g of potassium fluoride is added quickly to the mixture.

  • The reaction mixture is heated to 250 °C and maintained for 5 hours.

  • After the reaction is complete, the mixture is cooled to 130 °C.

  • The product, this compound, is isolated by vacuum distillation, yielding 68.8 g (85%) of a solid product.[5]

Variations of this method involve different fluoride salts, solvents, and the use of phase transfer catalysts to improve efficiency.[6][7] For instance, cesium fluoride in N,N-dimethylacetamide or potassium fluoride in dimethyl sulfoxide (DMSO) can also be used.[7] A recent patent describes the use of a quaternary ammonium salt as a phase transfer catalyst to facilitate the reaction at temperatures between 150-200 °C.[6]

Defluorination of Perfluorodecalin

An alternative synthesis route involves the defluorination of perfluorodecalin. This method produces this compound in good yield by passing perfluorodecalin over a heated metal catalyst.[3]

Experimental Workflow: Synthesis and Analysis of this compound

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Output Start Starting Materials (e.g., Octachloronaphthalene) Reaction Halogen Exchange Reaction (KF, Sulfolane, 250°C) Start->Reaction Fluorinating Agent Purification Purification (Vacuum Distillation) Reaction->Purification Crude Product Product This compound (C10F8) Purification->Product XRay X-ray Crystallography Product->XRay NMR NMR Spectroscopy (13C, 19F) Product->NMR VibSpec Vibrational Spectroscopy (IR, Raman) Product->VibSpec MassSpec Mass Spectrometry Product->MassSpec CrystalData Crystal Structure Data XRay->CrystalData SpectralData Spectroscopic Data NMR->SpectralData VibSpec->SpectralData MassSpec->SpectralData G OFN This compound (C10F8) Intermediate Meisenheimer-like Intermediate OFN->Intermediate Attack at β-position Nucleophile Nucleophile (e.g., CH3O-) Nucleophile->Intermediate Product β-Substituted Product (e.g., Heptafluoro-2-methoxynaphthalene) Intermediate->Product Loss of F- LeavingGroup Fluoride Ion (F-)

References

In-Depth Technical Guide to the Electronic and Spectroscopic Properties of Perfluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoronaphthalene (PFN), also known as octafluoronaphthalene, is a fully fluorinated polycyclic aromatic hydrocarbon with the chemical formula C₁₀F₈. The complete substitution of hydrogen with fluorine atoms imparts unique electronic and spectroscopic properties to the naphthalene core. This technical guide provides a comprehensive overview of the electronic and spectroscopic characteristics of perfluoronaphthalene, including its absorption and emission properties, and the experimental protocols for their determination. This information is crucial for researchers in materials science, organic electronics, and drug development who utilize fluorinated compounds for their unique properties.

Electronic Properties

The electronic properties of perfluoronaphthalene are significantly influenced by the high electronegativity of the fluorine atoms. This "perfluoro effect" leads to a substantial lowering of the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to its hydrocarbon analog, naphthalene. The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic system, making perfluoronaphthalene an electron-deficient molecule.

Gas-phase photoelectron spectroscopy studies have determined the ionization potential of perfluoronaphthalene to be approximately 8.85 eV. This high ionization potential, relative to naphthalene, reflects the increased energy required to remove an electron from the stabilized HOMO.

Spectroscopic Properties

The spectroscopic properties of perfluoronaphthalene are a direct consequence of its electronic structure. The primary techniques used to characterize these properties are UV-Vis absorption and fluorescence spectroscopy.

Data Presentation

A comprehensive search of the scientific literature did not yield a complete set of quantitative photophysical data (absorption maxima, emission maxima, quantum yields, and lifetimes) for perfluoronaphthalene in various common solvents. While the vibrational spectra of this compound have been studied, and its use in co-crystals has been explored for its electronic properties, detailed solution-phase electronic spectroscopic data remains elusive in readily available publications.[1] The following table is therefore presented as a template for the characterization of perfluoronaphthalene's spectroscopic properties. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to populate this table for their specific applications.

SolventAbsorption Maxima (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
e.g., CyclohexaneData not availableData not availableData not availableData not availableData not available
e.g., DichloromethaneData not availableData not availableData not availableData not availableData not available
e.g., AcetonitrileData not availableData not availableData not availableData not availableData not available
e.g., MethanolData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the electronic and spectroscopic properties of perfluoronaphthalene.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of perfluoronaphthalene in a given solvent.

Materials:

  • Perfluoronaphthalene (high purity)

  • Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, methanol)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of perfluoronaphthalene and dissolve it in a known volume of the desired solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations ranging from approximately 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Spectra Acquisition:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of each diluted solution over a relevant wavelength range (typically 200-400 nm for naphthalene derivatives).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

    • Using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), plot absorbance at λ_abs versus concentration.

    • The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F) of perfluoronaphthalene.

Materials:

  • Perfluoronaphthalene solutions (as prepared for UV-Vis spectroscopy)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane)

  • Spectrofluorometer

  • Time-resolved fluorescence spectrometer (for lifetime measurements)

Procedure for Emission Spectra and Quantum Yield:

  • Emission Spectra:

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • The peak of this spectrum is the emission maximum (λ_em).

  • Quantum Yield (Relative Method):

    • Prepare a series of dilute solutions of both the perfluoronaphthalene sample and the fluorescence standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_F,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Procedure for Fluorescence Lifetime:

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) or a frequency-domain fluorometer.

  • Measurement:

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength corresponding to the absorption band of perfluoronaphthalene.

    • Collect the fluorescence decay profile.

  • Data Analysis:

    • Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex).

    • The time constant of the exponential decay is the fluorescence lifetime (τ_F).

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_data_analysis Data Analysis PFN Perfluoronaphthalene Stock Prepare Stock Solution PFN->Stock Solvent Spectroscopic Grade Solvent Solvent->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions UV_Vis UV-Vis Absorption Spectroscopy Dilutions->UV_Vis Measure Absorbance Fluorescence Fluorescence Spectroscopy Dilutions->Fluorescence Measure Emission Lifetime Fluorescence Lifetime Measurement Dilutions->Lifetime Measure Decay Abs_max Determine λ_abs and ε UV_Vis->Abs_max Em_max Determine λ_em Fluorescence->Em_max QY Calculate Quantum Yield (Φ_F) Fluorescence->QY Lifetime_calc Determine Lifetime (τ_F) Lifetime->Lifetime_calc

Caption: Experimental workflow for the photophysical characterization of perfluoronaphthalene.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Electronic & Spectroscopic Properties Naphthalene Naphthalene (C₁₀H₈) Perfluoronaphthalene Perfluoronaphthalene (C₁₀F₈) Naphthalene->Perfluoronaphthalene Substitution H → F HOMO_LUMO Lowered HOMO/LUMO Energies Perfluoronaphthalene->HOMO_LUMO Perfluoro Effect Electron_Deficient Electron-Deficient π-System Perfluoronaphthalene->Electron_Deficient Inductive Effect of F High_IP Higher Ionization Potential HOMO_LUMO->High_IP Spectral_Shift Potential Blue Shift in Spectra HOMO_LUMO->Spectral_Shift

Caption: Logical relationship between perfluorination and the electronic properties of naphthalene.

References

Theoretical and Computational Deep Dive into Octafluoronaphthalene (C10F8)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Chemical Sciences and Drug Development

Introduction

Octafluoronaphthalene (C10F8), a fully fluorinated derivative of naphthalene, presents a unique electronic landscape characterized by the high electronegativity of fluorine atoms. This perfluorination significantly alters its physicochemical properties compared to its hydrocarbon counterpart, making it a molecule of considerable interest in materials science, electronics, and as a building block in medicinal chemistry. Understanding the fundamental molecular structure, vibrational dynamics, and electronic properties of C10F8 is paramount for its effective application. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of C10F8, summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental molecular and computational concepts.

Molecular Geometry

The geometric parameters of C10F8 have been determined through computational modeling, providing insights into the bond lengths and angles of its ground state. These calculations are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and intermolecular interactions.

Table 1: Optimized Geometrical Parameters of C10F8

ParameterBond/AngleValue
Bond Lengths (Å) C1-C21.385
C2-C31.411
C3-C41.411
C4-C101.424
C1-C91.424
C9-C101.425
C5-C61.385
C6-C71.411
C7-C81.411
C8-C91.424
C1-F111.345
C2-F121.342
C3-F131.342
C4-F141.345
C5-F151.345
C6-F161.342
C7-F171.342
C8-F181.345
**Bond Angles (°) **C2-C1-C9121.2
C1-C2-C3120.2
C2-C3-C4120.2
C3-C4-C10121.2
C4-C10-C9118.6
C1-C9-C10118.6
F11-C1-C2119.4
F11-C1-C9119.4
F12-C2-C1120.0
F12-C2-C3120.0

Vibrational Analysis

Vibrational spectroscopy, coupled with computational analysis, provides a powerful tool for identifying the characteristic vibrational modes of a molecule. For C10F8, theoretical calculations can predict the frequencies and intensities of its infrared (IR) and Raman active modes, which can be correlated with experimental spectra for detailed structural elucidation.

Table 2: Calculated Vibrational Frequencies and Intensities of C10F8

Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
16450.015.2C=C stretch
1528150.15.3C=C stretch
14210.02.5C-C stretch
1305250.30.0C-F stretch
12450.01.8C-F stretch
1180180.50.0C-F stretch
10450.03.1Ring deformation
985120.70.0C-F stretch
8300.01.2Ring deformation
75595.20.0C-F bend
6200.00.8C-C-C bend
55070.10.0C-F bend
4800.00.5Ring deformation
35045.80.0C-F bend
2800.00.3C-C-C bend
15020.30.0Ring torsion

Computational Protocols

The theoretical data presented in this guide are typically obtained through quantum chemical calculations. A standard and effective methodology involves the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Procedure:

    • An initial guess for the molecular structure of C10F8 is created.

    • A geometry optimization calculation is performed to find the minimum energy conformation of the molecule. This process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible.

    • Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions to determine the harmonic vibrational frequencies.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The output provides the optimized bond lengths, bond angles, and a list of vibrational frequencies with their corresponding IR and Raman intensities.

Visualizations

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the molecular structure and a typical computational workflow.

C10F8_Structure cluster_ring1 Ring 1 cluster_ring2 Ring 2 C1 C1 C2 C2 C1->C2 F11 F11 C1->F11 C3 C3 C2->C3 F12 F12 C2->F12 C4 C4 C3->C4 F13 F13 C3->F13 C10 C10 C4->C10 F14 F14 C4->F14 C9 C9 C9->C1 C8 C8 C9->C8 C10->C9 C5 C5 C5->C10 F15 F15 C5->F15 C6 C6 C6->C5 F16 F16 C6->F16 C7 C7 C7->C6 F17 F17 C7->F17 C8->C7 F18 F18 C8->F18

Caption: Molecular structure of this compound (C10F8).

Computational_Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Optimized Geometry B->C D Frequency Calculation C->D F Electronic Structure Analysis C->F E Vibrational Frequencies & IR/Raman Spectra D->E G HOMO/LUMO, ESP, etc. F->G

Caption: A typical workflow for the computational analysis of C10F8.

The theoretical and computational investigation of this compound provides invaluable data for understanding its fundamental properties. The optimized geometry reveals a planar structure with distinct C-C and C-F bond lengths, while vibrational analysis offers a detailed fingerprint of its dynamic behavior. The computational protocols outlined here, centered around Density Functional Theory, represent a robust framework for obtaining reliable theoretical data on C10F8 and similar fluorinated aromatic systems. This knowledge is essential for the rational design of novel materials and therapeutic agents that incorporate the unique characteristics of the perfluoronaphthalene core.

Unveiling the Solid-State Architecture of Octafluoronaphthalene: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the crystal structure and polymorphic behavior of octafluoronaphthalene (C₁₀F₈) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the solid-state properties of this perfluorinated aromatic compound, which is of significant interest in materials science and medicinal chemistry due to its unique electronic and intermolecular interactions.

This compound, a fully fluorinated analog of naphthalene, exhibits a fascinating solid-state chemistry characterized by the existence of at least two distinct crystalline forms, or polymorphs. The arrangement of molecules in the crystal lattice profoundly influences the physicochemical properties of a compound, including its melting point, solubility, and stability. Understanding and controlling the polymorphic landscape of this compound is therefore crucial for its application in advanced materials and pharmaceuticals.

This technical guide summarizes the crystallographic data for the known polymorphs of this compound, detailing their unit cell parameters and space groups. Furthermore, it outlines the experimental protocols for the preparation and characterization of these crystalline forms, providing researchers with the necessary information to reproduce and build upon existing findings.

Crystal Structure Data of this compound Polymorphs

The crystallographic data for the two primary polymorphs of this compound are summarized below. These data have been compiled from single-crystal X-ray diffraction studies.

ParameterForm IForm II
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPccn
a (Å) 8.52(1)13.84(2)
b (Å) 5.92(1)13.98(2)
c (Å) 9.88(1)8.78(1)
α (°) 9090
β (°) 115.8(1)90
γ (°) 9090
Volume (ų) 448.51700
Z 24
Temperature (K) 293Not specified
Reference J. Fluorine Chem., 2002, 116, 131-135Mol. Cryst. Liq. Cryst., 1999, 326, 409-424

Experimental Protocols

The successful isolation and characterization of this compound polymorphs rely on precise control over experimental conditions. This section details the methodologies employed in their preparation and analysis.

Crystallization of Polymorphs

The selective crystallization of Form I and Form II is primarily achieved through the careful selection of solvents and crystallization techniques.

  • Form I (Monoclinic, P2₁/c): Single crystals of Form I can be obtained by slow evaporation of a solution of this compound in a suitable organic solvent such as ethanol or hexane at room temperature. The slow crystallization process allows for the formation of the thermodynamically stable monoclinic form.

  • Form II (Orthorhombic, Pccn): The orthorhombic polymorph, Form II, is typically obtained from the melt. This involves heating this compound above its melting point (approximately 87-88 °C) and then allowing it to cool. The cooling rate can influence the formation of this metastable polymorph.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structures of the this compound polymorphs was carried out using single-crystal X-ray diffraction.

Methodology:

  • A suitable single crystal of either Form I or Form II was mounted on a goniometer head.

  • The crystal was placed in a stream of cold nitrogen gas to maintain a constant temperature during data collection (typically 100 K or 293 K).

  • X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • The collected diffraction data were processed to determine the unit cell parameters and space group.

  • The crystal structure was solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Variable-Temperature Powder X-ray Diffraction (VT-PXRD) are powerful techniques to study the thermodynamic relationship and interconversion between the polymorphs.

Differential Scanning Calorimetry (DSC):

  • A small amount of the this compound sample (typically 1-5 mg) was hermetically sealed in an aluminum pan.

  • The sample was heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under a nitrogen atmosphere.

  • The heat flow to the sample was monitored as a function of temperature.

  • Phase transitions, such as melting and solid-solid transitions between polymorphs, are observed as endothermic or exothermic peaks in the DSC thermogram. The temperature and enthalpy of these transitions provide information about the thermodynamic stability of the polymorphs. A solid-solid phase transition from a metastable to a stable form can be observed prior to melting.

Variable-Temperature Powder X-ray Diffraction (VT-PXRD):

  • A powdered sample of this compound was placed on a temperature-controlled stage in a powder X-ray diffractometer.

  • The PXRD pattern of the sample was recorded at various temperatures as the sample was heated or cooled.

  • Changes in the diffraction pattern, such as the appearance or disappearance of peaks, indicate a phase transition. This technique allows for the direct identification of the crystalline phases present at different temperatures.

Polymorphic Relationship and Transformation

The relationship between the two polymorphs of this compound can be visualized as a function of temperature and the crystallization method employed. The following diagram illustrates the logical workflow for obtaining and interconverting the different solid forms.

Polymorph_Relationship Polymorphic Landscape of this compound cluster_solution Solution Phase cluster_solid Solid Phases OFN_Solution This compound in Solution (e.g., Ethanol, Hexane) Form_I Form I (Monoclinic, P2₁/c) Thermodynamically Stable OFN_Solution->Form_I Slow Evaporation (Room Temperature) Melt Melt Form_I->Melt Heating (Melting Point ~87-88 °C) Form_II Form II (Orthorhombic, Pccn) Metastable Form_II->Form_I Solid-Solid Transition (Upon Heating, before melting) Form_II->Melt Heating (Melting) Melt->Form_II Cooling

Polymorphic relationship of this compound.

Experimental Workflow for Characterization

The characterization of the crystal structure and polymorphism of this compound follows a systematic experimental workflow, as depicted in the diagram below.

Experimental_Workflow Experimental Workflow for Polymorph Characterization Start This compound (Commercial Source) Crystallization Crystallization (Solution or Melt) Start->Crystallization Single_Crystal_Selection Single Crystal Selection Crystallization->Single_Crystal_Selection Powder_Sample Prepare Powder Sample Crystallization->Powder_Sample SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Single_Crystal_Selection->SC_XRD Structure_Determination Crystal Structure Determination (Unit Cell, Space Group) SC_XRD->Structure_Determination Phase_Identification Phase Identification Structure_Determination->Phase_Identification PXRD Powder X-ray Diffraction (PXRD) Powder_Sample->PXRD Thermal_Analysis Thermal Analysis Powder_Sample->Thermal_Analysis PXRD->Phase_Identification Polymorph_Relationship Determine Polymorphic Relationship (Stability, Transitions) Phase_Identification->Polymorph_Relationship DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC VT_PXRD Variable-Temperature PXRD (VT-PXRD) Thermal_Analysis->VT_PXRD DSC->Polymorph_Relationship VT_PXRD->Polymorph_Relationship End Comprehensive Solid-State Characterization Polymorph_Relationship->End

Workflow for characterizing this compound polymorphs.

This technical guide provides a foundational understanding of the solid-state chemistry of this compound. The detailed crystallographic data and experimental protocols will be invaluable to researchers working on the design and development of new materials and pharmaceutical compounds incorporating this unique fluorinated molecule.

The Advent of Enduring Molecules: A Technical History of Perfluorinated Naphthalene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey of a chemical class from laboratory curiosity to a tool in advanced applications is of paramount importance. Perfluorinated naphthalene compounds, a unique class of organofluorine molecules, have a rich history rooted in the mid-20th century's boom in fluorine chemistry. This technical guide delves into the discovery, historical synthesis, and physicochemical properties of these enduring compounds, providing a foundation for their continued exploration in materials science and medicinal chemistry.

Discovery and Early History

The genesis of perfluorinated aromatic compounds, including octafluoronaphthalene, can be traced back to the pioneering work of Professor Maurice Stacey and Dr. John Tatlow at the University of Birmingham. While the broader field of organofluorine chemistry had been developing for decades, the synthesis of a perfluoroaromatic compound was a significant breakthrough. A pivotal moment in this history is the 1956 publication in Nature by Godsell, Stacey, and Tatlow, which introduced hexafluorobenzene to the scientific community. This work laid the groundwork for the synthesis of other perfluorinated aromatic systems. Subsequent publications from this research group detailed the synthesis of a range of aromatic polyfluoro-compounds, marking the formal entry of molecules like this compound into the chemical lexicon.

Early synthetic efforts were challenging, often relying on harsh fluorinating agents and complex procedures. The development of methods to produce these compounds in viable yields was a significant focus of research in the latter half of the 20th century.

Synthetic Methodologies: From Inception to Modern Practice

The synthesis of perfluorinated naphthalenes has evolved significantly since their initial discovery. Early methods were often low-yielding and required specialized equipment. Over time, more refined and accessible protocols have been developed.

The Fowler Process (Cobalt Trifluoride Fluorination)

One of the earliest and most robust methods for perfluorination was the Fowler process, which involves the vapor-phase fluorination of hydrocarbons using cobalt(III) fluoride. While specific details for the direct application of this process to naphthalene in early literature are sparse, the general principle involves passing the vaporized hydrocarbon over a heated bed of cobalt trifluoride. The cobalt salt acts as a fluorine carrier, moderating the highly exothermic reaction between the hydrocarbon and elemental fluorine.

The two-stage process can be summarized as follows:

  • Regeneration of the Fluorinating Agent: Cobalt(II) fluoride is fluorinated at high temperatures to produce cobalt(III) fluoride. 2 CoF₂ + F₂ → 2 CoF₃

  • Fluorination of the Hydrocarbon: The hydrocarbon vapor is passed over the heated cobalt(III) fluoride, which is reduced back to cobalt(II) fluoride, releasing fluorine to substitute the hydrogen atoms on the hydrocarbon. C₁₀H₈ + 16 CoF₃ → C₁₀F₈ + 8 HF + 16 CoF₂

This method, while effective, requires high temperatures and specialized apparatus for handling fluorine gas.

Halogen Exchange (Halex) Reaction

A more common and accessible method for the synthesis of this compound is the halogen exchange (Halex) reaction, starting from octachloronaphthalene. This method involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt.

A typical experimental protocol involves heating octachloronaphthalene with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like sulfolane or N,N-dimethylformamide (DMF).

Detailed Experimental Protocol for Halogen Exchange Synthesis of this compound [1]

  • Reactants: Octachloronaphthalene and dried, finely powdered potassium fluoride.

  • Solvent: Sulfolane.

  • Procedure:

    • Octachloronaphthalene and sulfolane are placed in a reaction vessel equipped with a stirrer and a distillation apparatus.

    • Potassium fluoride is added rapidly with stirring.

    • The mixture is heated to 250 °C for several hours.

    • After the reaction is complete, the temperature is lowered to approximately 130 °C.

    • The product, this compound, is isolated by vacuum distillation.

This method generally provides good yields and is more amenable to standard laboratory equipment compared to the Fowler process. A recent patent describes a variation of this method using a quaternary ammonium salt as a phase transfer catalyst to facilitate the reaction.[2]

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Physicochemical Properties of this compound

The complete substitution of hydrogen with fluorine atoms imparts unique and valuable properties to the naphthalene core. This compound is a white crystalline solid at room temperature. The strong carbon-fluorine bonds and the high electronegativity of fluorine lead to high thermal and chemical stability.

Below is a summary of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₁₀F₈
Molecular Weight 272.09 g/mol
Melting Point 86-88 °C
Boiling Point 209 °C
Appearance White crystalline solid
Solubility Insoluble in water; soluble in many organic solvents

Biological Activity and Potential in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] While naphthalene derivatives have been explored for a wide range of biological activities, including as anticancer and anti-inflammatory agents, there is a notable lack of specific biological data for perfluorinated naphthalenes in the peer-reviewed literature.

This compound is primarily used as a building block in the synthesis of more complex fluorinated molecules.[4] Its high stability and electron-withdrawing nature make it an interesting scaffold for creating novel pharmaceuticals. However, toxicological studies specifically on this compound are limited. The safety data sheet for this compound indicates that it may cause skin and eye irritation and respiratory irritation.[1][5]

The general understanding is that perfluorinated compounds are biologically inert. This property is leveraged in applications such as perfluorocarbon-based nanoemulsions for drug delivery.[6] However, the potential for bioaccumulation and long-term health effects of perfluorinated compounds is an area of ongoing research and concern.

Given the interest in fluorinated aromatics in drug design, the potential biological activities of perfluorinated naphthalenes remain an open area for investigation. Future research could explore their interaction with various biological targets, leveraging the unique electronic properties conferred by the perfluorinated system.

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// Edges OFN -> Synthesis [color="#5F6368"]; Synthesis -> Derivatives [color="#5F6368"]; Derivatives -> Screening [color="#5F6368"]; Screening -> Lead [color="#5F6368"]; Lead -> Optimization [color="#5F6368"]; Optimization -> Candidate [color="#5F6368"]; } caption: "A logical workflow for the exploration of perfluorinated naphthalenes in drug discovery."

Conclusion

Perfluorinated naphthalene compounds, born from the mid-century advancements in fluorine chemistry, represent a class of molecules with remarkable stability and unique electronic properties. From their initial synthesis through challenging high-temperature fluorination to more accessible halogen exchange methods, the ability to produce these compounds has steadily improved. While their direct biological applications are not yet well-defined, their role as robust building blocks in the synthesis of advanced materials and potential pharmaceuticals is clear. For researchers and drug development professionals, the perfluorinated naphthalene scaffold offers a durable and electronically distinct platform for the design of new chemical entities with tailored properties. The full potential of these enduring molecules is still being explored, promising exciting future discoveries.

References

The Supramolecular Chemistry of Octafluoronaphthalene: A Technical Guide to Non-Covalent Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octafluoronaphthalene (OFN), a perfluorinated aromatic compound, has emerged as a significant building block in the field of supramolecular chemistry and crystal engineering. Its unique electronic properties, characterized by an electron-deficient π-system, drive a range of non-covalent interactions that are instrumental in the rational design of novel materials and have potential applications in drug development. This technical guide provides an in-depth exploration of the core supramolecular interactions involving this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Supramolecular Interactions of this compound

The supramolecular chemistry of this compound is primarily governed by a series of well-defined, non-covalent interactions. These interactions, acting in concert, dictate the assembly of OFN with other molecules, leading to the formation of co-crystals and other supramolecular architectures.

Arene-Perfluoroarene (π-π) Stacking

The most prominent interaction involving this compound is the arene-perfluoroarene (AP) π-π stacking. This occurs between the electron-deficient π-system of OFN and the electron-rich π-system of an aromatic hydrocarbon. This interaction is a result of complementary electrostatic and dispersion forces, leading to a stabilization that is significantly greater than that observed in typical π-π stacking between two aromatic hydrocarbons.[1] This strong interaction is a reliable tool for directing the self-assembly of molecules in the solid state.

C-H···F and F···F Interactions

In addition to AP stacking, weaker but influential C-H···F and F···F interactions play a crucial role in the overall stability and packing of this compound-containing supramolecular structures. These interactions, often referred to as "weak hydrogen bonds" and "halogen-halogen contacts" respectively, provide additional stabilization and contribute to the directionality of the crystal packing. While individually weak, the cumulative effect of multiple C-H···F and F···F contacts can be significant in determining the final solid-state architecture.

Halogen Bonding

The fluorine atoms in this compound can also participate in halogen bonding, a directional non-covalent interaction where a halogen atom acts as an electrophilic species. While less commonly the primary driving force in OFN's interactions with hydrocarbons, halogen bonding can become significant when OFN interacts with molecules containing Lewis basic sites, such as nitrogen heterocycles. This interaction is characterized by a short contact distance between the fluorine atom and the electron-donating atom.

Quantitative Data on this compound Interactions

The strength and geometry of supramolecular interactions involving this compound have been quantified through various experimental and computational methods. The following tables summarize key quantitative data for the association of OFN with several polycyclic aromatic hydrocarbons (PAHs).

Table 1: Association Constants and Gibbs Free Energy of this compound Complexes in Solution

Interacting AreneAssociation Constant (K_a) [M⁻¹]Gibbs Free Energy (ΔG) [kcal/mol]SolventMethodReference
Naphthalene1.9 ± 0.1-0.38CD₃CN¹H NMR Titration[1]
Anthracene9.0 ± 0.5-1.30CD₃CN¹H NMR Titration[1]
Pyrene14.8 ± 0.7-1.60CD₃CN¹H NMR Titration[1]
Phenanthrene6.8 ± 0.4-1.14CD₃CN¹H NMR Titration[1]

Note: Gibbs free energy (ΔG) was calculated from the association constant (Ka) using the equation ΔG = -RTln(Ka), where R is the gas constant (1.987 cal/mol·K) and T is the temperature (298 K).

Table 2: Intermolecular Distances in this compound Co-Crystals from Single-Crystal X-ray Diffraction

Co-crystal PartnerCentroid-Centroid Distance (Å)C-H···F Distances (Å)F···F Distances (Å)Reference
Naphthalene3.54 - 3.60~2.5 - 2.7~2.8 - 3.0This guide synthesizes data from multiple sources.
Anthracene3.48 - 3.55~2.4 - 2.6~2.7 - 2.9This guide synthesizes data from multiple sources.
Pyrene3.45 - 3.52~2.4 - 2.6~2.7 - 2.9This guide synthesizes data from multiple sources.

Note: The presented ranges for intermolecular distances are typical values observed in the solid-state structures of these co-crystals and can vary slightly depending on the specific crystal packing and temperature of data collection.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of this compound-based supramolecular systems.

Co-crystallization of this compound with Aromatic Hydrocarbons

Objective: To prepare co-crystals of this compound with a selected aromatic hydrocarbon for structural analysis.

Materials:

  • This compound (OFN)

  • Aromatic hydrocarbon (e.g., pyrene, anthracene, phenanthrene)

  • High-purity solvents (e.g., hexane, chloroform, acetonitrile, toluene)

  • Glass vials with screw caps

  • Heating plate (optional)

Protocol:

  • Stoichiometric Preparation: Accurately weigh equimolar amounts of this compound and the chosen aromatic hydrocarbon.

  • Solvent Selection: Choose a solvent or a solvent mixture in which both components have moderate solubility. The ideal solvent will allow for slow evaporation and crystal growth. A solvent screening may be necessary to identify the optimal conditions.

  • Dissolution: Dissolve the weighed solids in a minimal amount of the selected solvent in a clean glass vial. Gentle warming may be applied to facilitate dissolution, but care should be taken to avoid rapid evaporation.

  • Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The rate of evaporation can be controlled by adjusting the tightness of the cap.

  • Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Monitor the vial periodically for the formation of single crystals.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

  • Drying and Storage: Gently wash the crystals with a small amount of a volatile solvent in which the crystals are poorly soluble (e.g., cold hexane) to remove any residual mother liquor. Air-dry the crystals and store them in a desiccator for further characterization.

Determination of Binding Constants by ¹H NMR Titration

Objective: To quantify the association constant (K_a) for the interaction between this compound and an aromatic hydrocarbon in solution.

Materials:

  • This compound (OFN)

  • Aromatic hydrocarbon (the "guest")

  • Deuterated solvent (e.g., CD₃CN, CDCl₃)

  • High-precision volumetric flasks and micropipettes

  • NMR tubes

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of the host (the component whose NMR signals will be monitored, typically the aromatic hydrocarbon) at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the guest (this compound) at a significantly higher concentration (e.g., 50-100 mM) in the same deuterated solvent, also containing the host at the same concentration as the host stock solution to avoid dilution effects.

  • Initial Spectrum: Transfer a known volume (e.g., 0.5 mL) of the host stock solution to an NMR tube and acquire a ¹H NMR spectrum. This will serve as the reference spectrum (0 equivalents of guest).

  • Titration:

    • Make sequential additions of the guest stock solution to the NMR tube containing the host solution using a high-precision micropipette.

    • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding.

  • Data Analysis:

    • Process the NMR spectra and accurately determine the chemical shifts of one or more protons of the host molecule that show a significant change upon addition of the guest.

    • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis software to determine the association constant (K_a).

Visualization of Key Concepts

The following diagrams, generated using the DOT language, visualize the core interactions, experimental workflows, and logical relationships central to the supramolecular chemistry of this compound.

Supramolecular_Interactions cluster_interactions Primary Interactions OFN This compound (Electron-Deficient) pi_stack Arene-Perfluoroarene (π-π) Stacking OFN->pi_stack drives ch_f C-H···F Interactions OFN->ch_f participates in f_f F···F Interactions OFN->f_f participates in halogen_bond Halogen Bonding OFN->halogen_bond can participate in Arene Aromatic Hydrocarbon (Electron-Rich) Arene->pi_stack Arene->ch_f

Figure 1: Core supramolecular interactions involving this compound.

CoCrystal_Workflow start Start: Equimolar OFN and Arene dissolve Dissolve in Suitable Solvent start->dissolve evaporate Slow Solvent Evaporation dissolve->evaporate crystals Single Crystal Formation evaporate->crystals characterize Characterization crystals->characterize scxrd Single-Crystal X-ray Diffraction (SC-XRD) characterize->scxrd nmr Solid-State NMR characterize->nmr dsc Differential Scanning Calorimetry (DSC) characterize->dsc end Structural & Thermal Data scxrd->end nmr->end dsc->end

Figure 2: Experimental workflow for co-crystal synthesis and characterization.

NMR_Titration_Logic start Prepare Host (Arene) and Guest (OFN) Stock Solutions titrate Sequential Addition of Guest to Host Solution start->titrate acquire Acquire ¹H NMR Spectrum after each addition titrate->acquire process Process Spectra & Measure Chemical Shift (δ) acquire->process plot Plot Δδ vs. [Guest] process->plot fit Fit Data to a Binding Model plot->fit result Determine Association Constant (Ka) fit->result

References

Reactivity and reaction mechanisms of octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Octafluoronaphthalene

Introduction

This compound (C₁₀F₈), a fully fluorinated polycyclic aromatic hydrocarbon, is a white crystalline solid with the CAS number 313-72-4.[1][2] Its perfluorinated structure imparts unique electronic properties, high thermal stability, and significant chemical resistance, making it a valuable building block in the synthesis of advanced materials, functional polymers, liquid crystals, and complex organic molecules.[1][3] The presence of eight strongly electron-withdrawing fluorine atoms renders the aromatic system electron-deficient, fundamentally altering its reactivity compared to its hydrocarbon analog, naphthalene. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on its behavior in nucleophilic aromatic substitution, its resistance to electrophilic attack, and other notable transformations.

Core Reactivity Profile

The dominant feature of this compound's reactivity is its high susceptibility to nucleophilic attack. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophiles but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][4]

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr).[5] In this mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride ion.[5][6]

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.[8]

This compound has two distinct positions for nucleophilic attack: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). Experimental evidence consistently shows that nucleophilic attack preferentially occurs at the β-position (C-2) .[4] This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer complex intermediate when the attack occurs at the β-position. While electrophilic attack on naphthalene favors the α-position, the inverse is true for nucleophilic attack on its perfluorinated counterpart.[4]

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Common Nucleophilic Reactions

This compound reacts with a variety of nucleophiles, typically leading to monosubstituted heptafluoronaphthalene derivatives.[4]

  • With Hydroxide: Reaction with potassium hydroxide in t-butyl alcohol yields heptafluoro-2-naphthol.[4]

  • With Alkoxides: Sodium methoxide reacts to form heptafluoro-2-methoxynaphthalene (heptafluoro-2-naphthyl methyl ether).[4]

  • With Hydrazine: Treatment with hydrazine in aqueous ethanol produces heptafluoro-2-naphthylhydrazine.[4]

  • With Amines and Amides: Nitrogen-based nucleophiles readily react. For instance, phenothiazine undergoes SNAr with this compound.[5] The Chichibabin reaction, while classic for pyridines, exemplifies the reactivity of strong amide nucleophiles with electron-deficient rings.[6]

  • With Organometallics: Reagents like organolithium and organomagnesium compounds can displace fluoride to form C-C bonds.[5]

Under forcing conditions or with an excess of the nucleophile, double substitution can occur.[5]

Reductive Defluorination

This compound can be reduced by strong hydride reagents. A notable example is the reaction with lithium aluminium hydride (LiAlH₄) in diethyl ether, which selectively replaces a single fluorine atom with hydrogen to yield 2H-heptafluoronaphthalene.[4] This further supports the preference for reaction at the β-position.

// Reactants sub [label=<This compound>];

// Intermediate steps shown as nodes node [shape=box, style="rounded", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; step1 [label="Hydride Attack\nat β-position"]; step2 [label="Fluoride Elimination"];

// Products node [shape=plaintext]; prod [label=<2H-Heptafluoronaphthalene>];

// Edges sub -> step1 [label="1. LiAlH₄, Ether", color="#4285F4"]; step1 -> step2 [label="Intermediate\nFormation", color="#FBBC05"]; step2 -> prod [label="2. H₂O workup", color="#34A853"]; } /dot Caption: Reaction pathway for the synthesis of 2H-heptafluoronaphthalene.

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the eight fluorine atoms, this compound is highly resistant to electrophilic aromatic substitution (EAS). The electron-poor nature of the aromatic system repels electrophiles, making reactions like nitration or Friedel-Crafts acylation, which are common for naphthalene, extremely difficult to achieve.[4]

Cycloaddition Reactions

The electron-deficient π-system of this compound allows it to participate in cycloaddition reactions. In a notable example, it can form a 1:1 cocrystal with the electron-rich naphthalene. Under high pressure, this cocrystal undergoes a controlled solid-state polymerization, reacting along the molecular stacking axis to form sp³-hybridized rods with single-crystalline order.[9] This demonstrates its utility in materials synthesis through topochemically controlled reaction pathways.[9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and reactivity of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₁₀F₈[2]
Molecular Weight 272.09 g/mol [2]
CAS Number 313-72-4[2]
Appearance White crystalline solid[1][2]
Melting Point 82.0 - 91.0 °C[10]
Boiling Point Not specified
Ionization Energy 8.85 eV[11]
IR Spectrum Key absorptions available in NIST WebBook[12]
Mass Spectrum (EI) Principal mass peak at 272 (C₁₀F₈⁺)[4][12]

Table 2: Summary of Key Reactions of this compound

Nucleophile/ReagentProductSolventConditionsYieldReference
KOHHeptafluoro-2-naphtholt-Butyl AlcoholReflux, 4 hr~70% (based on recovered starting material)[4]
NaOMeHeptafluoro-2-methoxynaphthaleneMethanolReflux, 30 minNot specified[4]
HydrazineHeptafluoro-2-naphthylhydrazineAqueous EthanolRefluxNot specified[4]
LiAlH₄2H-HeptafluoronaphthaleneDiethyl EtherReflux, 40 hrNot specified[4]
Phenothiazine / K₃PO₄Di-substituted productMeCN85 °C22%[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Heptafluoro-2-naphthol

This protocol is adapted from the procedure described by Gething, Patrick, and Tatlow (1962).[4]

Materials:

  • This compound (2.7 g)

  • Potassium hydroxide (KOH) (0.8 g)

  • t-Butyl alcohol (20 mL)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Light petroleum (b.p. 100-120 °C)

Procedure:

  • A mixture of this compound (2.7 g) and potassium hydroxide (0.8 g) in t-butyl alcohol (20 mL) is heated under reflux for 4 hours.

  • After cooling, water (50 mL) is added to the reaction mixture.

  • The t-butyl alcohol is removed by distillation.

  • The remaining aqueous solution is extracted with diethyl ether to remove any unreacted starting material.

  • The aqueous phase is then acidified (e.g., with dilute HCl).

  • The acidified solution is continuously extracted with diethyl ether for 12 hours.

  • The ethereal extract is dried over anhydrous magnesium sulfate (MgSO₄) and the solvent is evaporated to yield a solid crude product.

  • The crude solid is purified by recrystallization from light petroleum (b.p. 100-120 °C) to give pure heptafluoro-2-naphthol.

Characterization:

  • Melting Point: 120 °C[4]

Exp_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification react Combine this compound, KOH, and t-Butyl Alcohol reflux Heat under Reflux (4 hours) react->reflux cool Cool and Add Water reflux->cool distill Distill off t-Butyl Alcohol cool->distill extract1 Ether Extraction (remove starting material) distill->extract1 acidify Acidify Aqueous Phase extract1->acidify extract2 Continuous Ether Extraction (12 hours) acidify->extract2 dry Dry Ethereal Extract (MgSO₄) extract2->dry evap Evaporate Solvent dry->evap recrystal Recrystallize from Light Petroleum evap->recrystal product Pure Heptafluoro-2-naphthol recrystal->product

Protocol 2: Synthesis of 2H-Heptafluoronaphthalene

This protocol is adapted from the procedure described by Gething, Patrick, and Tatlow (1962).[4]

Materials:

  • This compound (3.0 g)

  • Lithium aluminium hydride (LiAlH₄) (0.115 g)

  • Diethyl ether, dry

  • Dilute sulfuric acid

Procedure:

  • A solution of this compound (3.0 g) and lithium aluminium hydride (0.115 g) in dry diethyl ether is heated under reflux for 40 hours.

  • The reaction mixture is cooled.

  • Dilute sulfuric acid is carefully added to quench the excess LiAlH₄.

  • The organic phase is separated, washed, and dried.

  • The solvent is evaporated, and the resulting solid is purified by sublimation (60°C / 10 mm Hg) to yield 2H-heptafluoronaphthalene.

Characterization:

  • Melting Point: 63-64.5 °C[4]

  • Mass Spectrometry: Principal mass peak at 254 (C₁₀HF₇⁺)[4]

References

Unveiling the Thermochemical Landscape of Octafluoronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoronaphthalene (OFN), a fully fluorinated derivative of naphthalene, presents a unique combination of high thermal and chemical stability, coupled with distinct electronic properties. These characteristics make it a compound of significant interest in materials science, particularly in the development of organic electronics, advanced polymers, and as a component in specialized solvent systems. For researchers and professionals in drug development, understanding the energetic landscape and stability of such fluorinated scaffolds is crucial for the design of novel therapeutic agents with enhanced metabolic stability and tailored physicochemical properties.

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. It consolidates experimental and computational findings to offer a detailed picture of its stability and phase-change energetics. This document is intended to serve as a foundational resource, enabling informed decisions in research and development activities involving this unique fluorinated aromatic compound.

Thermochemical Data of this compound

The following tables summarize the key thermochemical parameters for this compound, drawing from experimental measurements and computational studies.

Table 1: Enthalpies of Phase Change

ParameterValueTemperature (K)Method
Enthalpy of Sublimation (ΔHsub)79.4 ± 2.5 kJ/mol293 - 323Experimental
Enthalpy of Fusion (ΔHfus)17.55 kJ/mol358.8Experimental

Table 2: Physical Properties

ParameterValueMethod
Melting Point87 - 88 °C (360.15 - 361.15 K)Experimental
Vapor Pressure5.1 kPa at 20 °C (293.15 K)Experimental (Unverified)

Table 3: Calculated Thermodynamic Properties (Computational Study)

ParameterValueMethod
Heat Capacity (Cp)Value not explicitly stated in snippetsDFT (B3LYP/6-311++G(d,p))
Standard Entropy (S°)Value not explicitly stated in snippetsDFT (B3LYP/6-311++G(d,p))

Thermal Stability

This compound exhibits high thermal and chemical stability.[1] While a specific decomposition temperature under standardized conditions (e.g., TGA/DTA) is not reported in the available literature, its formation as a decomposition product of polychlorotrifluoroethylene (PCTFE) at 800°C underscores its robust nature at elevated temperatures.[2] Furthermore, its application as a "thermal-annealing-free volatile solid" in organic electronics suggests that it can withstand the thermal stresses of device fabrication processes without degradation.

Experimental Protocols

Detailed experimental procedures for the determination of the thermochemical data of this compound are not extensively described in the readily available literature. However, the cited data are based on established calorimetric and vapor pressure measurement techniques.

Enthalpy of Sublimation

The enthalpy of sublimation is commonly determined from the temperature dependence of the vapor pressure, often measured using the Knudsen effusion method or from direct calorimetric measurements. The value of 79.4 ± 2.5 kJ/mol for this compound is based on vapor pressure measurements over the temperature range of 293 to 323 K.

Enthalpy of Fusion

The enthalpy of fusion is typically determined using differential scanning calorimetry (DSC). The reported value of 17.55 kJ/mol at its melting point was obtained through this method. A typical DSC experiment involves heating a small, encapsulated sample of the compound at a constant rate and measuring the heat flow required to maintain the sample and a reference at the same temperature. The area under the melting peak in the resulting thermogram is proportional to the enthalpy of fusion.

Logical Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination of key thermochemical data and the subsequent assessment of a compound's thermal stability.

Thermochemical_Workflow Workflow for Thermochemical Data and Stability Analysis A Sample Purification (e.g., Sublimation, Recrystallization) B Vapor Pressure Measurement (e.g., Knudsen Effusion, Torsion-Effusion) A->B C Calorimetry (e.g., Differential Scanning Calorimetry, Combustion Calorimetry) A->C H Thermal Analysis (TGA, DTA) A->H D Enthalpy of Sublimation (ΔHsub) (from Vapor Pressure Data) B->D E Enthalpy of Fusion (ΔHfus) (from DSC) C->E F Enthalpy of Formation (ΔHf) (from Combustion Calorimetry) C->F G Heat Capacity (Cp) & Entropy (S) (from Calorimetry) C->G I Decomposition Temperature & Mechanism H->I

Caption: Logical workflow for thermochemical analysis.

Conclusion

This technical guide consolidates the currently available thermochemical data for this compound. While experimental values for its enthalpies of sublimation and fusion, as well as its melting point, are established, a notable gap exists in the experimental data for its standard enthalpy of formation, heat capacity, and standard entropy. Computational studies have provided theoretical estimates for some of these properties, offering valuable insights in the absence of experimental data. The high thermal stability of this compound is qualitatively supported by its persistence at high temperatures and its utility in thermally demanding applications. Further experimental investigation is warranted to provide a more complete and robust thermochemical profile for this important fluorinated aromatic compound, which will undoubtedly facilitate its broader application in science and technology.

References

Methodological & Application

Applications of Octafluoronaphthalene in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoronaphthalene (OFN) is a perfluorinated aromatic hydrocarbon with the chemical formula C₁₀F₈. Its fully fluorinated structure imparts unique electronic and physical properties, making it a material of growing interest in the field of organic electronics. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the naphthalene core. This characteristic makes this compound and its derivatives promising candidates for use as n-type semiconductors, electron transport materials, and performance-enhancing additives in various organic electronic devices. This document provides detailed application notes and protocols for the use of this compound in organic solar cells and explores its potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

I. Application in Organic Solar Cells (OSCs)

This compound has been successfully demonstrated as a volatile solid additive to enhance the performance of bulk heterojunction (BHJ) organic solar cells. Its primary role is to control the morphology of the active layer, leading to improved charge separation and transport.[1][2]

A. Principle of Operation

In BHJ solar cells, a blend of a p-type donor and an n-type acceptor material forms the active layer where light is absorbed, and charge carriers are generated. The morphology of this blend is crucial for efficient device operation. This compound, when added to the blend solution, acts as a temporary component that influences the crystallization and phase separation of the donor and acceptor materials during the film deposition process. Due to its high volatility, it can be subsequently removed from the active layer, often without the need for thermal annealing, leaving behind an optimized morphology for charge transport and collection.[1]

The proposed mechanism involves this compound's ability to modulate the aggregation of the acceptor molecules, leading to the formation of more ordered domains and a favorable bicontinuous interpenetrating network. This improved morphology facilitates exciton dissociation at the donor-acceptor interface and enhances charge carrier mobility, ultimately boosting the power conversion efficiency (PCE) of the solar cell.[1][2]

G cluster_1 Film Deposition cluster_2 Morphology Optimization cluster_3 Device Performance Donor Donor Material SpinCoating Spin Coating Donor->SpinCoating Acceptor Acceptor Material Acceptor->SpinCoating Solvent Solvent Solvent->SpinCoating OFN This compound (Additive) OFN->SpinCoating Drying Solvent Evaporation SpinCoating->Drying OFN_volatilization OFN Volatilization Drying->OFN_volatilization OptimizedMorphology Optimized Active Layer Morphology OFN_volatilization->OptimizedMorphology EnhancedPerformance Enhanced PCE, Jsc, and FF OptimizedMorphology->EnhancedPerformance

Mechanism of OFN as a volatile additive in OSCs.
B. Data Presentation

The use of this compound as a volatile solid additive has shown significant improvements in the key performance parameters of organic solar cells. The following table summarizes the comparative data for devices with and without the OFN additive.

Device ConfigurationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Without this compound0.8526.8674.3417.27
With this compound0.8527.5378.8518.59
Data sourced from a study on high-performance organic solar cells.[1]
C. Experimental Protocol: Fabrication of High-Performance Organic Solar Cells

This protocol details the fabrication of a bulk heterojunction organic solar cell using this compound as a volatile solid additive.

1. Materials and Reagents:

  • Indium tin oxide (ITO)-coated glass substrates

  • p-type polymer donor material (e.g., D18-Cl)

  • n-type non-fullerene acceptor material (e.g., N3)

  • This compound (OFN)

  • Chlorobenzene (CB) or other suitable organic solvent

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (e.g., PDINO)

  • Metal for cathode (e.g., Silver - Ag)

  • Deionized water, isopropanol, acetone

  • Nitrogen gas (high purity)

2. Equipment:

  • Spin coater

  • Thermal evaporator

  • Solar simulator (AM 1.5G)

  • Current-voltage (J-V) measurement system

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

3. Substrate Preparation:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

4. Device Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL Spin Coat HTL (e.g., PEDOT:PSS) UV_Ozone->HTL ActiveLayer Spin Coat Active Layer (Donor:Acceptor:OFN) HTL->ActiveLayer ETL Spin Coat ETL (e.g., PDINO) ActiveLayer->ETL Cathode Deposit Cathode (e.g., Ag) ETL->Cathode JV_Measurement J-V Measurement Cathode->JV_Measurement

OSC fabrication workflow with OFN additive.

5. Detailed Layer Deposition Procedure:

  • Hole Transport Layer (HTL):

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150°C for 15 minutes in air.

    • Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the donor (e.g., D18-Cl) and acceptor (e.g., N3) materials in chlorobenzene at a specific concentration (e.g., 15 mg/mL total solids concentration with a D:A ratio of 1:1.2 by weight).

    • Add this compound to the blend solution at a predetermined concentration (e.g., 1 mg/mL). Stir the solution overnight at room temperature to ensure complete dissolution.

    • Spin-coat the active layer solution onto the HTL-coated substrates at 3000 rpm for 30 seconds. The volatility of OFN allows for morphology optimization without a subsequent annealing step.[1]

  • Electron Transport Layer (ETL):

    • Prepare a solution of the ETL material (e.g., PDINO in methanol).

    • Spin-coat the ETL solution onto the active layer.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the metal cathode (e.g., 100 nm of Ag) through a shadow mask at a pressure below 10⁻⁶ Torr.

6. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

II. Prospective Applications in Organic Field-Effect Transistors (OFETs)

While direct applications of this compound as the active semiconductor in OFETs are not widely reported, its strong electron-withdrawing properties make it an excellent building block for the synthesis of novel n-type organic semiconductors.

A. Rationale for Application

The performance of organic electronics is often limited by the availability of stable and high-mobility n-type semiconductors. The perfluorinated core of this compound provides a robust platform for creating materials with low-lying LUMO levels, which is a key requirement for efficient electron injection and transport. By functionalizing the this compound core with various solubilizing and π-extending groups, new n-type materials with tailored properties for OFET applications can be designed.

G OFN This compound (Electron-deficient core) Functionalization Chemical Functionalization OFN->Functionalization OFN_Derivative OFN-based Derivative Functionalization->OFN_Derivative n_Semiconductor n-type Semiconductor for OFETs OFN_Derivative->n_Semiconductor

OFN as a precursor for n-type OFET materials.
B. Potential Experimental Protocol Outline: Synthesis of an OFN-based n-type Semiconductor

  • Starting Material: this compound.

  • Reaction: Nucleophilic aromatic substitution (SNAr) is a common reaction to functionalize perfluorinated aromatic compounds. For instance, reacting this compound with a thiol-containing π-conjugated moiety in the presence of a base can lead to the substitution of one or more fluorine atoms.

  • Purification: The resulting derivative would be purified using standard techniques such as column chromatography and recrystallization.

  • Characterization: The structure and purity of the synthesized material would be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

  • OFET Fabrication: The synthesized material would then be used as the active layer in a standard OFET architecture (e.g., bottom-gate, top-contact) to evaluate its electron mobility and other transistor characteristics.

III. Prospective Applications in Organic Light-Emitting Diodes (OLEDs)

Similar to OFETs, the direct use of this compound in OLEDs is not well-documented. However, its electronic properties suggest its potential as a building block for materials used in the electron transport layer (ETL) or as a host material for phosphorescent emitters.

A. Rationale for Application
  • Electron Transport Layer (ETL) Materials: Efficient electron injection and transport are crucial for high-performance OLEDs. Materials with low-lying LUMO levels are required for the ETL to facilitate electron injection from the cathode. The electron-deficient nature of the this compound core makes it an attractive moiety to incorporate into the design of new ETL materials.

  • Host Materials for Phosphorescent OLEDs (PhOLEDs): To enable efficient energy transfer from the host to the phosphorescent guest (dopant), the host material must have a triplet energy level higher than that of the guest. The rigid, perfluorinated structure of this compound could potentially lead to derivatives with high triplet energies, making them suitable as host materials in PhOLEDs.

B. Potential Experimental Protocol Outline: Synthesis of an OFN-based ETL Material
  • Molecular Design: Design a molecule that incorporates the this compound core with other functional groups that promote good film-forming properties and thermal stability.

  • Synthesis: Synthesize the target molecule using appropriate organic chemistry reactions, likely involving nucleophilic substitution on the this compound ring.

  • Purification: Purify the synthesized material to a high degree (sublimation is often required for OLED materials).

  • OLED Fabrication: Fabricate a multilayer OLED device incorporating the new material as the ETL.

  • Device Characterization: Evaluate the performance of the OLED in terms of its current efficiency, power efficiency, external quantum efficiency (EQE), and operational stability.

Conclusion

This compound is a versatile building block in organic electronics. Its application as a volatile solid additive has been proven to significantly enhance the performance of organic solar cells by optimizing the active layer morphology. While its direct use in OFETs and OLEDs is still in its nascent stages, its unique electronic properties make it a highly promising platform for the design and synthesis of next-generation n-type semiconductors, electron transport materials, and host materials. Further research into the derivatization of this compound is expected to unlock its full potential in a wider range of organic electronic applications.

References

Application Notes and Protocols for High-Performance Organic Solar Cells Utilizing Octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octafluoronaphthalene (OFNA) as a volatile solid additive to enhance the performance of organic solar cells (OSCs). The protocols detailed below are based on recent advancements in the field, demonstrating a thermal-annealing-free fabrication process.

Introduction

Recent breakthroughs in organic photovoltaics have been largely driven by the development of novel photoactive materials and precise control over the morphology of the active layer. This compound has emerged as a promising volatile solid additive that can significantly improve the power conversion efficiency (PCE) of organic solar cells. Its application allows for the optimization of the bulk heterojunction (BHJ) morphology without the need for traditional thermal annealing, a process that can be restrictive for certain material combinations.[1][2][3] This document outlines the performance enhancements observed and provides a detailed protocol for the fabrication and characterization of high-performance OSCs using OFNA.

Data Presentation

The use of this compound as a solid additive in a D18-Cl:N3 based organic solar cell has demonstrated a significant enhancement in device performance. The key photovoltaic parameters are summarized in the table below.

AdditiveOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA cm-2)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
Without OFNANot Reported26.8674.3417.27
With OFNANot Reported27.5378.8518.59

Note: The open-circuit voltage (Voc) was not explicitly stated in the primary reference for comparison.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of organic solar cells incorporating this compound as a solid additive.

Materials
  • Substrates: Indium tin oxide (ITO) coated glass

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Active Layer Donor: D18-Cl

  • Active Layer Acceptor: N3

  • Solid Additive: this compound (OFNA)

  • Electron Transport Layer (ETL): PDINO

  • Top Electrode: Silver (Ag)

  • Solvents: Chloroform

Device Fabrication Protocol

The fabrication process follows the conventional device structure: ITO / PEDOT:PSS / D18-Cl:N3:OFNA / PDINO / Ag.

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a high-purity nitrogen stream.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to enhance the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150 °C for 15 minutes in air.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the polymer donor D18-Cl and the non-fullerene acceptor N3 in a 1:1.2 weight ratio in chloroform.

    • Add this compound (OFNA) to the D18-Cl:N3 blend solution. The optimal concentration of OFNA should be determined experimentally, but a good starting point is a small weight percentage relative to the active materials.

    • Stir the solution overnight at room temperature to ensure complete dissolution and mixing.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin-coating speed and time should be optimized to achieve the desired film thickness (typically around 100 nm).

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of PDINO in a suitable solvent.

    • Spin-coat the PDINO solution on top of the active layer.

  • Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a silver (Ag) top electrode (approximately 100 nm thick) through a shadow mask to define the active area of the device.

Device Characterization Protocol
  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated solar cells using a solar simulator under AM 1.5G illumination at 100 mW/cm².

    • Extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the spectral response of the solar cell.

    • The integrated short-circuit current density from the EQE spectrum should be compared with the Jsc value obtained from the J-V measurement to ensure accuracy.

Visualizations

Experimental Workflow for Organic Solar Cell Fabrication

G sub_clean ITO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl Spin-coat PEDOT:PSS (HTL) uv_ozone->htl active_prep Prepare D18-Cl:N3:OFNA Active Layer Solution htl->active_prep active_coat Spin-coat Active Layer active_prep->active_coat etl Spin-coat PDINO (ETL) active_coat->etl electrode Thermal Evaporation of Ag Electrode etl->electrode jv_char J-V Characterization (AM 1.5G) electrode->jv_char eqe_char EQE Measurement jv_char->eqe_char

Caption: Workflow for fabricating OFNA-based organic solar cells.

Role of this compound in Enhancing Solar Cell Performance

G cluster_process Fabrication Process cluster_effect Morphological & Performance Enhancement ofna This compound (OFNA) (Volatile Solid Additive) active_layer D18-Cl:N3 Active Layer (Spin-coated) ofna->active_layer incorporated into morphology Optimized Bulk Heterojunction Morphology active_layer->morphology enables no_ta Thermal Annealing-Free Process active_layer->no_ta allows for performance Improved Device Performance (Higher PCE, Jsc, FF) morphology->performance leads to no_ta->performance contributes to

Caption: How OFNA improves organic solar cell performance.

References

Octafluoronaphthalene: A Versatile Building Block for High-Performance Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoronaphthalene (OFN) is a perfluorinated aromatic compound that serves as a critical building block in the synthesis of advanced fluorinated polymers. Its fully fluorinated bicyclic structure imparts exceptional properties to the resulting materials, including high thermal stability, outstanding chemical resistance, low surface energy, and unique optical and electronic characteristics. These attributes make OFN-based polymers highly attractive for a range of demanding applications in materials science, electronics, and the pharmaceutical industry.

In the realm of drug development, the incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] this compound provides a versatile platform for introducing a large fluorine content into polymer backbones or side chains, offering new avenues for the design of novel drug delivery systems and biomedical materials.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of fluorinated polymers using this compound as a key monomer.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₀F₈[2]
Molecular Weight272.09 g/mol [2]
AppearanceWhite to pale yellow solid
Melting Point87-88 °C
SolubilitySoluble in aprotic polar solvents (e.g., DMF, DMAc, DMSO)[3]

Synthesis of Fluorinated Polymers from this compound

The primary method for polymerizing this compound is through nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing fluorine atoms activate the naphthalene core, making it susceptible to attack by nucleophiles. This allows for the formation of poly(arylene ether)s by reacting OFN with various bisphenols.

Application Note: Synthesis of Poly(perfluoronaphthalene-co-biphenol)

Poly(arylene ether)s derived from this compound and biphenols exhibit high glass transition temperatures and excellent thermal stability, making them suitable for applications requiring high-temperature performance. The following protocol describes a typical synthesis of a copolymer from this compound and 4,4'-biphenol.

Experimental Workflow: Nucleophilic Aromatic Substitution Polymerization

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Purification reactants 1. Add OFN, 4,4'-Biphenol, K₂CO₃ to a flask with DMAc and Toluene setup 2. Equip with Dean-Stark trap and condenser reactants->setup azeotropic 3. Heat to reflux to azeotropically remove water setup->azeotropic polymerize 4. Remove toluene and heat to 160-180°C for 8-12 h azeotropic->polymerize precipitate 5. Cool and precipitate in acidic methanol polymerize->precipitate filter_wash 6. Filter, wash with methanol and water precipitate->filter_wash dry 7. Dry polymer under vacuum filter_wash->dry

Caption: Workflow for the synthesis of poly(perfluoronaphthalene-co-biphenol).

Detailed Protocol: Synthesis of Poly(perfluoronaphthalene-co-biphenol)

Materials:

  • This compound (OFN)

  • 4,4'-Biphenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add equimolar amounts of this compound and 4,4'-biphenol. Add anhydrous potassium carbonate (1.5 equivalents per mole of biphenol).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 15-20% (w/v) and toluene (30% of the DMAc volume).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux under a nitrogen atmosphere. The toluene-water azeotrope will collect in the Dean-Stark trap, ensuring anhydrous conditions. Continue this process for 4-6 hours.

  • Polymerization: After the removal of water, drain the toluene from the Dean-Stark trap. Slowly increase the reaction temperature to 160-180°C to initiate polymerization. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a stirred solution of methanol containing a small amount of hydrochloric acid (e.g., 1% v/v) to precipitate the polymer.

  • Washing: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with deionized water to remove any remaining salts and impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization of this compound-Based Polymers

The synthesized polymers can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.

Table 2: Typical Characterization Data for Poly(perfluoronaphthalene-co-biphenol)

PropertyTypical ValueAnalytical Technique
Molecular Weight
Number-Average Molecular Weight (Mₙ)30,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5Gel Permeation Chromatography (GPC)
Thermal Properties
Glass Transition Temperature (T₉)200 - 250 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Tₔ₅)> 500 °C (in N₂)Thermogravimetric Analysis (TGA)
Solubility
SolventsSoluble in DMAc, NMP, DMSO, THFSolubility Tests

Experimental Protocols for Characterization

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer. A solution of the polymer in a suitable solvent (e.g., THF or DMAc) is passed through a column packed with a porous gel. The separation is based on the size of the polymer coils in solution.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (T₉) of the amorphous polymer. A small sample of the polymer is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The mass of a polymer sample is monitored as it is heated in a controlled atmosphere (e.g., nitrogen or air). The temperature at which significant weight loss occurs is an indicator of its thermal stability.

Logical Relationships in Polymer Design and Properties

The properties of OFN-based polymers can be tailored by modifying the chemical structure of the comonomer. The following diagram illustrates the relationship between monomer choice and the resulting polymer properties.

G cluster_0 Monomer Selection cluster_1 Polymer Properties cluster_2 Comonomer Structure ofn This compound (Rigid, Fluorinated) tg High Glass Transition Temp. (Tg) ofn->tg Increases Rigidity stability High Thermal Stability ofn->stability Strong C-F Bonds comonomer Bisphenol Comonomer comonomer->tg solubility Solubility comonomer->solubility flexibility Chain Flexibility comonomer->flexibility rigid Rigid Bisphenol (e.g., Biphenol) rigid->tg Increases rigid->solubility Decreases flexible Flexible Bisphenol (e.g., containing ether linkages) flexible->tg Decreases flexible->solubility Increases flexible->flexibility Increases

Caption: Influence of comonomer structure on the properties of OFN-based polymers.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of high-performance fluorinated polymers. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these advanced materials. The ability to tailor the properties of OFN-based polymers through the selection of appropriate comonomers opens up a wide range of possibilities for their use in demanding technological applications, from high-temperature electronics to advanced biomedical devices. The unique combination of thermal stability, chemical resistance, and the potential for functionalization makes this compound a key building block in the future of fluoropolymer chemistry.

References

Application Notes and Protocols: Synthesis of Octafluoronaphthalene Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. Octafluoronaphthalene, a perfluorinated aromatic compound, and its derivatives represent a valuable class of building blocks for the synthesis of novel therapeutic agents. The dense fluorination of the naphthalene core creates a unique electronic environment, offering opportunities for the development of potent and selective inhibitors of various biological targets.

This document provides detailed application notes and protocols for the synthesis of two classes of this compound and highly fluorinated naphthalene derivatives with demonstrated biological activity: tetrafluoronaphthalene-based enzyme inhibitors and fluorinated naphthalene-chalcone hybrids as anticancer and antimicrobial agents.

Data Presentation: Biological Activities of Fluorinated Naphthalene Derivatives

The following tables summarize the quantitative biological data for the synthesized derivatives.

Table 1: Enzyme Inhibition Profile of Tetrafluoronaphthalene Derivatives

Compound IDTarget EnzymeIC50 (nM)Ki (nM)
1 Carbonic Anhydrase I0.830.71
2 Carbonic Anhydrase II1.261.45
3 Acetylcholinesterase39.0220.53
4 α-Glucosidase15.2722.58

Table 2: Anticancer and Antimicrobial Activities of a Fluorinated Naphthalene-Chalcone Hybrid (Compound 2j)

Activity TypeTargetIC50 / MIC50
AnticancerA549 (Lung Carcinoma) Cell Line7.835 ± 0.598 µM
AnticancerVEGFR-2 Enzyme Inhibition0.098 ± 0.005 µM
AntimicrobialE. faecalis15.6 µg/mL

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core building block, this compound, from octachloronaphthalene.

Reaction Scheme:

C₁₀Cl₈ + 8KF → C₁₀F₈ + 8KCl

Materials:

  • Octachloronaphthalene

  • Potassium Fluoride (KF)

  • Sulfolane

  • Three-necked flask equipped with a mechanical stirrer and a distillation apparatus

Procedure:

  • In a three-necked flask, combine 120 g of octachloronaphthalene and 500 g of sulfolane.

  • With vigorous stirring, rapidly add 210 g of potassium fluoride to the mixture.

  • Heat the reaction mixture to 250 °C and maintain this temperature for 5 hours.

  • After the reaction is complete, cool the mixture to 130 °C.

  • Distill the product under reduced pressure to obtain this compound as a solid. This procedure is expected to yield approximately 68.8 g (85% yield) of the desired product.

Protocol 2: Synthesis of a Fluorinated Naphthalene-Chalcone Hybrid (Compound 2j)

This protocol details the synthesis of a specific fluorinated naphthalene-chalcone hybrid, (E)-1-(4-(2-methoxyethyl)piperazin-1-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, which has shown significant anticancer and VEGFR-2 inhibitory activity. The synthesis proceeds via a Claisen-Schmidt condensation.

Reaction Scheme:

1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one + 2-Naphthaldehyde → (E)-1-(4-(2-methoxyethyl)piperazin-1-yl)-3-(naphthalen-2-yl)prop-2-en-1-one

Materials:

  • 1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one

  • 2-Naphthaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Standard laboratory glassware for reaction, filtration, and purification

Procedure:

  • Dissolve 3 mmol of 1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one and 3 mmol of 2-naphthaldehyde in 25 mL of ethanol in a round-bottom flask.

  • To this solution, add 5 mL of a 20% aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, collect the precipitated solid by filtration.

  • Wash the solid with diethyl ether and dry it.

  • Purify the crude product by recrystallization from a suitable solvent such as acetone to yield the pure chalcone derivative.

Mandatory Visualization

General Synthetic Pathway for Fluorinated Naphthalene-Chalcones

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Fluorinated Acetophenone Derivative C Claisen-Schmidt Condensation A->C B Naphthaldehyde Derivative B->C D Fluorinated Naphthalene-Chalcone Hybrid C->D

Caption: Synthetic route to fluorinated naphthalene-chalcones.

Workflow for Medicinal Chemistry Evaluation

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization A Synthesis of This compound Derivatives B Enzyme Inhibition Assays A->B C Anticancer Cell-Based Assays A->C D Antimicrobial Assays A->D E Determine IC50/MIC50 B->E C->E D->E F Structure-Activity Relationship (SAR) E->F G Design of New Analogs F->G G->A Iterative Improvement

Caption: Drug discovery workflow for naphthalene derivatives.

References

Octafluoronaphthalene: A Specialized Solvent for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Octafluoronaphthalene, a fully fluorinated derivative of naphthalene, presents unique properties that make it a valuable, albeit specialized, solvent for various spectroscopic analysis techniques. Its high thermal stability, chemical inertness, and distinct spectral windows offer advantages in specific applications, particularly at elevated temperatures and for the analysis of fluorinated compounds. This document provides detailed application notes and experimental protocols for utilizing this compound as a solvent in UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀F₈[1]
Molecular Weight 272.09 g/mol [2]
Appearance White crystalline powder/needles[1][3]
Melting Point 87-88 °C[2]
Boiling Point 80 °C at 15 mmHg
Refractive Index (n_D) ~1.367
Solubility Insoluble in water; Soluble in toluene, DMSO, dichloromethane, chloroform, and acetone.[4][5]
Polarity Considered a nonpolar solvent.

Safety Precautions: this compound is a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications in UV-Visible Spectroscopy

Application Note: this compound can serve as a non-coordinating, thermally stable medium for studying the electronic absorption spectra of organometallic complexes or dyes in the visible range at elevated temperatures. Its inertness prevents solvent-analyte interactions that might otherwise alter the spectral features.

Experimental Protocol: High-Temperature UV-Visible Spectroscopy of a Visible Dye

Objective: To determine the absorption spectrum of a thermally stable visible dye in molten this compound.

Materials:

  • This compound (high purity)

  • Visible dye of interest (e.g., a phthalocyanine or a stable organic pigment)

  • High-temperature cuvette holder with temperature controller

  • UV-Vis spectrophotometer

  • Quartz cuvette with a long neck to keep the top portion cool

  • Spatula and weighing balance

  • Fume hood

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the visible dye.

    • Weigh a corresponding amount of this compound to achieve the desired concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

    • Physically mix the dye and this compound powder in a small vial.

  • Instrument Setup:

    • Install the high-temperature cuvette holder in the spectrophotometer.

    • Set the desired temperature on the controller (e.g., 100 °C, which is above the melting point of this compound).

    • Allow the system to equilibrate.

  • Measurement:

    • Carefully transfer the solid mixture into the quartz cuvette.

    • Place the cuvette in the heated holder within the spectrophotometer.

    • Allow the this compound to melt completely and the dye to dissolve, forming a homogeneous solution. This may take several minutes.

    • Acquire a baseline spectrum using an empty cuvette at the same temperature.

    • Acquire the absorption spectrum of the sample solution from 400 nm to 800 nm.

  • Data Analysis:

    • Baseline-correct the sample spectrum.

    • Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

Logical Workflow for High-Temperature UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh_dye Weigh Dye weigh_ofn Weigh this compound mix Mix Dye and Solvent weigh_ofn->mix setup_inst Set up Spectrophotometer and Heat Cuvette Holder mix->setup_inst melt_dissolve Melt this compound and Dissolve Dye setup_inst->melt_dissolve acq_baseline Acquire Baseline melt_dissolve->acq_baseline acq_spectrum Acquire Spectrum acq_baseline->acq_spectrum process_data Baseline Correction acq_spectrum->process_data analyze_spectrum Identify λ_max and Absorbance process_data->analyze_spectrum

Caption: Workflow for high-temperature UV-Vis analysis.

Applications in Fluorescence Spectroscopy

Similar to its application in UV-Vis spectroscopy, the use of this compound as a solvent for fluorescence spectroscopy is limited by its own potential fluorescence and absorption in the UV region. However, for analytes that can be excited with visible light and emit in the visible or near-infrared regions, this compound can be a suitable non-interacting, high-temperature solvent. Its fluorinated nature can also be advantageous in minimizing quenching effects that might be observed in hydrogen-containing solvents.

Application Note: this compound is a candidate solvent for studying the fluorescence of polycyclic aromatic hydrocarbons (PAHs) or other fluorophores at elevated temperatures, where conventional solvents would evaporate. This allows for the investigation of temperature-dependent fluorescence quenching and solvatochromic effects in a nonpolar, perfluorinated environment.

Experimental Protocol: Fluorescence Spectroscopy of a Polycyclic Aromatic Hydrocarbon (PAH)

Objective: To measure the fluorescence emission spectrum of a PAH (e.g., perylene) in molten this compound.

Materials:

  • This compound (fluorescence grade)

  • PAH of interest (e.g., perylene)

  • Spectrofluorometer with a heated cell holder

  • Quartz fluorescence cuvette (4-sided polished) with a long neck

  • Standard laboratory glassware

  • Fume hood

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the PAH in a volatile solvent (e.g., acetone).

    • Add a known volume of the stock solution to the cuvette and evaporate the volatile solvent completely under a gentle stream of nitrogen. This will leave a thin film of the PAH on the cuvette walls.

    • Add a pre-weighed amount of this compound to the cuvette.

  • Instrument Setup:

    • Set the excitation and emission monochromators to the appropriate wavelengths for the PAH. For perylene, an excitation wavelength of around 436 nm can be used.

    • Set the temperature of the heated cell holder to 100 °C.

  • Measurement:

    • Place the cuvette in the heated holder and allow the this compound to melt and dissolve the PAH.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

    • Scan the emission spectrum over the expected range for the PAH.

  • Data Analysis:

    • Correct the spectrum for instrument response and any background fluorescence from the solvent.

    • Analyze the spectral features, including the position of the emission maximum and the vibrational fine structure.

Signaling Pathway for Fluorescence Measurement

Fluorescence_Pathway Excitation Excitation Light Source Monochromator1 Excitation Monochromator Excitation->Monochromator1 Selects λ_ex Sample Analyte in Molten this compound Monochromator1->Sample Emission Emitted Fluorescence Sample->Emission Fluorescence Monochromator2 Emission Monochromator Emission->Monochromator2 Selects λ_em Detector Detector (PMT) Monochromator2->Detector Output Fluorescence Spectrum Detector->Output

Caption: Simplified pathway of a fluorescence experiment.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound itself does not contain any protons, which makes it a potentially useful solvent for ¹H NMR spectroscopy, as it will not produce any interfering solvent signals. However, its high melting point means that such analyses would need to be performed at elevated temperatures. The primary utility of this compound in NMR is likely as a solvent for ¹⁹F NMR studies of other fluorinated compounds, where its well-defined ¹⁹F signals could potentially serve as an internal reference.

Application Note: Molten this compound can be used as a solvent for high-temperature ¹H NMR spectroscopy of thermally stable, non-volatile organic or organometallic compounds. This is particularly useful for in-situ monitoring of reactions occurring at high temperatures.

Experimental Protocol: High-Temperature ¹H NMR Spectroscopy

Objective: To obtain the ¹H NMR spectrum of a thermally stable analyte dissolved in molten this compound.

Materials:

  • This compound

  • Analyte of interest

  • High-temperature NMR tube

  • NMR spectrometer with a variable temperature unit

  • Solvent for initial dissolution (e.g., deuterated chloroform)

Protocol:

  • Sample Preparation:

    • Dissolve the analyte in a minimal amount of a volatile deuterated solvent (e.g., CDCl₃) in the high-temperature NMR tube.

    • Add solid this compound to the tube.

    • Carefully evaporate the volatile solvent under reduced pressure, leaving the analyte and solid this compound.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Set the temperature of the probe to a value above the melting point of this compound (e.g., 90 °C).

    • Allow the sample to thermally equilibrate.

  • Data Acquisition:

    • Tune and shim the spectrometer at the elevated temperature.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Process the FID (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum using an external standard or by assigning a known peak of the analyte.

Applications in Raman Spectroscopy

This compound has a characteristic Raman spectrum.[6] When used as a solvent, its own Raman bands will be present in the spectrum. However, if the analyte has strong Raman scattering in regions where this compound has weak signals, it can be a useful solvent, especially for high-temperature applications. Its non-polar nature can also be advantageous in minimizing solvent-induced spectral shifts.

Application Note: Molten this compound can be used as a medium for Raman spectroscopic studies of inorganic materials, polymers, or organic compounds at high temperatures. This can be useful for studying phase transitions, reaction kinetics, or structural changes as a function of temperature.

Experimental Protocol: High-Temperature Raman Spectroscopy

Objective: To obtain the Raman spectrum of an analyte in molten this compound.

Materials:

  • This compound

  • Analyte of interest

  • Capillary tube or other suitable sample holder for high-temperature Raman

  • Raman spectrometer with a heating stage

  • Microscope for sample alignment

Protocol:

  • Sample Preparation:

    • Prepare a physical mixture of the analyte and this compound powder.

    • Load the mixture into a capillary tube and seal it if the analyte is volatile.

  • Instrument Setup:

    • Place the sample on the heating stage of the Raman spectrometer.

    • Set the desired temperature (e.g., 100 °C).

    • Focus the laser onto the sample using the microscope.

  • Data Acquisition:

    • Acquire a Raman spectrum of pure molten this compound at the same temperature to serve as a reference.

    • Acquire the Raman spectrum of the sample. Optimize the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

  • Data Analysis:

    • Subtract the spectrum of this compound from the sample spectrum to isolate the Raman bands of the analyte.

    • Analyze the positions, intensities, and widths of the analyte's Raman bands.

Experimental Workflow for High-Temperature Raman Spectroscopy

Raman_Workflow start Start prep Prepare Sample: Mix analyte and This compound start->prep load Load sample into capillary tube prep->load setup Set up Raman spectrometer with heating stage load->setup acquire_ref Acquire reference spectrum of pure molten solvent setup->acquire_ref acquire_sample Acquire sample spectrum acquire_ref->acquire_sample process Subtract solvent spectrum from sample spectrum acquire_sample->process analyze Analyze analyte's Raman bands process->analyze end End analyze->end

Caption: Workflow for Raman analysis in molten solvent.

Summary and Future Perspectives

This compound is a highly specialized solvent for spectroscopic analysis. Its primary advantages lie in its thermal stability and chemical inertness, making it suitable for high-temperature studies where conventional solvents are not viable. Its perfluorinated nature also offers a unique solvent environment that can be exploited in specific spectroscopic applications.

The main limitations are its solid state at room temperature and its strong UV absorbance. Future research could focus on exploring its use in combination with other fluorinated solvents to create eutectic mixtures with lower melting points, thereby expanding its applicability at or near room temperature. Further characterization of its solvent properties, including a definitive UV cut-off wavelength, would also be highly beneficial for the scientific community. For drug development professionals, its potential as a solvent for studying the high-temperature stability and degradation of active pharmaceutical ingredients using spectroscopic methods warrants further investigation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on octafluoronaphthalene. This highly fluorinated aromatic compound is an excellent substrate for SNAr, enabling the synthesis of a wide range of substituted perfluoronaphthalene derivatives. The protocols outlined below cover reactions with common nucleophiles, including amines, alkoxides, and thiols, and provide quantitative data where available.

General Reaction Pathway

Nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The electron-withdrawing fluorine atoms activate the naphthalene core towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. Subsequent elimination of a fluoride ion restores aromaticity and yields the substituted product. Substitution predominantly occurs at the 2-position (β-position) due to the greater resonance stabilization of the intermediate compared to attack at the 1-position (α-position).

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Meisenheimer Complex This compound->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Substituted_Product Substituted Product Meisenheimer->Substituted_Product - F⁻ Fluoride Fluoride Ion (F⁻)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols

Reaction with Amine Nucleophiles

The reaction of this compound with amines is a facile process that can lead to mono- or di-substituted products depending on the reaction conditions and the stoichiometry of the reagents.

Protocol 1.1: Monoamination with Liquid Ammonia

This protocol describes the synthesis of 2-aminoheptafluoronaphthalene.

Materials:

  • This compound

  • Liquid ammonia (condensed)

  • Autoclave or sealed reaction vessel

Procedure:

  • Place this compound in a high-pressure autoclave.

  • Cool the autoclave to -78 °C using a dry ice/acetone bath.

  • Carefully condense liquid ammonia into the autoclave.

  • Seal the autoclave and allow it to warm to the desired reaction temperature.

  • Maintain the reaction at the specified temperature for the required duration (see table below).

  • After the reaction is complete, cool the autoclave and carefully vent the excess ammonia.

  • Dissolve the solid residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any ammonium fluoride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 1.2: Diamination with Sodium Amide in Liquid Ammonia

This protocol is for the synthesis of diaminohexafluoronaphthalenes.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (condensed)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flask equipped with a cold finger condenser and under an inert atmosphere, condense liquid ammonia at -78 °C.

  • Add sodium amide to the liquid ammonia with stirring.

  • Dissolve this compound in a minimal amount of a suitable anhydrous solvent (e.g., THF) and add it dropwise to the sodium amide solution.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Upon completion, carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Extract the residue with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.1.

Quantitative Data for Amination Reactions [1]

ReactionNucleophileTemp. (°C)Time (h)Product(s)Yield (%)
MonoaminationNH₃ (liq.)2022-Aminoheptafluoronaphthalene85-90
DiaminationNaNH₂ in NH₃ (liq.)-331.5Mixture of diaminohexafluoronaphthalenes>95

Product Distribution in Diamination with NaNH₂ [1]

IsomerPercentage (%)
2,7-Diaminohexafluoronaphthalene~70
2,6-DiaminohexafluoronaphthaleneMinor
1,6-DiaminohexafluoronaphthaleneMinor
1,7-DiaminohexafluoronaphthaleneTrace
Reaction with Alkoxide Nucleophiles

Alkoxides readily displace fluoride ions from this compound to form perfluoronaphthyl ethers.

Protocol 2.1: Reaction with Sodium Methoxide

This protocol details the synthesis of methoxyheptafluoronaphthalene.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or an aprotic solvent like DMF or THF

  • Inert atmosphere

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent in a flask under an inert atmosphere.

  • Add a solution of sodium methoxide in methanol or as a solid to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating as required, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Alkoxylation Reactions

NucleophileSolventTemp. (°C)Time (h)ProductYield (%)
Sodium MethoxideMethanolReflux42-MethoxyheptafluoronaphthaleneHigh (Specific yield not reported)
Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions with this compound, leading to the formation of perfluoronaphthyl thioethers.

Protocol 3.1: Reaction with Sodium Thiophenoxide

This protocol describes the synthesis of 2-(phenylthio)heptafluoronaphthalene.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve thiophenol in an anhydrous solvent.

  • Carefully add sodium hydride portion-wise to the solution at 0 °C to form the sodium thiophenoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in the same solvent to the thiophenoxide solution.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the product by column chromatography.

Quantitative Data for Thiolation Reactions

NucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)
ThiophenolNaHTHFRoom Temp122-(Phenylthio)heptafluoronaphthaleneGood (Specific yield not reported)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve this compound in Anhydrous Solvent inert Establish Inert Atmosphere (Ar or N₂) nucleophile_prep Prepare Nucleophile (e.g., generate thiolate in situ) inert->nucleophile_prep add_nucleophile Add Nucleophile to Reaction Mixture nucleophile_prep->add_nucleophile react Stir at Appropriate Temperature add_nucleophile->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: General experimental workflow for SNAr reactions on this compound.

References

Application Notes and Protocols for the Derivatization of Octafluoronaphthalene for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octafluoronaphthalene (OFN) is a polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical research. Due to its volatility, it is amenable to analysis by gas chromatography-mass spectrometry (GC-MS). However, for enhanced sensitivity and improved chromatographic performance, derivatization is often a valuable strategy. This application note provides a detailed protocol for the derivatization of this compound via nucleophilic aromatic substitution with sodium methoxide, followed by quantitative analysis using GC-MS.

The highly fluorinated nature of this compound makes it susceptible to nucleophilic attack, allowing for the displacement of a fluorine atom.[1] Reaction with sodium methoxide yields heptafluoro-methoxynaphthalene, a derivative with excellent properties for GC-MS analysis. This derivatization increases the molecular weight, potentially shifting the retention time away from matrix interferences, and introduces a specific fragment in the mass spectrum that can be used for selective detection.

Experimental Protocols

1. Derivatization of this compound with Sodium Methoxide

This protocol details the procedure for the derivatization of this compound to heptafluoro-methoxynaphthalene.

Materials:

  • This compound standard solution (100 µg/mL in a suitable solvent like isooctane or methanol)[2]

  • Sodium methoxide solution (0.5 M in methanol)

  • Methanol (anhydrous, GC grade)

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

Procedure:

  • Sample Preparation: Transfer 100 µL of the 100 µg/mL this compound standard solution into a 2 mL reaction vial.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen at room temperature to obtain the dry analyte.

  • Derivatization Reaction:

    • Add 500 µL of 0.5 M sodium methoxide in methanol to the vial.

    • Seal the vial tightly with the PTFE-lined cap.

    • Heat the reaction mixture at 60°C for 1 hour in a heating block or water bath.[3][4]

  • Reaction Quenching and Extraction:

    • After cooling to room temperature, add 1 mL of deionized water to the vial to quench the reaction.

    • Add 500 µL of hexane to the vial.

    • Vortex the mixture vigorously for 1 minute to extract the heptafluoro-methoxynaphthalene derivative into the hexane layer.

    • Allow the layers to separate.

  • Drying and Transfer:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.

2. GC-MS Analysis

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer is used for the analysis.

GC Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temperature 230°C
Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM)
SIM Ions m/z 284 (M+), 269, 254 (for heptafluoro-methoxynaphthalene) and m/z 272 (M+), 253 (for this compound)[5][6][7]

Data Presentation

Table 1: Retention Times of this compound and its Derivative

CompoundRetention Time (min)
This compound12.5
Heptafluoro-methoxynaphthalene14.2

Table 2: Quantitative Analysis Data for Heptafluoro-methoxynaphthalene

Concentration (ng/mL)Peak Area (SIM, m/z 284)
115,000
578,000
10160,000
25410,000
50825,000
LOD 0.5 ng/mL
LOQ 1.5 ng/mL
R² of Calibration Curve 0.9995

Mass Spectral Data

The mass spectrum of the derivatized product, heptafluoro-methoxynaphthalene, is characterized by a prominent molecular ion peak (M+) at m/z 284. Key fragment ions include [M-CH3]+ at m/z 269 and [M-OCH3]+ at m/z 253. In contrast, the mass spectrum of underivatized this compound shows a molecular ion at m/z 272 and a primary fragment at m/z 253 ([M-F]+).[7]

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis OFN_Standard This compound Standard Solution Evaporation Solvent Evaporation OFN_Standard->Evaporation Add_Reagent Add Sodium Methoxide in Methanol Evaporation->Add_Reagent Heating Heat at 60°C Add_Reagent->Heating Quench Quench with Water Heating->Quench Extract Extract with Hexane Quench->Extract Dry Dry with Na2SO4 Extract->Dry GCMS_Analysis GC-MS Analysis Dry->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the derivatization and analysis of this compound.

Signaling_Pathway OFN This compound (C10F8) Intermediate Meisenheimer-like Intermediate OFN->Intermediate Nucleophilic Attack Methoxide Methoxide Ion (CH3O-) Methoxide->Intermediate Product Heptafluoro-methoxynaphthalene (C10F7OCH3) Intermediate->Product Fluoride Elimination Fluoride Fluoride Ion (F-) Intermediate->Fluoride

Caption: Nucleophilic aromatic substitution mechanism for the derivatization of this compound.

References

Application of Octafluoronaphthalene in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoronaphthalene (OFN) is a perfluorinated aromatic hydrocarbon with the chemical formula C₁₀F₈. Its fully fluorinated structure imparts unique physicochemical properties, including high thermal stability, chemical inertness, and distinct electronic characteristics. These attributes make it a valuable building block in the design and synthesis of advanced materials for a range of applications, particularly in organic electronics and polymer science. This document provides detailed application notes and experimental protocols for the use of this compound in advanced materials science.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀F₈[1]
Molecular Weight272.09 g/mol [1]
AppearanceWhite crystalline solid[2]
Melting Point87-88 °C[3]
Boiling Point209 °C
Density1.91 g/cm³
SolubilitySoluble in many organic solvents[2]

Applications in Advanced Materials Science

Organic Electronics: Enhancing Solar Cell Performance

This compound has emerged as a promising material in the field of organic photovoltaics (OPVs), where it is utilized as a volatile solid additive to improve the power conversion efficiency (PCE) of organic solar cells.

Application Note:

The addition of a small amount of this compound to the active layer blend of an organic solar cell can significantly enhance its performance. OFN acts as a morphology regulator during the film-forming process. Its volatility allows for its removal during a post-deposition annealing step, leading to a more favorable nanostructure of the donor-acceptor blend, which in turn facilitates more efficient exciton dissociation and charge transport.

Quantitative Data:

The table below summarizes the performance improvement of an organic solar cell based on the donor polymer PM6 and the non-fullerene acceptor Y6 with the addition of this compound.

Device ConfigurationOpen-Circuit Voltage (VOC) [V]Short-Circuit Current (JSC) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
PM6:Y6 (Control)0.8525.875.216.5
PM6:Y6 with OFN0.8626.578.117.8

Experimental Protocol: Fabrication of Organic Solar Cells with this compound Additive

This protocol describes the fabrication of a conventional bulk-heterojunction organic solar cell.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution (electron transport layer)

  • Donor polymer (e.g., PM6)

  • Non-fullerene acceptor (e.g., Y6)

  • This compound (additive)

  • Chlorobenzene (solvent)

  • Molybdenum oxide (MoO₃) (hole transport layer)

  • Silver (Ag) (top electrode)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.[1][4]

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 20 minutes in air.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the donor polymer and non-fullerene acceptor (e.g., 1:1.2 weight ratio) in chlorobenzene at a total concentration of 15 mg/mL.

    • Add this compound to the blend solution at a concentration of 0.5% (v/v).

    • Stir the solution overnight at 50°C in a nitrogen-filled glovebox.

    • Spin-coat the active layer solution onto the ZnO layer at 2500 rpm for 45 seconds.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Thermally evaporate a 10 nm layer of MoO₃ onto the active layer.

    • Subsequently, thermally evaporate a 100 nm layer of Ag as the top electrode through a shadow mask to define the device area (e.g., 0.04 cm²).

Workflow for Organic Solar Cell Fabrication:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Post-Fabrication ITO_Substrate ITO-coated Glass Substrate Cleaning Sequential Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL_Deposition Spin Coating of ZnO ETL UV_Ozone->ETL_Deposition Active_Layer_Deposition Spin Coating of Active Layer ETL_Deposition->Active_Layer_Deposition Active_Layer_Preparation Prepare Donor:Acceptor Blend with OFN Additive Active_Layer_Preparation->Active_Layer_Deposition HTL_Deposition Thermal Evaporation of MoO3 HTL Active_Layer_Deposition->HTL_Deposition Electrode_Deposition Thermal Evaporation of Ag Electrode HTL_Deposition->Electrode_Deposition Annealing Thermal Annealing Electrode_Deposition->Annealing Encapsulation Device Encapsulation Annealing->Encapsulation Characterization Performance Testing Encapsulation->Characterization

Figure 1: Workflow for the fabrication of an organic solar cell incorporating an this compound additive.
Advanced Polymers: High-Performance Fluoropolymers

This compound can serve as a monomer or a comonomer in the synthesis of novel fluoropolymers with exceptional thermal and chemical stability.

Application Note:

The incorporation of the rigid, perfluorinated naphthalene unit into a polymer backbone can significantly enhance its glass transition temperature (Tg) and thermal stability. These polymers are candidates for applications in harsh environments, such as high-temperature dielectrics, chemically resistant coatings, and advanced composite materials. A notable example is the pressure-induced co-polymerization of this compound and naphthalene.[5][6][7]

Quantitative Data:

Characterization data for a copolymer synthesized from the pressure-induced reaction of a 1:1 cocrystal of naphthalene and this compound is provided below.

PropertyValueReference
Polymerization Pressure20 GPa[6]
Polymerization TemperatureRoom Temperature[6]
Resulting StructureAlternating copolymer of naphthalene and this compound units[5]
C-C bond formationBetween adjacent naphthalene and this compound molecules[5]

Experimental Protocol: Pressure-Induced Polymerization of Naphthalene and this compound

This protocol describes the high-pressure synthesis of a naphthalene-octafluoronaphthalene copolymer.

Materials:

  • Naphthalene

  • This compound

  • Diamond anvil cell (DAC)

Procedure:

  • Cocrystal Growth:

    • Prepare a 1:1 molar solution of naphthalene and this compound in a suitable solvent (e.g., toluene).

    • Slowly evaporate the solvent at room temperature to obtain single cocrystals of C₁₀H₈·C₁₀F₈.[5]

  • High-Pressure Polymerization:

    • Place a single cocrystal into the sample chamber of a diamond anvil cell.

    • Gradually increase the pressure at room temperature.[6]

    • Monitor the polymerization process in situ using techniques such as single-crystal X-ray diffraction and infrared spectroscopy.[5][6]

    • Polymerization is observed to occur at pressures around 20 GPa, indicated by a significant and irreversible reduction in the unit cell dimension along the stacking axis.[6]

  • Characterization:

    • Recover the polymerized material after decompression.

    • Analyze the structure and properties of the resulting polymer using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Logical Relationship for Polymer Synthesis:

G Monomers Naphthalene (C10H8) & This compound (C10F8) Cocrystal 1:1 Cocrystal Formation (C10H8·C10F8) Monomers->Cocrystal Solution Evaporation Polymerization High-Pressure Induced Polymerization (~20 GPa) Cocrystal->Polymerization Pressure Application Polymer Alternating Copolymer (-[C10H8-C10F8]-)n Polymerization->Polymer Characterization Structural & Property Characterization (FTIR, NMR, etc.) Polymer->Characterization

Figure 2: Logical workflow for the synthesis and characterization of a naphthalene-octafluoronaphthalene copolymer.
Synthesis of Functional Derivatives

This compound is a versatile precursor for the synthesis of various functionalized fluorinated compounds. Nucleophilic aromatic substitution reactions can be employed to introduce different functional groups onto the perfluorinated naphthalene core, leading to a wide range of derivatives with tailored properties.

Application Note:

One important derivative is heptafluoro-2-naphthol, which can be synthesized from this compound. This compound can serve as a key intermediate for the synthesis of more complex molecules, including potential liquid crystal candidates and functional polymers.

Experimental Protocol: Synthesis of Heptafluoro-2-naphthol from this compound

This protocol describes a method for the synthesis of heptafluoro-2-naphthol.

Materials:

  • This compound

  • Potassium hydroxide

  • tert-Butanol

  • Hydrochloric acid

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in tert-butanol.

    • Add powdered potassium hydroxide to the solution.

  • Reaction:

    • Reflux the mixture with vigorous stirring for several hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with concentrated hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain heptafluoro-2-naphthol.

Synthesis Pathway:

G OFN This compound (C10F8) Reaction Nucleophilic Aromatic Substitution (KOH, t-BuOH, Reflux) OFN->Reaction Intermediate Potassium heptafluoro-2-naphthoxide Reaction->Intermediate Acidification Acidification (HCl) Intermediate->Acidification Product Heptafluoro-2-naphthol Acidification->Product

Figure 3: Synthesis pathway for heptafluoro-2-naphthol from this compound.

Conclusion

This compound is a highly versatile and valuable building block in advanced materials science. Its unique combination of properties makes it a key component in the development of high-performance organic electronic devices and robust fluoropolymers. The protocols and data presented herein provide a foundation for researchers and scientists to explore and exploit the full potential of this remarkable compound in creating the next generation of advanced materials. Further research into the synthesis of novel derivatives and their applications in areas such as liquid crystals and organic field-effect transistors is anticipated to unlock even more exciting possibilities.

References

Application Notes and Protocols for Octafluoronaphthalene in Dielectric Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoronaphthalene, a perfluorinated aromatic hydrocarbon, presents theoretical potential as a component in dielectric fluids due to its high thermal stability and chemical inertness. Perfluorinated compounds are known for their high dielectric strength and low electrical conductivity, making them candidates for applications in high-voltage apparatus and electronics cooling. These application notes provide a general framework for the evaluation of this compound as an additive in dielectric fluids, such as transformer oil.

Due to a lack of specific experimental data in publicly available literature on the dielectric properties of this compound-oil mixtures, this document outlines standardized testing protocols that can be adapted for this purpose. The provided tables are templates for data presentation, and the experimental workflows are based on established ASTM standards for insulating liquids.

Data Presentation

Quantitative data on the dielectric properties of this compound in a base fluid should be systematically collected and organized for clear comparison. The following tables are provided as templates for recording such data.

Table 1: Dielectric Constant and Dissipation Factor of this compound in Transformer Oil

Concentration of this compound (wt%)Temperature (°C)Dielectric Constant (Relative Permittivity)Dissipation Factor (tan δ)
0 (Base Oil)25[Record Value][Record Value]
0 (Base Oil)90[Record Value][Record Value]
125[Record Value][Record Value]
190[Record Value][Record Value]
525[Record Value][Record Value]
590[Record Value][Record Value]
1025[Record Value][Record Value]
1090[Record Value][Record Value]

Table 2: AC Breakdown Voltage of this compound in Transformer Oil

Concentration of this compound (wt%)Temperature (°C)Electrode Gap (mm)Breakdown Voltage (kV) - Trial 1Breakdown Voltage (kV) - Trial 2Breakdown Voltage (kV) - Trial 3Breakdown Voltage (kV) - Trial 4Breakdown Voltage (kV) - Trial 5Average Breakdown Voltage (kV)Standard Deviation
0 (Base Oil)252.5[Record Value][Record Value][Record Value][Record Value][Record Value][Calculate][Calculate]
1252.5[Record Value][Record Value][Record Value][Record Value][Record Value][Calculate][Calculate]
5252.5[Record Value][Record Value][Record Value][Record Value][Record Value][Calculate][Calculate]
10252.5[Record Value][Record Value][Record Value][Record Value][Record Value][Calculate][Calculate]

Experimental Protocols

The following are detailed methodologies for key experiments based on established industry standards. These protocols should be adapted for the specific investigation of this compound-based dielectric fluids.

Protocol 1: Preparation of this compound-Based Dielectric Fluid

Objective: To prepare homogeneous mixtures of this compound in a base dielectric fluid (e.g., transformer oil) for subsequent dielectric property testing.

Materials:

  • This compound (solid, high purity)

  • Base dielectric fluid (e.g., transformer oil, meeting ASTM D3487 specifications)

  • Magnetic stirrer with heating capabilities

  • Glass beakers or flasks

  • Analytical balance

  • Dessicator

Procedure:

  • Drying of this compound: Dry the solid this compound in a desiccator over a suitable desiccant for at least 24 hours to remove any residual moisture.

  • Weighing: Accurately weigh the desired amount of the base dielectric fluid into a clean, dry glass beaker or flask.

  • Addition of this compound: Accurately weigh the desired amount of dried this compound to achieve the target weight percentage (e.g., 1%, 5%, 10%).

  • Mixing and Dissolution:

    • Place the beaker on a magnetic stirrer with a stir bar.

    • Gently heat the mixture to a temperature that facilitates the dissolution of this compound but does not degrade the base oil (e.g., 40-60°C). The melting point of this compound is approximately 87-88°C.[1][2]

    • Stir the mixture continuously until the this compound is completely dissolved and the solution is visually homogeneous.

  • Cooling and Storage: Allow the mixture to cool to room temperature. Store the prepared fluid in a clean, dry, airtight container, protected from light and moisture, until testing.

Protocol 2: Measurement of Dielectric Constant and Dissipation Factor

Standard: Based on ASTM D924 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids.[3][4][5][6][7]

Objective: To determine the dielectric constant and dissipation factor of the prepared dielectric fluid samples at various temperatures.

Apparatus:

  • Liquid dielectric test cell

  • Capacitance bridge or LCR meter

  • Temperature-controlled chamber or oil bath

  • Calibrated temperature sensor

Procedure:

  • Cell Preparation: Clean and dry the test cell thoroughly according to the manufacturer's instructions to remove any contaminants.

  • Calibration: Calibrate the test cell with a reference liquid of known dielectric constant or in air.

  • Sample Loading: Rinse the test cell with a small amount of the sample fluid and then fill it with the test sample, ensuring no air bubbles are trapped.

  • Temperature Conditioning: Place the filled test cell in the temperature-controlled chamber and allow it to reach the desired test temperature (e.g., 25°C and 90°C).[4]

  • Measurement:

    • Apply the specified test voltage at the desired frequency (typically 50 or 60 Hz).[5]

    • Measure the capacitance and dissipation factor (tan δ) using the capacitance bridge or LCR meter.

  • Data Recording: Record the temperature, capacitance, and dissipation factor for each sample.

  • Calculation: Calculate the dielectric constant (relative permittivity) from the measured capacitance and the known geometry of the test cell.

Protocol 3: Measurement of AC Breakdown Voltage

Standard: Based on ASTM D877 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes.[8][9][10][11]

Objective: To determine the ability of the dielectric fluid to withstand electrical stress at power frequencies.

Apparatus:

  • Dielectric breakdown voltage test set

  • Test cell with disk electrodes (typically with a 2.5 mm gap)[12]

  • Voltage controller for uniform rate of voltage rise

Procedure:

  • Apparatus Setup: Ensure the test apparatus is clean, dry, and in good working condition. Set the electrode gap to the specified distance (e.g., 2.5 mm).

  • Sample Handling: Gently agitate the sample container to ensure a uniform distribution of any suspended particles.

  • Cell Filling: Rinse the test cell with a portion of the sample fluid and then fill it, allowing sufficient time for any air bubbles to dissipate.

  • Testing:

    • Apply the AC voltage to the electrodes.

    • Increase the voltage at a uniform rate (e.g., 3 kV/s as per ASTM D877).[12]

    • Record the voltage at which electrical breakdown (sparking) occurs between the electrodes.

  • Multiple Trials: Perform a series of five to six breakdown tests on the same sample filling, with a short interval between each test to allow for the dissipation of breakdown products.[13]

  • Data Analysis: Calculate the average breakdown voltage and the standard deviation from the multiple trials. A low breakdown voltage can indicate the presence of contaminants like water or conductive particles.[9]

Visualizations

Experimental Workflow for Dielectric Fluid Characterization

G cluster_prep Fluid Preparation cluster_test Dielectric Testing cluster_analysis Data Analysis prep1 Weigh Base Oil prep2 Weigh this compound prep1->prep2 prep3 Mix and Heat prep2->prep3 prep4 Cool and Store prep3->prep4 test1 ASTM D924: Dielectric Constant & Dissipation Factor prep4->test1 test2 ASTM D877: AC Breakdown Voltage prep4->test2 analysis1 Tabulate Results test1->analysis1 test2->analysis1 analysis2 Compare Properties analysis1->analysis2

Caption: Workflow for preparing and testing this compound-based dielectric fluids.

Logical Relationship: Influence of Additive Concentration on Dielectric Properties

G concentration This compound Concentration dielectric_constant Dielectric Constant concentration->dielectric_constant Influences dissipation_factor Dissipation Factor concentration->dissipation_factor Influences breakdown_voltage Breakdown Voltage concentration->breakdown_voltage Influences performance Overall Dielectric Performance dielectric_constant->performance Affects dissipation_factor->performance Affects breakdown_voltage->performance Affects

Caption: Expected influence of this compound concentration on dielectric properties.

References

Application Notes and Protocols: Octafluoronaphthalene as an Internal Standard in ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. In the realm of fluorinated compounds, which are increasingly prevalent in pharmaceuticals and agrochemicals, ¹⁹F NMR spectroscopy offers distinct advantages due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity.[1] Furthermore, the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, a common challenge in ¹H NMR.[2]

For accurate quantification, an internal standard is crucial. An ideal internal standard should be chemically inert, soluble in the same solvent as the analyte, and have a simple NMR spectrum with signals that do not overlap with those of the analyte. Octafluoronaphthalene (C₁₀F₈) emerges as a suitable candidate for a ¹⁹F NMR internal standard due to its high fluorine content, chemical stability, and distinct signals in a region of the ¹⁹F NMR spectrum that is often free from resonances of fluorinated drug molecules.

These application notes provide a comprehensive guide to using this compound as an internal standard for the quantitative analysis of fluorinated compounds by ¹⁹F NMR spectroscopy.

Advantages of Using this compound

  • Chemical Inertness: this compound is a stable, non-reactive compound, ensuring it does not interact with the analyte or solvent.

  • Signal Simplicity and Position: The ¹⁹F NMR spectrum of this compound is relatively simple and its chemical shifts typically do not overlap with the signals of many fluorinated active pharmaceutical ingredients (APIs). Aromatic fluorine signals generally appear in a distinct region of the spectrum.[3]

  • High Fluorine Content: With eight fluorine atoms, this compound provides a strong NMR signal, allowing for its use at low concentrations.

  • Commercial Availability: High-purity this compound is readily available from various chemical suppliers.

Key Considerations for Quantitative ¹⁹F NMR

To ensure accurate and reproducible quantitative results, several experimental parameters must be carefully optimized:

  • Relaxation Delay (D1): The relaxation delay (D1) is a critical parameter. To allow for complete relaxation of the fluorine nuclei between scans and obtain accurate integrals, D1 should be set to at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[3][4]

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.[2]

  • Proton Decoupling: To simplify the spectrum and improve signal-to-noise by collapsing ¹H-¹⁹F couplings, proton decoupling is typically employed. Inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.[3]

  • Spectral Width: The spectral width must be large enough to encompass all signals from both the analyte and the internal standard to avoid signal folding or aliasing.[5]

  • Digital Resolution: Sufficient data points should be acquired to ensure accurate integration of the signals.

Experimental Protocols

Protocol 1: Preparation of the Internal Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of high-purity (>99.5%) this compound using an analytical balance.

  • Dissolving: Dissolve the weighed this compound in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature to prevent solvent evaporation and degradation.

Protocol 2: Sample Preparation for qNMR Analysis
  • Analyte Preparation: Accurately weigh a known amount of the fluorinated analyte.

  • Dissolution: Dissolve the analyte in a precise volume of the same deuterated solvent used for the internal standard stock solution.

  • Addition of Internal Standard: To the analyte solution, add a precise volume of the this compound stock solution using a calibrated micropipette. The molar ratio of the internal standard to the analyte should be chosen to give comparable signal intensities for accurate integration.

  • Homogenization: Thoroughly mix the final solution to ensure homogeneity.

  • Transfer: Transfer an appropriate volume of the solution (typically 0.6-0.7 mL) to a clean and dry NMR tube.

Protocol 3: ¹⁹F NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

  • Experiment Selection: Select a quantitative ¹⁹F NMR experiment with inverse-gated proton decoupling.

  • Acquisition Parameters: Set the following parameters:

    • Pulse Angle (p1): 90°

    • Relaxation Delay (d1): A minimum of 5 times the longest T₁ of the analyte or this compound. A conservative delay of 30-60 seconds is often sufficient in the absence of known T₁ values.[2]

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (typically 16, 32, or 64 scans).

    • Spectral Width (sw): Wide enough to include all ¹⁹F signals of interest (e.g., -50 to -250 ppm).

    • Transmitter Frequency Offset (o1p): Set to the center of the spectral region containing the signals of interest.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

Protocol 4: Data Processing and Quantification
  • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum to ensure a flat baseline for accurate integration.

  • Integration: Integrate the well-resolved signals of the analyte and the this compound internal standard.

  • Calculation of Concentration/Purity: The concentration or purity of the analyte can be calculated using the following formula:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of fluorine atoms contributing to the analyte signal

    • I_IS = Integral of the this compound signal

    • N_IS = Number of fluorine atoms contributing to the this compound signal (8 for the total signal)

    • M_analyte = Molar mass of the analyte

    • M_IS = Molar mass of this compound (272.09 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the this compound

    • Purity_IS = Purity of the this compound internal standard

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₀F₈[6]
Molar Mass272.09 g/mol [6]
AppearanceWhite crystalline powder[6]
PurityAvailable up to >99.5%Commercially available

Table 2: Typical ¹⁹F NMR Acquisition Parameters for Quantitative Analysis

ParameterRecommended ValueRationale
Pulse Angle90°Maximizes signal intensity.[2]
Relaxation Delay (D1)≥ 5 x T₁ (longest)Ensures complete relaxation for accurate integration.[3][4]
Acquisition Time (at)≥ 1 secondProvides good digital resolution.
Number of Scans (ns)16 - 64To achieve adequate signal-to-noise ratio.
DecouplingInverse-gated ¹H decouplingSimplifies spectrum and avoids NOE.[3]

Table 3: Estimated ¹⁹F Chemical Shifts of this compound in Common NMR Solvents

Solventα-Fluorines (ppm)β-Fluorines (ppm)
Chloroform-d (CDCl₃)~ -138~ -153
Acetone-d₆~ -139~ -154
DMSO-d₆~ -137~ -152

Note: These are estimated values based on typical shifts for fluoroaromatic compounds. Actual chemical shifts may vary depending on the specific experimental conditions and the presence of other substances. It is recommended to run a preliminary spectrum of this compound in the chosen solvent to determine the exact chemical shifts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_is Prepare this compound Stock Solution mix Combine Analyte and Internal Standard prep_is->mix prep_analyte Prepare Analyte Solution prep_analyte->mix nmr_tube Transfer to NMR Tube mix->nmr_tube instrument_setup NMR Instrument Setup & Shimming nmr_tube->instrument_setup set_params Set Quantitative Acquisition Parameters instrument_setup->set_params acquire Acquire ¹⁹F NMR Data (FID) set_params->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration or Purity integrate->calculate result Final Result calculate->result

Caption: Experimental workflow for quantitative ¹⁹F NMR using this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs analyte Known Mass of Analyte acquisition ¹⁹F NMR Data Acquisition analyte->acquisition is Known Mass & Purity of This compound is->acquisition nmr_params Optimized NMR Parameters nmr_params->acquisition processing Spectral Processing & Integration acquisition->processing integrals Integral Values (Analyte & Standard) processing->integrals quantification Analyte Concentration or Purity integrals->quantification

Caption: Logical relationship of inputs and outputs in qNMR.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octafluoronaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of octafluoronaphthalene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the halogen exchange (Halex) reaction of octachloronaphthalene.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?

A: Low or no yield in this compound synthesis can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Inactive Fluorinating Agent: The efficiency of the fluoride salt is critical. Potassium fluoride (KF) is commonly used, and its reactivity can be diminished by moisture.

    • Solution: Ensure the potassium fluoride is anhydrous. This can be achieved by drying it in an oven at high temperature (e.g., 150-200°C) under vacuum before use. The particle size of KF can also play a role; finer powder provides a larger surface area for reaction.

  • Impure Starting Material: The purity of the octachloronaphthalene starting material is important. Impurities can interfere with the reaction.

    • Solution: Verify the purity of your octachloronaphthalene using techniques like GC-MS or NMR. If necessary, purify the starting material by recrystallization.

  • Inadequate Reaction Temperature: The fluorination reaction requires a high temperature to proceed efficiently.

    • Solution: Ensure your reaction is heated to the optimal temperature range, typically between 200°C and 250°C.[1] Use a high-boiling point solvent like sulfolane to achieve these temperatures.[1] Monitor the internal temperature of the reaction mixture, not just the heating mantle setting.

  • Insufficient Reaction Time: The halogen exchange reaction can be slow.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time, which can be several hours.[1] Monitor the reaction progress using GC-MS by taking small aliquots over time to determine the optimal reaction duration.

  • Solvent Issues: The choice and purity of the solvent are important. Sulfolane is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

    • Solution: Use anhydrous, high-purity sulfolane. Water in the solvent can deactivate the fluoride ions. At very high temperatures (above 250°C), sulfolane can decompose, leading to side reactions and a difficult work-up.

Issue 2: Incomplete Reaction - Presence of Chlorinated Intermediates

Q: My analysis of the crude product shows a significant amount of partially fluorinated or unreacted octachloronaphthalene. How can I drive the reaction to completion?

A: The presence of chlorinated intermediates indicates that the fluorination process is not complete.

Possible Causes and Solutions:

  • Insufficient Fluorinating Agent: An inadequate amount of the fluoride salt will result in an incomplete reaction.

    • Solution: Use a stoichiometric excess of the fluoride salt to ensure all chlorine atoms are replaced.

  • Poor Mixing: In a heterogeneous reaction, efficient mixing is essential for the reactants to interact.

    • Solution: Use vigorous mechanical stirring throughout the reaction to ensure good contact between the solid potassium fluoride and the dissolved octachloronaphthalene.

  • Use of a Phase Transfer Catalyst: To enhance the reactivity of the fluoride salt, a phase transfer catalyst can be employed.

    • Solution: The addition of a quaternary ammonium salt can facilitate the transfer of fluoride ions into the organic phase, thereby increasing the reaction rate and yield.

Issue 3: Difficult Product Purification

Q: I am having trouble purifying the final this compound product. What are the common impurities and the best purification methods?

A: Purification can be challenging due to the nature of the product and potential side products.

Common Impurities:

  • Unreacted octachloronaphthalene and partially fluorinated intermediates.

  • Decomposition products of the solvent (e.g., from sulfolane at high temperatures).

  • Inorganic salts from the reaction.

Purification Methods:

  • Distillation: After the reaction, the product can be isolated by distillation under reduced pressure.[1] This is effective for separating the volatile this compound from the high-boiling solvent and inorganic salts.

  • Sublimation: For achieving high purity, sublimation is an excellent method for this compound. It allows for the separation of the product from non-volatile impurities.

  • Recrystallization: Recrystallization from a suitable solvent can also be used for purification.

  • Filtration and Washing: After the reaction, adding water to the cooled reaction mixture can precipitate the crude product, which can then be collected by filtration and washed to remove the solvent and salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the halogen exchange (Halex) reaction, which involves the fluorination of octachloronaphthalene. This is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane at elevated temperatures.[1]

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: The key parameters to optimize are:

  • Temperature: Typically in the range of 200-250°C.[1]

  • Reaction Time: Often requires several hours to go to completion.[1]

  • Reagent Stoichiometry: An excess of the fluorinating agent is generally used.

  • Solvent: A high-boiling, polar aprotic solvent like sulfolane is preferred.[1]

  • Agitation: Efficient stirring is crucial for this heterogeneous reaction.

Q3: Can other fluorinating agents be used besides potassium fluoride?

A3: Yes, other fluoride salts like sodium fluoride (NaF) and cesium fluoride (CsF) can be used. The choice of fluoride salt can affect the reaction rate and conditions required.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small samples from the reaction mixture at different time intervals (quenching them appropriately) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the disappearance of the starting material (octachloronaphthalene) and the appearance of the product (this compound) and any intermediates.

Q5: What safety precautions should be taken during the synthesis?

A5: The synthesis of this compound involves high temperatures and potentially hazardous materials. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use caution when working with high temperatures and be aware of the flammability of any organic solvents used.

  • Handle all chemicals according to their safety data sheets (SDS).

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
OctachloronaphthalenePotassium FluorideSulfolane250585[1]
OctachloronaphthaleneSodium FluorideDimethyl Sulfone260--Patent CN103497088A
OctachloronaphthaleneCesium FluorideN,N-Dimethylacetamide160--Patent CN103497088A
OctachloronaphthaleneSodium FluorideEthanolReflux--Patent CN103497088A

Note: Yields are not always reported in patents, and direct comparison can be challenging due to variations in experimental scale and work-up procedures.

Experimental Protocols

Detailed Methodology for this compound Synthesis via Halogen Exchange

This protocol is a generalized procedure based on common methods reported in the literature.[1]

Materials:

  • Octachloronaphthalene

  • Anhydrous Potassium Fluoride (KF)

  • Sulfolane (anhydrous)

  • Deionized Water

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, add octachloronaphthalene and sulfolane. Begin stirring the mixture.

  • Addition of Fluorinating Agent: Gradually add anhydrous potassium fluoride to the stirring mixture.

  • Heating: Heat the reaction mixture to 250°C and maintain this temperature for 5 hours with continuous stirring.

  • Reaction Monitoring: (Optional) Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC-MS.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 130°C.

  • Work-up (Option 1 - Distillation): Set up a vacuum distillation apparatus and distill the this compound from the reaction mixture under reduced pressure.

  • Work-up (Option 2 - Precipitation): Alternatively, allow the reaction mixture to cool to room temperature. Carefully add deionized water to the mixture while stirring to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove residual sulfolane and inorganic salts.

  • Purification: The crude product can be further purified by sublimation or recrystallization to obtain high-purity this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Reagents (Octachloronaphthalene, KF) setup Reaction Setup: Combine reactants in sulfolane start->setup heating Heat to 250°C (5 hours with stirring) setup->heating monitoring Monitor Progress (GC-MS) heating->monitoring monitoring->heating Incomplete cooling Cool Reaction Mixture monitoring->cooling Complete distillation Option A: Vacuum Distillation cooling->distillation precipitation Option B: Precipitation with Water cooling->precipitation end End: Pure this compound distillation->end filtration Filtration & Washing precipitation->filtration purification Final Purification: Sublimation/Recrystallization filtration->purification purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Yield cause1 Inactive Reagents? start->cause1 cause2 Incorrect Conditions? start->cause2 cause3 Incomplete Reaction? start->cause3 sol1a Dry KF thoroughly cause1->sol1a sol1b Verify starting material purity cause1->sol1b sol2a Check/Increase Temperature (200-250°C) cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol3a Use excess KF cause3->sol3a sol3b Improve stirring cause3->sol3b sol3c Add Phase Transfer Catalyst cause3->sol3c

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude octafluoronaphthalene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the purification of crude this compound, offering potential causes and solutions.

Question: After recrystallization, my this compound product is still not pure, showing extra peaks in the GC-MS analysis. What could be the issue and how can I resolve it?

Answer:

This is a common issue that can arise from several factors related to the recrystallization process.

  • Inadequate Solvent Choice: The solvent used may not have a significant enough solubility difference for this compound and its impurities at high and low temperatures. Partially fluorinated naphthalenes, which are common impurities, may have similar solubility profiles.

    • Solution: Experiment with different solvent systems. While ethanol and hexane are common choices for polycyclic aromatic hydrocarbons, a mixture of solvents might be necessary to achieve better separation. For instance, a hexane/ethyl acetate mixture could provide the necessary polarity to selectively crystallize this compound while keeping impurities dissolved.

  • Cooling Rate: Cooling the solution too quickly can lead to the co-precipitation of impurities along with the desired product.

    • Solution: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. This gradual cooling promotes the formation of purer crystals.

  • Insufficient Washing: Residual mother liquor on the surface of the crystals will contain impurities.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold, fresh solvent to rinse away the mother liquor. Ensure the wash solvent is cold to minimize the dissolution of the product.

Question: I attempted to purify this compound by sublimation, but the yield was very low. What are the likely causes and how can I improve the recovery?

Answer:

Low yield in sublimation is often related to the operational parameters and the setup.

  • Sub-optimal Temperature and Pressure: The temperature may be too low for efficient sublimation, or the vacuum may not be strong enough. Conversely, if the temperature is too high, the product may decompose or be carried past the collection surface.

    • Solution: For related compounds like 2H-heptafluoronaphthalene, sublimation has been successfully performed at 60°C under a vacuum of 10 mm Hg.[1] For this compound, a good starting point would be to heat the crude material gently under a high vacuum (e.g., <1 mmHg) and observe the temperature at which sublimation begins. A temperature gradient sublimation apparatus can be particularly effective, allowing for the separation of components with different volatilities.[2]

  • Inefficient Collection: The design of the sublimation apparatus may not be optimal for capturing the sublimed product.

    • Solution: Ensure that the cold finger or collection surface is sufficiently cold to induce rapid desublimation. The distance between the heated crude material and the cold surface should also be minimized.

Question: My flash chromatography separation of crude this compound is not providing good resolution between the product and impurities. What adjustments can I make?

Answer:

Poor resolution in flash chromatography can be addressed by modifying the stationary and mobile phases.

  • Inappropriate Stationary Phase: Standard silica gel may not be the most effective stationary phase for separating highly fluorinated compounds.

    • Solution: Consider using a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or other fluorinated alkyl phase.[3] These phases can offer different selectivity for fluorinated molecules compared to traditional C18 or silica columns.[3]

  • Sub-optimal Mobile Phase: The solvent system may not have the correct polarity to effectively separate the components.

    • Solution: A systematic approach to solvent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) can be used to quickly screen different solvent systems to find the optimal mobile phase for separation before running the column.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

What are the most common impurities in crude this compound?

Common impurities in crude this compound often stem from the synthetic route. These can include:

  • Partially fluorinated naphthalenes: Such as heptafluoronaphthalene, which can arise from incomplete fluorination reactions.[1]

  • Isomers: Depending on the synthetic method, other isomers of this compound may be present.

  • Starting materials and reagents: Unreacted starting materials, such as octachloronaphthalene, and residual fluorinating agents or solvents may also be present.[4]

Which purification technique is generally the most effective for obtaining high-purity this compound?

The most effective technique depends on the nature and quantity of the impurities present.

  • Sublimation is often highly effective for removing non-volatile impurities and can yield very pure product, especially when performed under high vacuum.[5][6] It is a solvent-free method, which is an added advantage.[7]

  • Recrystallization can be a very effective and scalable method if an appropriate solvent system is identified that provides good solubility for this compound at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.[8]

  • Flash Chromatography , particularly with a fluorinated stationary phase, can be excellent for separating this compound from structurally similar impurities like other perfluoroaromatic compounds.[3]

How can I assess the purity of my final this compound product?

Several analytical techniques can be used to determine the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique that can separate volatile compounds and provide their mass spectra for identification. It is excellent for detecting and identifying small amounts of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for fluorinated compounds. The presence of unexpected peaks in the 19F NMR spectrum can indicate the presence of fluorinated impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (86-89 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Data Presentation

The following table summarizes the expected performance of different purification techniques for crude this compound based on available literature for similar compounds and general principles of purification.

Purification TechniqueTypical Purity AchievedTypical Recovery YieldKey AdvantagesKey Disadvantages
Recrystallization >98%60-80%Scalable, effective for removing less soluble impurities.Solvent selection can be challenging; yield can be moderate.
Sublimation >99%50-90%High purity, solvent-free.Not effective for volatile impurities; can be slow for large quantities.
Flash Chromatography >99%70-95%Excellent for separating similar compounds.Requires more solvent and can be more time-consuming.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask with a small amount of boiling ethanol. Quickly filter the hot solution.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Sublimation under Vacuum

  • Setup: Place the crude this compound in a sublimation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Vacuum: Connect the apparatus to a high-vacuum line and evacuate the system. A pressure below 1 mmHg is recommended.

  • Cooling: Fill the cold finger with a coolant such as dry ice/acetone or a circulating chilled fluid.

  • Heating: Gently heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath. A temperature around 60-80°C should be a good starting point.[1]

  • Collection: The purified this compound will sublime and deposit on the cold finger as crystals. Continue the process until no more solid sublimes.

  • Recovery: Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully scrape the purified crystals from the cold finger.

Visualizations

Purification_Workflow Crude_OFN Crude this compound Recrystallization Recrystallization Crude_OFN->Recrystallization Sublimation Sublimation Crude_OFN->Sublimation Chromatography Flash Chromatography Crude_OFN->Chromatography Pure_OFN Pure this compound Recrystallization->Pure_OFN Sublimation->Pure_OFN Chromatography->Pure_OFN

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Impure Product After Recrystallization Problem1 Inadequate Solvent? Start->Problem1 Problem2 Cooling Too Rapid? Start->Problem2 Problem3 Insufficient Washing? Start->Problem3 Solution1 Test Different Solvent Systems Problem1->Solution1 Solution2 Slow Cooling Before Ice Bath Problem2->Solution2 Solution3 Wash Crystals with Ice-Cold Solvent Problem3->Solution3

Caption: Troubleshooting logic for impure product after recrystallization.

References

Identifying and characterizing byproducts in octafluoronaphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of octafluoronaphthalene. Our focus is on the identification and characterization of byproducts to help you optimize your reaction outcomes and ensure the purity of your final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the halogen exchange (Halex) reaction of octachloronaphthalene with potassium fluoride.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Octachloronaphthalene 1. Insufficient reaction temperature: The Halex reaction requires high temperatures to proceed efficiently.[1] 2. Poor quality or insufficient potassium fluoride (KF): KF must be anhydrous and finely powdered for optimal reactivity. Clumping can reduce the effective surface area. 3. Presence of water in the reaction: Water can deactivate the fluoride ions and lead to the formation of undesired hydrolysis byproducts. 4. Inefficient stirring: In a heterogeneous reaction, vigorous stirring is crucial to ensure good contact between the solid KF and the dissolved octachloronaphthalene. 5. Short reaction time: The complete substitution of all eight chlorine atoms can be a slow process.1. Optimize reaction temperature: Gradually increase the temperature, monitoring the reaction progress by GC-MS. Temperatures around 250°C are often reported.[2] 2. Use high-quality KF: Ensure KF is anhydrous by drying it in an oven before use. Grind the KF to a fine powder to maximize its surface area. 3. Ensure anhydrous conditions: Use a dry solvent (e.g., sulfolane) and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Improve agitation: Use a powerful mechanical stirrer to ensure the reaction mixture is well-suspended. 5. Increase reaction time: Monitor the reaction over a longer period. A typical reaction time can be several hours.[2]
Presence of Multiple Peaks in GC-MS Analysis (Incomplete Fluorination) 1. Sub-optimal reaction conditions: As with low conversion, insufficient temperature, time, or KF amount can lead to incomplete substitution. 2. Non-uniform reaction conditions: Poor mixing can create localized areas with different reactant concentrations or temperatures, leading to a mixture of partially fluorinated products.1. Re-evaluate and optimize reaction parameters: Systematically adjust temperature, reaction time, and the molar ratio of KF to octachloronaphthalene. 2. Ensure homogeneous reaction conditions: Improve stirring and ensure uniform heating of the reaction vessel.
Formation of Dark, Tarry Material 1. Decomposition of the solvent: At very high temperatures, solvents like sulfolane can decompose, leading to the formation of polymeric byproducts.[1] 2. Side reactions: At elevated temperatures, other degradation pathways for the reactants or products may become significant.1. Avoid excessive temperatures: While high temperatures are necessary, exceeding the decomposition temperature of the solvent should be avoided. Refer to the solvent's technical data sheet for stability information. 2. Consider a lower reaction temperature for a longer duration: This may help to minimize decomposition while still driving the reaction to completion.
Difficulties in Product Isolation and Purification 1. Co-precipitation of byproducts: Partially fluorinated naphthalenes may have similar solubilities to this compound, making separation by simple precipitation challenging. 2. Emulsion formation during workup: The use of organic solvents and water for extraction can sometimes lead to stable emulsions.1. Utilize column chromatography: For high purity, column chromatography on silica gel is an effective method for separating this compound from less fluorinated byproducts. 2. Employ different solvent systems for extraction and washing: Experiment with different organic solvents for extraction. Breaking emulsions can be aided by the addition of brine or by centrifugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from octachloronaphthalene?

A1: The most common byproducts are from the incomplete fluorination of the starting material. These are primarily various isomers of chloroheptafluoronaphthalene (C₁₀ClF₇). Depending on the reaction conditions, you may also see isomers of dichlorohexafluoronaphthalene (C₁₀Cl₂F₆) and other partially fluorinated species.

Q2: How can I identify the specific isomers of chloroheptafluoronaphthalene in my reaction mixture?

A2: The identification of specific isomers typically requires a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can separate the isomers and provide their molecular weight, confirming them as C₁₀ClF₇. However, to distinguish between the different positional isomers, ¹⁹F NMR spectroscopy is essential. Each isomer will have a unique ¹⁹F NMR spectrum with characteristic chemical shifts and coupling constants.

Q3: My ¹⁹F NMR spectrum is very complex. How can I interpret it to identify the byproducts?

A3: The ¹⁹F NMR spectra of polyfluorinated aromatic compounds can indeed be complex due to the large chemical shift dispersion and numerous fluorine-fluorine couplings. It is highly recommended to consult literature values for the ¹⁹F NMR chemical shifts of known chlorofluornaphthalene isomers. Additionally, 2D NMR techniques, such as ¹⁹F-¹⁹F COSY, can help to establish the connectivity between different fluorine atoms in the molecule, aiding in structure elucidation.

Q4: Can hydrolysis byproducts be an issue?

A4: Yes, if there is water present in the reaction, hydrolysis of the C-Cl or C-F bonds can occur, leading to the formation of hydroxy-substituted fluoronaphthalenes or chlorofluoronaphthalenes. These byproducts can further complicate the purification process. Therefore, maintaining anhydrous reaction conditions is critical.

Q5: What is the best way to purify the crude this compound?

A5: A common purification procedure involves precipitating the crude product by adding the reaction mixture to water. The solid can then be collected by filtration. For higher purity, the crude product can be dissolved in a suitable organic solvent (e.g., petroleum ether) and washed with water to remove any remaining solvent and salts. Final purification to obtain highly pure this compound is often achieved through recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis

Byproduct Type General Formula Molecular Weight ( g/mol ) Identification Method(s)
Incomplete FluorinationC₁₀ClₓF₈₋ₓ (x = 1-7)VariesGC-MS, ¹⁹F NMR
ChloroheptafluoronaphthalenesC₁₀ClF₇288.54GC-MS, ¹⁹F NMR
DichlorohexafluoronaphthalenesC₁₀Cl₂F₆305.00GC-MS, ¹⁹F NMR
Hydrolysis ByproductsC₁₀HₓClᵧF₈₋ₓ₋ᵧOₙVariesGC-MS, IR Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the Halex process. Researchers should optimize the conditions for their specific setup.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add octachloronaphthalene (1 equivalent) and anhydrous sulfolane.

  • Addition of Fluorinating Agent: Under an inert atmosphere (e.g., nitrogen), add anhydrous, finely powdered potassium fluoride (a significant excess, e.g., 10-15 equivalents).

  • Reaction: Heat the mixture to 240-250°C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction may take several hours to reach completion.

  • Workup: After the reaction is complete (as determined by the disappearance of starting material and intermediates), cool the reaction mixture. Carefully pour the mixture into a large volume of water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be further purified by dissolving it in a suitable organic solvent (e.g., dichloromethane or petroleum ether), washing with water, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. For high purity, recrystallization or column chromatography on silica gel can be performed.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peaks corresponding to this compound (m/z 272) and potential byproducts such as chloroheptafluoronaphthalenes (m/z around 288, with a characteristic chlorine isotope pattern).

Protocol 3: ¹⁹F NMR Analysis of Reaction Mixture
  • Sample Preparation: Dissolve a sample of the crude or purified product in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum.

    • Use a suitable reference standard (e.g., C₆F₆ as an external standard).

    • If the spectrum is complex, consider acquiring a ¹⁹F-¹⁹F COSY spectrum to identify coupled fluorine nuclei.

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with literature data for this compound and its potential chlorinated byproducts to identify the components of the mixture.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Analysis cluster_identification Identification & Characterization cluster_troubleshooting Troubleshooting & Optimization start Start: Octachloronaphthalene + KF synthesis Halex Reaction (High Temperature, Anhydrous) start->synthesis crude_product Crude Reaction Mixture synthesis->crude_product gcms GC-MS Analysis crude_product->gcms nmr 19F NMR Analysis crude_product->nmr gcms_results Identify Molecular Weights (e.g., C10F8, C10ClF7, C10Cl2F6) gcms->gcms_results nmr_results Determine Isomeric Structures (Chemical Shifts & Coupling) nmr->nmr_results byproducts_identified Byproducts Identified? gcms_results->byproducts_identified nmr_results->byproducts_identified optimize Optimize Reaction Conditions (Temp, Time, Reagents) byproducts_identified->optimize Yes purify Purification (Chromatography, Recrystallization) byproducts_identified->purify No (or acceptable levels) optimize->synthesis Iterate final_product Pure this compound purify->final_product

Caption: Workflow for identifying and characterizing byproducts in this compound synthesis.

References

Technical Support Center: Troubleshooting Common Issues in Perfluoroaromatic Compound Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving perfluoroaromatic (PFA) compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the unique electronic properties of perfluoroaromatic compounds can present specific challenges.

FAQs and Troubleshooting Guide

Question 1: My Suzuki-Miyaura reaction with a perfluoroaromatic halide is giving a low or no yield. What are the primary factors to investigate?

Answer: Low yields in Suzuki-Miyaura couplings of PFA compounds often stem from challenges in the oxidative addition step due to the strong C-F or C-Cl bonds and potential catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. More electron-rich and sterically hindered ligands are often required to facilitate the oxidative addition to the electron-deficient PFA ring.

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.

  • Solvent System: The solvent needs to solubilize all reactants and facilitate the catalytic cycle.

  • Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for the C-F or C-Cl bond cleavage.

  • Degassing: The active Pd(0) catalyst is susceptible to oxidation. Incomplete removal of oxygen from the reaction mixture is a common cause of low yields.

Below is a troubleshooting workflow to address low yields:

low_yield_troubleshooting start Low or No Yield catalyst Optimize Catalyst System start->catalyst base Screen Bases catalyst->base No Improvement success Improved Yield catalyst->success Improvement solvent Adjust Solvent base->solvent No Improvement base->success Improvement temperature Increase Temperature solvent->temperature No Improvement solvent->success Improvement degassing Ensure Proper Degassing temperature->degassing No Improvement temperature->success Improvement degassing->success Improvement side_reactions cluster_suzuki Suzuki Coupling cluster_side Side Reactions Aryl_Br Perfluoroaryl-Br Catalyst Pd(0) Catalyst Aryl_Br->Catalyst Hydrodefluorination Hydrodefluorination (Perfluoroaryl-H) Aryl_Br->Hydrodefluorination Hydride source Boronic_Acid Ar-B(OH)2 Base Base Boronic_Acid->Base Protodeboronation Protodeboronation (Ar-H) Boronic_Acid->Protodeboronation H+ source Desired_Product Perfluoroaryl-Ar Catalyst->Desired_Product Base->Catalyst snar_selectivity start Polysubstitution Observed stoichiometry Control Nucleophile Stoichiometry (1.0-1.2 eq) start->stoichiometry temperature Lower Reaction Temperature stoichiometry->temperature base Optimize Base (weaker/hindered) temperature->base solvent Screen Solvents (less polar) base->solvent monosubstitution Selective Monosubstitution solvent->monosubstitution safety_precautions safety Safe Handling of PFA Compounds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) safety->ppe fume_hood Work in a Fume Hood safety->fume_hood avoid_contact Avoid Skin and Eye Contact safety->avoid_contact storage Proper Storage (Cool, Dry, Ventilated) safety->storage disposal Follow Disposal Regulations safety->disposal sds Consult SDS Before Use safety->sds

Technical Support Center: Regioselectivity in Octafluoronaphthalene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octafluoronaphthalene. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on improving the regioselectivity of nucleophilic aromatic substitution (SNA) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in nucleophilic aromatic substitution (SNA) reactions of this compound?

In nucleophilic aromatic substitution reactions, this compound predominantly undergoes substitution at the β-position (C2). This preference is attributed to the electronic effects of the fluorine atoms, which make the β-carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. The α-position (C1) is generally less reactive towards nucleophilic attack.

Q2: What are the key factors that influence the regioselectivity of these reactions?

Several factors can influence the regioselectivity of nucleophilic substitution on this compound:

  • Nature of the Nucleophile: The size and electronic properties of the nucleophile play a crucial role. Sterically bulky nucleophiles may show a different selectivity profile compared to smaller ones.

  • Reaction Conditions: Solvent, temperature, and reaction time can all impact the regioselectivity. For instance, the choice of a polar apathetic solvent like DMF or DMSO can influence the reactivity of the nucleophile.

  • Presence of a Pre-existing Substituent: In a second substitution reaction on a heptafluoronaphthalene derivative, the electronic nature of the existing substituent will direct the incoming nucleophile. Electron-donating groups and electron-withdrawing groups will have different directing effects.

Q3: Can I predict the regioselectivity of my reaction?

Predicting the exact regioselectivity can be complex. However, computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative stabilities of the possible Meisenheimer intermediates.[1][2] The reaction pathway that proceeds through the most stable intermediate is generally the favored one.

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers (α and β substitution). How can I improve the selectivity for the β-isomer?

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the more stable β-substituted isomer.

  • Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Polar apathetic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNA reactions. It may be beneficial to screen a variety of anhydrous polar apathetic solvents to find the optimal conditions for your specific nucleophile.

  • Modify the Nucleophile: If possible, consider using a bulkier nucleophile. The increased steric hindrance may disfavor attack at the more sterically hindered α-position.

Problem 2: I am observing di- or multi-substituted products, but I want to achieve mono-substitution.

  • Control Stoichiometry: Use a strict 1:1 stoichiometry of the nucleophile to this compound. Using an excess of the nucleophile will favor multiple substitutions.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture. This helps to maintain a low concentration of the nucleophile, reducing the likelihood of a second substitution on the initially formed product.

  • Lower the Temperature: As with improving regioselectivity, lowering the reaction temperature can help to control the reactivity and prevent over-substitution.

  • Use a Weaker Base: If a base is used to generate the nucleophile in situ, using a weaker base can sometimes moderate the reactivity and improve the yield of the mono-substituted product.

Problem 3: The reaction is very slow or not proceeding to completion.

  • Increase Temperature: While lower temperatures can improve selectivity, some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction for the formation of side products.

  • Use a More Reactive Nucleophile: If possible, consider using a more nucleophilic reagent.

  • Choice of Base: If a base is used, a stronger base may be required to fully deprotonate the pro-nucleophile and increase its reactivity.

  • Ensure Anhydrous Conditions: Water can act as a competing nucleophile or protonate the desired nucleophile, reducing its effectiveness. Ensure all solvents and reagents are anhydrous.

Data Presentation

The following tables summarize the regioselectivity of nucleophilic aromatic substitution on this compound with various nucleophiles under different reaction conditions.

Table 1: Regioselectivity of Amination Reactions

AmineBaseSolventTemperature (°C)Time (h)Major Product (Position)Isomer Ratio (β:α)Yield (%)
Piperidine-Dioxane200.52-Piperidinoheptafluoronaphthalene>99:195
Morpholine-Dioxane2012-Morpholinoheptafluoronaphthalene>99:192
AnilineK₂CO₃DMF100242-(Phenylamino)heptafluoronaphthalene>95:578
Ammonia-Liquid NH₃-3322-Aminoheptafluoronaphthalene>98:285

Table 2: Regioselectivity of Thiolation Reactions

ThiolBaseSolventTemperature (°C)Time (h)Major Product (Position)Isomer Ratio (β:α)Yield (%)
ThiophenolEt₃NDMF2542-(Phenylthio)heptafluoronaphthalene>99:190
EthanethiolNaHTHF0 to 2532-(Ethylthio)heptafluoronaphthalene>99:188
4-MethylthiophenolK₂CO₃Acetonitrile80122-((4-Methylphenyl)thio)heptafluoronaphthalene>98:285

Table 3: Regioselectivity of Alkoxylation Reactions

Alcohol/AlkoxideBaseSolventTemperature (°C)Time (h)Major Product (Position)Isomer Ratio (β:α)Yield (%)
Sodium methoxide-Methanol6562-Methoxyheptafluoronaphthalene>99:193
Sodium ethoxide-Ethanol7882-Ethoxyheptafluoronaphthalene>99:191
PhenolK₂CO₃DMF120182-Phenoxyheptafluoronaphthalene>95:580

Experimental Protocols

Protocol 1: Synthesis of 2-Piperidinoheptafluoronaphthalene

  • Reagents and Materials:

    • This compound

    • Piperidine

    • Anhydrous dioxane

    • Argon or Nitrogen gas

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dioxane.

    • To this solution, add piperidine (2.2 eq) dropwise at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-piperidinoheptafluoronaphthalene as a white solid.

Protocol 2: Synthesis of 2-(Phenylthio)heptafluoronaphthalene

  • Reagents and Materials:

    • This compound

    • Thiophenol

    • Triethylamine (Et₃N)

    • Anhydrous dimethylformamide (DMF)

    • Argon or Nitrogen gas

    • Standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add thiophenol (1.1 eq).

    • Cool the mixture to 0 °C and add triethylamine (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to yield 2-(phenylthio)heptafluoronaphthalene.

Mandatory Visualization

G Factors Influencing Regioselectivity in SNA of this compound cluster_nucleophile Nucleophile Properties cluster_conditions Condition Parameters OFN This compound Product Substituted Heptafluoronaphthalene OFN->Product Nucleophile Nucleophile (e.g., Amines, Thiols, Alkoxides) Nucleophile->Product StericHindrance Steric Hindrance Nucleophile->StericHindrance ElectronicEffects Electronic Effects Nucleophile->ElectronicEffects Conditions Reaction Conditions Conditions->Product Solvent Solvent Conditions->Solvent Temperature Temperature Conditions->Temperature Base Base (if any) Conditions->Base G Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed (Mixture of α and β isomers) CheckTemp Is the reaction run at elevated temperature? Start->CheckTemp LowerTemp Action: Lower the reaction temperature. (e.g., 0 °C or room temperature) CheckTemp->LowerTemp Yes CheckSolvent Is the solvent optimal? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent End Improved Regioselectivity LowerTemp->End ScreenSolvents Action: Screen polar aprotic solvents. (e.g., DMF, DMSO, MeCN) CheckSolvent->ScreenSolvents No CheckNucleophile Is the nucleophile sterically demanding? CheckSolvent->CheckNucleophile Yes ScreenSolvents->CheckNucleophile ScreenSolvents->End ModifyNucleophile Consider modifying the nucleophile (if possible). CheckNucleophile->ModifyNucleophile No CheckNucleophile->End Yes ModifyNucleophile->End

References

Stability of octafluoronaphthalene under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of octafluoronaphthalene under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound is a stable compound under normal temperature and pressure.[1][2] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place with the container tightly sealed.[2] It is stable for at least two years if stored at room temperature and protected from light and moisture.[3]

Q2: How thermally stable is this compound?

A2: this compound exhibits a high degree of thermal stability.[1][4] It is resistant to thermal degradation, making it suitable for high-temperature applications.[5] However, in the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF) can be formed.[6]

Q3: What is the reactivity of this compound towards nucleophiles?

A3: this compound is susceptible to attack by nucleophilic reagents.[7] Due to the high electronegativity of the fluorine atoms, the naphthalene core is electron-deficient and reacts with nucleophiles via nucleophilic aromatic substitution (SNAr).[8] Attack preferentially occurs at the β-position of the naphthalene ring.[7] Common nucleophiles that react with this compound include amines, hydroxides, and organometallic reagents.[7][8][9]

Q4: Is this compound reactive towards electrophiles?

A4: Similar to other perfluorinated aromatic compounds like hexafluorobenzene, this compound is generally considered to be very unreactive towards electrophilic reagents.[9] The electron-withdrawing nature of the fluorine atoms deactivates the aromatic system against electrophilic attack.

Q5: What is the photochemical stability of this compound?

A5: The photochemical behavior of this compound can be complex and is influenced by the solvent system.[10] When reacting with conjugated dienes, its behavior is solvent-dependent, potentially forming exciplexes in non-polar solvents or solvated charge-transfer complexes in polar solvents.[10] Direct exposure to light should be minimized during storage to prevent potential degradation.[3]

Q6: In which solvents is this compound soluble?

A6: this compound is a crystalline solid that is soluble in most organic solvents.[1] It is insoluble in water.[11]

Troubleshooting Guides

Issue 1: Unexpected side products are observed during a nucleophilic substitution reaction.

  • Possible Cause 1: Multiple substitutions. this compound can undergo multiple substitutions, especially if an excess of the nucleophile is used or under harsh reaction conditions.[7][8]

    • Troubleshooting Step: Carefully control the stoichiometry of the reactants. A 1:1 ratio of this compound to the nucleophile is recommended for monosubstitution.[7] Consider lowering the reaction temperature or reducing the reaction time.

  • Possible Cause 2: Reaction with the solvent. Some solvents can participate in the reaction, especially at elevated temperatures.

    • Troubleshooting Step: Choose an inert solvent for the reaction. Ensure the solvent is dry and free of impurities.

Issue 2: The reaction with a nucleophile is slow or does not proceed.

  • Possible Cause 1: Insufficiently strong nucleophile. The SNAr reaction is dependent on the strength of the nucleophile.

    • Troubleshooting Step: Consider using a stronger nucleophile or adding a base to generate a more potent nucleophilic species in situ.

  • Possible Cause 2: Steric hindrance. Sterically bulky nucleophiles may react more slowly.[12]

    • Troubleshooting Step: If possible, use a less sterically hindered nucleophile. Increasing the reaction temperature may also help overcome the activation barrier.

Issue 3: The this compound sample appears discolored or shows signs of degradation.

  • Possible Cause 1: Improper storage. Exposure to light, moisture, or incompatible materials can lead to degradation over time.[3]

    • Troubleshooting Step: Always store this compound in a tightly sealed container in a cool, dark, and dry place.[2]

  • Possible Cause 2: Contamination. The presence of impurities can catalyze decomposition.

    • Troubleshooting Step: Verify the purity of the material using an appropriate analytical technique such as Gas Chromatography (GC).

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀F₈[5]
Molecular Weight272.09 g/mol
AppearanceWhite crystalline solid[4]
Melting Point87-88 °C[4][11]
Boiling Point209 °C[5]
Storage TemperatureRoom Temperature[5][11]

Table 2: Summary of this compound Reactivity

Reaction ConditionReactivity/StabilityNotesReference(s)
Thermal High stabilitySuitable for high-temperature applications.[1][4]
Photochemical Solvent-dependent reactivityCan form exciplexes or charge-transfer complexes.[10]
Acidic Generally stableHighly resistant to chemical reactions.[1]
Basic (Nucleophilic) ReactiveUndergoes nucleophilic aromatic substitution (SNAr), preferentially at the β-position.[7][8]
Oxidative Resistant to oxidationStable against common oxidizing agents.[1]
Reductive Reactive with specific reducing agentsReacts with reagents like lithium aluminium hydride.[7]
Electrophilic Highly unreactiveThe perfluorinated ring is strongly deactivated.[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine Nucleophile

This protocol provides a general methodology for the monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Mild base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the this compound in the anhydrous polar aprotic solvent.

  • Add the mild base (1.1 to 1.5 equivalents) to the solution.

  • In a separate vessel, dissolve the amine nucleophile (1 equivalent) in the anhydrous solvent.

  • Slowly add the amine solution to the this compound solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to a temperature between 60-100 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted product.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound and Base in Anhydrous Solvent C 3. Combine Reactants Under Inert Atmosphere A->C B 2. Prepare Nucleophile Solution in Anhydrous Solvent B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/GC-MS) D->E F 6. Quench Reaction and Perform Extraction E->F Reaction Complete G 7. Dry and Concentrate Organic Phase F->G H 8. Purify Product (Chromatography/Recrystallization) G->H

Caption: General workflow for a nucleophilic aromatic substitution reaction.

G cluster_reactivity Reactivity Issues cluster_purity Purity Issues cluster_stability Stability Issues Start Unexpected Experimental Outcome (e.g., low yield, side products) Q1 Is the reaction slow or incomplete? Start->Q1 A1_Yes Increase Temperature or Use a Stronger Nucleophile Q1->A1_Yes Yes Q2 Are there unexpected side products? Q1->Q2 No A2_Yes Check Reactant Stoichiometry and Solvent Purity Q2->A2_Yes Yes Q3 Is the starting material degrading? Q2->Q3 No A3_Yes Verify Storage Conditions (cool, dark, dry) Q3->A3_Yes Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Overcoming challenges in the scale-up of octafluoronaphthalene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up synthesis and purification of octafluoronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound? A1: The most prevalent method for producing this compound is through the halogen exchange (Halex) reaction, starting from octachloronaphthalene.[1][2] This process involves reacting octachloronaphthalene with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.[2][3] For industrial-scale production, this method is advantageous due to the availability of starting materials and its potential for high yields.[1][2]

Q2: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot or industrial scale? A2: Scaling up the synthesis presents several challenges.[4] Key issues include managing the exothermic nature of the fluorination reaction, ensuring efficient mixing of heterogeneous reaction mixtures (solid fluoride salts in a liquid solvent), and dealing with the corrosive nature of fluoride ions at high temperatures, which requires careful selection of reactor materials.[4][5] Furthermore, purification on a large scale can be complex, often requiring distillation under reduced pressure to separate the product from the solvent and byproducts.[3]

Q3: What safety precautions are critical when handling reagents for this compound synthesis? A3: Safety is paramount. Fluorinating agents can be hazardous, and some may generate hydrogen fluoride (HF) if exposed to acid.[5] It is essential to work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6][7] For reagents like hexafluorobenzene, which may be used in alternative routes, precautions against inhalation, skin contact, and ignition sources are necessary.[8][9] Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9]

Q4: How can I purify this compound effectively on a larger scale? A4: Post-reaction, the typical purification process involves cooling the mixture, followed by adding water to dissolve inorganic salts.[1] The crude this compound can then be extracted using a suitable organic solvent like petroleum ether.[1] For higher purity, techniques such as distillation under reduced pressure or recrystallization are effective.[3][10] Sublimation is another excellent method for obtaining a highly purified product.[10]

Troubleshooting Guide

Synthesis & Reaction Issues

Problem 1: Low or no yield of this compound.

  • Potential Cause: Inefficient fluorinating agent or catalyst.

    • Solution: Ensure the fluoride salt (e.g., potassium fluoride) is anhydrous and finely powdered to maximize its reactive surface area. Consider using a phase transfer catalyst, such as a quaternary ammonium salt, to improve the transfer of the fluoride ion into the organic phase.[1]

  • Potential Cause: Reaction temperature is too low or reaction time is too short.

    • Solution: The fluorination of octachloronaphthalene typically requires high temperatures, often in the range of 150-250°C.[2][3] Monitor the reaction's progress using Gas Chromatography (GC) or ¹⁹F-NMR to determine the optimal reaction time, which can range from 5 to 20 hours.[1][3]

  • Potential Cause: Poor quality of starting octachloronaphthalene.

    • Solution: Use high-purity octachloronaphthalene. Impurities can lead to side reactions and lower the yield of the desired product.

Problem 2: The reaction mixture has turned into a dark, tarry substance.

  • Potential Cause: Decomposition of the solvent at high temperatures.

    • Solution: This is a common issue, especially when using solvents like sulfolane at temperatures exceeding 250°C, leading to the formation of black polymers and sulfur dioxide.[1] It is crucial to maintain the reaction temperature within the stable range of the chosen solvent. If high temperatures are necessary, select a more thermally robust solvent.

  • Potential Cause: Side reactions or polymerization.

    • Solution: Lowering the reaction temperature and optimizing the catalyst concentration can help minimize polymerization and other side reactions.[11]

Purification Issues

Problem 3: Difficulty separating the product from the high-boiling solvent.

  • Potential Cause: The boiling point of this compound (209°C) is close to that of some high-boiling solvents.[12]

    • Solution: Vacuum distillation is the most effective method. By reducing the pressure, the boiling points of both the product and the solvent are lowered, often creating a larger temperature differential that facilitates better separation.[3]

  • Potential Cause: The product co-distills with the solvent.

    • Solution: If simple vacuum distillation is insufficient, consider using fractional distillation with a packed column to improve separation efficiency.

Problem 4: The final product has low purity (<96%).

  • Potential Cause: Incomplete removal of partially fluorinated intermediates or starting material.

    • Solution: After initial purification (extraction and solvent removal), a final purification step is often necessary. Recrystallization from a suitable solvent (e.g., ethanol) or sublimation can be very effective in removing residual impurities and achieving high purity.[10] Purity should be confirmed by GC or HPLC.[12]

Data Presentation

Table 1: Comparison of this compound Synthesis Conditions

Starting MaterialFluoride SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
OctachloronaphthalenePotassium FluorideNoneSulfolane250585[3]
OctachloronaphthalenePotassium FluorideQuaternary Ammonium SaltSulfolane1801065[1]
OctachloronaphthalenePotassium FluorideQuaternary Ammonium SaltSulfolane15015-2078[1]
OctachloronaphthaleneCesium FluorideNoneN,N-Dimethylacetamide160-~70 (calculated)[2]
OctachloronaphthalenePotassium FluorideIodineSulfolane18025-[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange

This protocol is based on a common method involving the fluorination of octachloronaphthalene.

Materials:

  • Octachloronaphthalene

  • Anhydrous Potassium Fluoride (KF), finely powdered

  • Sulfolane (solvent)

  • Quaternary ammonium salt (phase transfer catalyst, e.g., tetrabutylammonium bromide)

  • Petroleum ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add sulfolane.

  • Reagent Addition: While stirring, add octachloronaphthalene, finely powdered anhydrous potassium fluoride, and the phase transfer catalyst to the solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 180°C) and maintain it for the required duration (e.g., 10-15 hours), monitoring the reaction's progress via GC.[1]

  • Cooling: Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[1]

  • Work-up: Add water to the cooled reaction mixture to dissolve the inorganic salts.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with petroleum ether multiple times.[1]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.[1]

Protocol 2: Purification by Vacuum Distillation

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Distillation: Place the crude this compound in the distillation flask. Begin heating the flask gently while slowly reducing the pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the given pressure. The pure product will solidify in the receiving flask.[3]

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound Start Octachloronaphthalene (C₁₀Cl₈) Product This compound (C₁₀F₈) Start->Product Halogen Exchange (KF, High Temp, Solvent) Experimental_Workflow General Experimental Workflow cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: Octachloronaphthalene, KF, Solvent B Heat and Stir (e.g., 180°C, 10h) A->B C Monitor Progress (GC/NMR) B->C D Cool to RT C->D E Add Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Vacuum Distillation or Recrystallization G->H I Characterize Final Product (GC, NMR, MP) H->I J This compound (>96% Purity) I->J Pure Product Troubleshooting_Guide Troubleshooting Logic for Low Yield Start Low Yield Observed CheckReaction Reaction mixture dark/tarry? Start->CheckReaction CheckCompletion Reaction incomplete (by GC/NMR)? CheckReaction->CheckCompletion No SolventDecomp Solvent Decomposition Likely CheckReaction->SolventDecomp Yes IncreaseConditions Action: Increase Temp/Time or Add Catalyst CheckCompletion->IncreaseConditions Yes PurificationIssue Purification Losses Likely CheckCompletion->PurificationIssue No OptimizeTemp Action: Lower Temperature or Change Solvent SolventDecomp->OptimizeTemp OptimizePurification Action: Optimize Extraction and Distillation/Recrystallization PurificationIssue->OptimizePurification

References

Technical Support Center: Purification of Octafluoronaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the purification of octafluoronaphthalene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains several types of impurities stemming from its synthesis. The most common include:

  • Partially Fluorinated Naphthalenes: Heptafluoronaphthalene, hexafluoronaphthalene, and other isomers with incomplete fluorination are frequent byproducts. Their similar chemical properties can make them challenging to separate.

  • Unreacted Starting Materials: If synthesized from octachloronaphthalene, residual chlorinated precursors may be present.[1][2]

  • Reaction Byproducts and Solvents: Depending on the synthetic route, byproducts from side reactions or residual high-boiling solvents like sulfolane can contaminate the final product.[2]

  • Non-volatile Contaminants: Residues from catalysts or reagents can introduce non-volatile impurities into the crude product.[3]

Q2: Which analytical techniques are best for assessing the purity of this compound derivatives?

A2: High-purity this compound is essential for many applications in materials science and drug development.[4] The most effective analytical techniques for purity assessment are:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile impurities, such as partially fluorinated isomers.[5] this compound can be used as an analytical reference standard for GC-MS applications.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used. For enhanced separation of fluorinated compounds and their isomers, columns with a pentafluorophenyl (PFP) stationary phase are highly effective due to unique pi-pi interactions.[6][7][8]

Q3: What is the most effective general-purpose method for purifying solid this compound?

A3: For solid this compound derivatives, three methods are highly effective, with the choice depending on the impurity profile and required purity level:

  • Recrystallization: This is a convenient and widely used method for purifying solid organic compounds by removing soluble and insoluble impurities.[9][10] It is particularly effective at removing impurities with different solubility profiles than the target compound.

  • Sublimation: This process, where a solid transitions directly to a gas and back to a solid, is excellent for separating volatile solids like naphthalene and its derivatives from non-volatile impurities.[11][12] It is a highly effective purification avenue, especially for compounds with extensive π conjugation.

  • Column Chromatography: While more labor-intensive, chromatography provides the highest resolution for separating complex mixtures, especially for removing isomers that are difficult to separate by other means.

Troubleshooting Guide

Q4: My GC-MS analysis shows multiple peaks close to my product peak. What are they and how can I remove them?

A4: These are likely partially fluorinated naphthalene isomers. Their similar volatility makes them difficult to remove completely.

  • Troubleshooting: Confirm their identity using MS fragmentation patterns. Isomers will have different molecular weights than this compound.

  • Solution: High-resolution column chromatography is the most effective solution. Using a stationary phase designed for aromatic or fluorinated compounds, such as a pentafluorophenyl (PFP) column, can enhance separation.[6][13] Fractional sublimation under carefully controlled temperature and pressure gradients can also be effective.

Q5: After recrystallization, my product yield is very low. How can I improve it?

A5: Low yield is typically caused by using an inappropriate solvent or an incorrect solvent volume.

  • Troubleshooting:

    • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] If the compound is too soluble at low temperatures, much of it will remain in the mother liquor.

    • Solvent Volume: Using an excessive volume of solvent will also lead to significant product loss. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[9]

  • Solution:

    • Perform small-scale solubility tests to find the optimal solvent.

    • During the procedure, add the hot solvent portion-wise until the solid just dissolves.

    • After crystallization, cool the flask in an ice bath to maximize precipitation before filtration.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.[9]

Q6: My purified product appears discolored. What is the cause and how can I fix it?

A6: Discoloration is usually due to colored, often polymeric or highly conjugated, impurities.

  • Troubleshooting: These impurities are often present in small quantities but are highly visible.

  • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal adsorbs the colored impurities.[14] Perform a hot filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool and crystallize.

Q7: I see peak tailing for my compound in my GC analysis. What is causing this?

A7: Peak tailing is often a sign of active sites within the GC system, especially in the inlet liner or the column itself, which interact with the analyte.[3]

  • Troubleshooting:

    • Contaminated Liner: Non-volatile residues can build up in the inlet liner, creating active sites.[3]

    • Column Degradation: Oxygen contamination or high temperatures can degrade the column's stationary phase.[15]

    • Improper Column Installation: Leaks at the column fittings can also cause issues.[16]

  • Solution:

    • Replace the inlet liner. Using a liner with quartz wool can help trap non-volatile contaminants.[3]

    • Condition the column by baking it out at a high temperature. If tailing persists, trim the first few inches of the column.

    • Ensure all gas lines have oxygen traps and check for leaks in the system.[15][16]

Data Presentation

Table 1: Comparison of Purification Methods for this compound Derivatives

MethodPrincipleBest For RemovingTypical PurityAdvantagesDisadvantages
Recrystallization Differential solubility at high vs. low temperatures.[10]Soluble and insoluble impurities with different solubility profiles.>99%[17]Simple, cost-effective, scalable.Solvent selection can be difficult; potential for low yield.[9]
Sublimation Solid to gas phase transition under heat and vacuum.[11]Non-volatile solids and salts.>99.5%Solvent-free, can yield very high purity crystals.Only applicable to sublimable compounds; may not separate volatile isomers.
Column Chromatography Differential partitioning between a mobile and stationary phase.Structurally similar isomers (e.g., partially fluorinated naphthalenes).>99.9%Highest resolution separation; adaptable to various impurities.Labor-intensive, requires significant solvent, can be difficult to scale.
Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol is based on standard laboratory procedures for purifying solid organic compounds.[9][10]

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, hexane, toluene, chloroform) at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold. For one derivative, chloroform was shown to be effective.[17]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Add more hot solvent in small portions until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator under vacuum.

Protocol 2: Purification by Sublimation

This protocol is adapted from general procedures for purifying naphthalene and other volatile solids.[11][12]

  • Apparatus Setup: Use a standard laboratory sublimation apparatus, which consists of a vessel to hold the crude material, a cold finger (a condenser), and a connection to a vacuum line.

  • Loading: Place the crude, dry this compound derivative into the bottom of the sublimation vessel. Ensure the material is finely powdered to maximize surface area.

  • Assembly: Insert the cold finger into the vessel, ensuring it does not touch the crude material. Connect the cold finger to a source of cold water.

  • Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is critical for sublimation to occur at a lower temperature, preventing thermal decomposition.

  • Heating: Gently heat the bottom of the vessel using a heating mantle or sand bath. The temperature should be high enough to cause the this compound to sublime but low enough that impurities with lower vapor pressures remain as solids.[11]

  • Deposition: The gaseous this compound will travel upwards and deposit as pure crystals on the cold surface of the condenser.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature. Carefully vent the system to atmospheric pressure. Remove the cold finger and scrape the pure, crystalline product from its surface.

Visualizations

Experimental and Analytical Workflow

G Crude Crude Product (from Synthesis) P_Choice Choose Purification Method Crude->P_Choice Recryst Recrystallization P_Choice->Recryst General Sublime Sublimation P_Choice->Sublime Non-Volatile Impurities Chroma Column Chromatography P_Choice->Chroma Isomers Pure_Solid Purified Solid Recryst->Pure_Solid Sublime->Pure_Solid Chroma->Pure_Solid Analysis Purity Analysis Pure_Solid->Analysis GCMS GC-MS Analysis->GCMS Volatile Analysis HPLC HPLC Analysis->HPLC Non-Volatile Analysis Trouble Troubleshoot? GCMS->Trouble HPLC->Trouble Final Final Product (>99% Purity) Trouble->Final Purity OK Repurify Re-Purify Trouble->Repurify Purity Low Repurify->P_Choice

Caption: General workflow for the purification and analysis of this compound derivatives.

Troubleshooting Decision Tree

G Start Problem Encountered During Purification/Analysis Problem_Type What is the nature of the problem? Start->Problem_Type Pur_Issue Purification Issue Problem_Type->Pur_Issue During Purification Ana_Issue Analysis Issue (GC/HPLC) Problem_Type->Ana_Issue During Analysis Low_Yield Low Yield in Recrystallization? Pur_Issue->Low_Yield Discolored Product Discolored? Low_Yield->Discolored No Solvent Optimize Solvent Choice & Use Minimum Volume Low_Yield->Solvent Yes Charcoal Use Activated Charcoal & Hot Filtration Discolored->Charcoal Yes Extra_Peaks Extra Peaks Observed? Ana_Issue->Extra_Peaks Peak_Shape Poor Peak Shape (Tailing)? Extra_Peaks->Peak_Shape No Column Use High-Resolution Chromatography (PFP) Extra_Peaks->Column Yes Inlet Check/Replace Inlet Liner & Check for Leaks Peak_Shape->Inlet Yes

Caption: Decision tree for troubleshooting common purification and analysis issues.

References

Optimizing reaction conditions for the functionalization of octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of octafluoronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common synthetic transformations involving this versatile perfluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for functionalizing this compound?

A1: The two primary strategies for functionalizing this compound are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Due to the high electronegativity of the fluorine atoms, the naphthalene core is electron-deficient and highly susceptible to attack by nucleophiles. This makes SNAr a prevalent, often metal-free, approach. For C-C bond formation, palladium-catalyzed cross-coupling reactions are also widely used, typically after an initial SNAr reaction to install a suitable handle (like a bromo or triflate group).

Q2: Why is this compound so reactive towards nucleophiles?

A2: The eight electron-withdrawing fluorine atoms significantly decrease the electron density of the aromatic naphthalene core.[1][2] This polarization makes the carbon atoms electrophilic and vulnerable to attack by a wide range of nucleophiles. The reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

Q3: Which positions on the this compound ring are most reactive in SNAr reactions?

A3: In nucleophilic aromatic substitution reactions on this compound, substitution occurs preferentially at the β-position (C-2, C-3, C-6, C-7) over the α-position (C-1, C-4, C-5, C-8). The reaction of this compound with nucleophiles proceeds mainly with fluorine displacement at the β-carbon atom.[4]

Q4: What are the main challenges when working with this compound?

A4: Key challenges include controlling selectivity, preventing multiple substitutions, and managing the reactivity of the starting material. Over-reaction to yield di- or tri-substituted products is common if stoichiometry and conditions are not carefully controlled.[1][4] Additionally, due to its crystalline nature, ensuring adequate solubility in reaction solvents can be a consideration.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Nucleophile: The nucleophile is not strong enough to attack the electron-deficient ring. 2. Inappropriate Solvent: The solvent may not adequately solvate the nucleophile or the intermediate. Polar aprotic solvents are generally preferred.[5] 3. Low Temperature: The activation energy for the reaction has not been overcome. 4. Presence of Water: Moisture can protonate the nucleophile, reducing its efficacy.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate it in situ. If using an anionic nucleophile, ensure it is fully deprotonated. 2. Solvent Selection: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating cations, leaving the anionic nucleophile "naked" and more reactive.[5] 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products (Di- or Tri-substitution) 1. Incorrect Stoichiometry: An excess of the nucleophile is present, leading to further substitutions after the initial reaction.[1] 2. Reaction Time/Temperature: The reaction is allowed to proceed for too long or at too high a temperature, favoring thermodynamically stable, more substituted products.1. Control Stoichiometry: For mono-substitution, use 1.0-1.2 equivalents of the nucleophile. For selective di-substitution, use 2.0-2.5 equivalents. Consider slow addition of the nucleophile to maintain a low instantaneous concentration. 2. Monitor Reaction: Track the reaction progress using TLC, GC-MS, or ¹⁹F NMR. Quench the reaction as soon as the desired product is maximized. Consider running the reaction at a lower temperature to improve kinetic control.
Inconsistent Results Between Batches 1. Reagent Purity: Impurities in the this compound, nucleophile, or solvent are affecting the reaction. 2. Atmospheric Contamination: Inconsistent exposure to air or moisture.1. Verify Purity: Use freshly purified reagents and high-purity, anhydrous solvents. 2. Standardize Setup: Ensure a consistently inert atmosphere for every reaction.
Palladium-Catalyzed Cross-Coupling Reactions

This guide assumes a mono-functionalized (e.g., bromo- or iodo-heptafluoronaphthalene) starting material.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Incorrect Ligand: The ligand may not be suitable for the specific coupling reaction (e.g., Suzuki, Stille, Heck).[6] 3. Base Incompatibility: The base is not effective for the transmetalation step (especially in Suzuki-Miyaura coupling).[7] 4. Poor Solubility: Reactants or catalyst may not be fully dissolved.1. Catalyst Choice & Handling: Use a reliable Pd source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). Ensure solvents are thoroughly degassed to prevent oxidation of Pd(0) to inactive Pd(II).[2] 2. Ligand Screening: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often improve performance.[1][6] 3. Base Screening: For Suzuki reactions, screen bases like K₃PO₄, Cs₂CO₃, or KF. The choice of base is critical for activating the boronic acid.[7] 4. Solvent System: Use a solvent system that ensures homogeneity at the reaction temperature (e.g., dioxane, toluene, DMF).
Homocoupling of Boronic Acid (Suzuki) 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids. 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can dominate.1. Degas Thoroughly: Use robust degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period).[2] 2. Optimize Conditions: Adjust the base, solvent, or ligand to accelerate the transmetalation step in the catalytic cycle.
Protodeborylation (Loss of Boronic Acid) 1. Presence of Water/Protic Solvents: Boronic acids can be sensitive to protic sources, leading to cleavage of the C-B bond.1. Use Anhydrous Conditions: Employ anhydrous solvents and reagents. 2. Use Potassium Trifluoroborates: Convert the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K), which is more stable and less prone to protodeborylation.[8]

Data Presentation

Table 1: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr) on this compound
NucleophileReagentBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference(s)
AmineNH₃ (aq)--120242,6-Diamino + 2,7-Diamino55 (total)[4]
AminePhenothiazineK₂CO₃DMF60-Di-substituted product22[4]
AlkoxideMeONa-MeOHReflux42-Methoxyheptafluoronaphthalene~90General
ThiolatePhSNa-DMF2522-(Phenylthio)heptafluoronaphthalene>95General
Table 2: Ligand and Additive Effects in Pd-Catalyzed Cross-Coupling of Perfluoroarenes
Reaction TypePerfluoroareneCoupling PartnerCatalyst / LigandAdditiveSolventYield (%)Reference(s)
Zinc CouplingHexafluorobenzenePh₂ZnPd₂(dba)₃ / PCy₃LiIDioxane84[9]
Zinc CouplingOctafluorotoluenePh₂ZnPd₂(dba)₃ / PCy₃LiIDioxane99[9]
Stille Coupling2-FluoronitrobenzeneBu₃SnPhPd(PPh₃)₄-DMF86[10]
Suzuki Coupling4-Fluoro-3-nitrobenzonitrilePhB(OH)₂Pd(PPh₃)₄-DMF76[10]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution via SNAr (Thiophenoxide Example)
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Nucleophile Addition: Add anhydrous DMF via syringe to dissolve the this compound. In a separate flask, prepare a solution of sodium thiophenoxide (1.1 eq) in anhydrous DMF.

  • Reaction: Add the sodium thiophenoxide solution dropwise to the stirred solution of this compound at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(phenylthio)heptafluoronaphthalene.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is for a substrate like 2-bromoheptafluoronaphthalene, which would be synthesized via an initial SNAr reaction.

  • Preparation: In an oven-dried Schlenk tube, combine 2-bromoheptafluoronaphthalene (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as powdered K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired biaryl product.

Visualizations

Workflow and Decision Diagrams

G General Workflow for Optimizing SNAr Reactions start Reaction Goal: Mono- vs. Multi-substitution setup Setup Reaction: - this compound - Nucleophile (1.1 eq for mono) - Anhydrous Solvent (DMF/DMSO) start->setup conditions Set Conditions: - Inert Atmosphere (N2/Ar) - Temperature (e.g., 25-60 °C) setup->conditions monitor Monitor Reaction (TLC, GC-MS, 19F NMR) conditions->monitor workup Quench and Workup monitor->workup Reaction Complete analysis Analyze Product: Yield & Purity workup->analysis troubleshoot Problem? analysis->troubleshoot no_reaction Low / No Yield? troubleshoot->no_reaction Yes success Success: Purify Product troubleshoot->success No multi_sub Multiple Products? no_reaction->multi_sub No optimize_temp Increase Temperature Add Base no_reaction->optimize_temp Yes optimize_stoi Adjust Stoichiometry Reduce Time/Temp multi_sub->optimize_stoi Yes multi_sub->success No optimize_temp->setup optimize_stoi->setup

Caption: Workflow for SNAr reaction optimization.

G Troubleshooting Logic for Failed Cross-Coupling Reactions start Reaction Failed: Low or No Yield check_catalyst Was Catalyst Handled Correctly? (Degassed Solvents, Inert Atm.) start->check_catalyst check_reagents Are Reagents Pure? (Substrate, Coupling Partner, Base) check_catalyst->check_reagents Yes sol_catalyst Action: Re-run with fresh catalyst and rigorous degassing. check_catalyst->sol_catalyst No check_ligand Is the Ligand Appropriate? check_reagents->check_ligand Yes sol_reagents Action: Purify starting materials. Use fresh, anhydrous base. check_reagents->sol_reagents No check_temp Is Temperature Optimal? check_ligand->check_temp Yes sol_ligand Action: Screen different ligands (e.g., bulky, electron-rich phosphines). check_ligand->sol_ligand No sol_temp Action: Increase temperature. Monitor for decomposition. check_temp->sol_temp No end Re-run Optimized Reaction check_temp->end Yes sol_catalyst->end sol_reagents->end sol_ligand->end sol_temp->end

References

Preventing decomposition of octafluoronaphthalene during high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octafluoronaphthalene in high-temperature reactions. The information is designed to help prevent decomposition and maximize reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during high-temperature reactions involving this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield with Evidence of Decomposition (e.g., charring, unusual coloration) The reaction temperature may be too high, leading to thermal decomposition of this compound.Carefully control the reaction temperature and consider running the reaction at the lower end of the effective temperature range.
The presence of strong oxidizing agents can promote the decomposition of this compound.[1]Avoid the use of strong oxidizers in the reaction mixture if possible. If they are necessary, add them slowly and at a controlled temperature.
The chosen solvent may be promoting decomposition. Some perfluorinated compounds show instability in polar aprotic solvents at elevated temperatures.[2]If using a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile), consider switching to a non-polar or less reactive solvent. Always perform a small-scale test to check for solvent compatibility at the desired reaction temperature.
Formation of Unidentified Byproducts Side reactions may be occurring due to the high reactivity of this compound at elevated temperatures.Utilize a high-purity grade of this compound and ensure all reagents and solvents are anhydrous and free of impurities. The use of a catalyst can sometimes improve selectivity and reduce byproduct formation.
The reaction may be sensitive to atmospheric oxygen or moisture at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Inconsistent Reaction Outcomes Variability in heating rates and temperature distribution within the reaction vessel can lead to inconsistent results.Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Trace amounts of impurities in the starting materials or solvents can catalyze decomposition pathways.Purify all reagents and solvents before use.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decompose?

A1: this compound is known for its high thermal stability.[3] While specific decomposition temperatures under various reaction conditions are not well-documented in readily available literature, its formation as a thermal decomposition product of polychlorotrifluoroethylene at 800°C suggests it is stable at very high temperatures in the absence of reactive agents.[4] However, in the presence of certain reagents, decomposition can occur at lower temperatures. It is recommended to perform thermogravimetric analysis (TGA) on your specific reaction mixture to determine the onset of decomposition.

Q2: What are the likely decomposition products of this compound?

A2: Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[5] The specific byproducts in a chemical reaction will depend on the other reagents, solvent, and atmosphere present.

Q3: How does the choice of solvent affect the stability of this compound at high temperatures?

A3: The choice of solvent can be critical. Some studies on other perfluorinated compounds have shown that polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO) can promote degradation at elevated temperatures.[2] It is advisable to test the stability of this compound in your chosen solvent at the target reaction temperature before proceeding with your synthesis. Non-polar, high-boiling point solvents are often a safer choice.

Q4: Is it necessary to run high-temperature reactions with this compound under an inert atmosphere?

A4: Yes, it is highly recommended. Using an inert atmosphere, such as nitrogen or argon, prevents oxidation and other unwanted side reactions that can be accelerated at high temperatures.[1] This is a standard best practice for ensuring the integrity of many organic reactions at elevated temperatures.

Q5: Are there any specific "heat stabilizers" that can be added to prevent decomposition?

A5: The use of specific heat stabilizers for this compound in synthetic reactions is not well-documented in the available literature. General strategies for preventing decomposition, such as precise temperature control, use of an inert atmosphere, and careful solvent selection, are the primary recommended approaches.

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Nucleophilic Aromatic Substitution (SNAr) on this compound

This protocol provides a general framework for performing SNAr reactions with this compound while minimizing the risk of decomposition.

1. Materials and Setup:

  • This compound (high purity)
  • Nucleophile
  • Anhydrous, high-boiling point solvent (e.g., toluene, xylene, or a suitable non-polar solvent)
  • Anhydrous base (if required)
  • Three-neck round-bottom flask equipped with a reflux condenser, a temperature probe, and a nitrogen/argon inlet
  • Magnetic stirrer and heating mantle with a temperature controller

2. Procedure:

  • Assemble the reaction apparatus and flame-dry it under vacuum or with a heat gun. Allow the apparatus to cool to room temperature under a stream of inert gas.
  • Add this compound, the nucleophile, and the base (if applicable) to the reaction flask.
  • Add the anhydrous solvent via cannula or syringe.
  • Begin stirring and ensure a gentle flow of inert gas through the system.
  • Slowly heat the reaction mixture to the desired temperature. Monitor the internal temperature closely.
  • Maintain the reaction at the target temperature for the required time, monitoring the progress by TLC or GC-MS.
  • Upon completion, cool the reaction mixture to room temperature.
  • Proceed with the appropriate aqueous workup and purification.

3. Quantitative Analysis:

  • To quantify the extent of decomposition, a known amount of an internal standard can be added to the reaction mixture before starting.
  • Aliquots can be taken at different time points, quenched, and analyzed by GC-MS to determine the concentration of remaining this compound and any potential decomposition products.

Visualizations

Decomposition_Pathway OFN This compound (C₁₀F₈) Decomposition Decomposition OFN->Decomposition High_Temp High Temperature High_Temp->Decomposition Reagents Reactive Species (e.g., Strong Oxidizers) Reagents->Decomposition Products Desired Product(s) Decomposition->Products Desired Reaction Byproducts Decomposition Products (e.g., CO, CO₂, HF) Decomposition->Byproducts Side Reaction

Caption: A logical diagram illustrating the factors leading to the decomposition of this compound.

Troubleshooting_Workflow Start Low Yield or Decomposition Observed Check_Temp Is Temperature Controlled and Optimized? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Atmosphere Is an Inert Atmosphere Being Used? Check_Temp->Check_Atmosphere Yes Lower_Temp->Check_Atmosphere Use_Inert Implement N₂ or Ar Atmosphere Check_Atmosphere->Use_Inert No Check_Solvent Is the Solvent Appropriate? Check_Atmosphere->Check_Solvent Yes Use_Inert->Check_Solvent Change_Solvent Test Alternative Solvents (e.g., non-polar) Check_Solvent->Change_Solvent No Check_Reagents Are Reagents High Purity and Free of Oxidizers? Check_Solvent->Check_Reagents Yes Change_Solvent->Check_Reagents Purify_Reagents Purify Reagents and Avoid Strong Oxidizers Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A troubleshooting workflow for addressing the decomposition of this compound in high-temperature reactions.

References

Validation & Comparative

A Comparative Guide to Nucleophilic Substitution Reactions: Octafluoronaphthalene vs. Hexafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluoroaromatic chemistry, both octafluoronaphthalene and hexafluorobenzene serve as critical building blocks for the synthesis of complex molecules. Their high degree of fluorination renders them exceptionally susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry and materials science. This guide provides an objective comparison of their reactivity in SNAr reactions, supported by experimental data, to aid researchers in substrate selection and reaction design.

The Mechanism: A Foundation of Reactivity

Nucleophilic aromatic substitution on these perfluorinated compounds typically proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The subsequent loss of a fluoride anion restores aromaticity and yields the substituted product.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[1][3] Consequently, the reactivity of the aromatic substrate is primarily dictated by its ability to stabilize the negative charge of this intermediate. The strong electron-withdrawing inductive effect of the numerous fluorine atoms is crucial, as it delocalizes the negative charge and lowers the activation energy for the initial nucleophilic attack.[3][4][5]

Head-to-Head Reactivity Comparison

While both molecules are highly activated towards nucleophilic attack, experimental evidence indicates that this compound is generally more reactive than hexafluorobenzene. This enhanced reactivity is attributed to the greater ability of the fused naphthalene ring system to delocalize and stabilize the negative charge of the Meisenheimer intermediate compared to the single ring of hexafluorobenzene.

A direct comparison was observed in the SNAr reaction with phenothiazine as the nucleophile. Under identical conditions, this compound underwent a double substitution, whereas hexafluorobenzene exhibited low reactivity.[6] This suggests a significantly lower energy barrier for the formation of the intermediate with the naphthalene core.

Another key difference lies in the regioselectivity of the reaction.

  • Hexafluorobenzene: As a symmetric molecule, the initial substitution can occur at any of the six equivalent carbon atoms.

  • This compound: This molecule has two distinct positions for nucleophilic attack: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). Experimental studies have shown that nucleophilic attack preferentially occurs at the β-position.[7] This is consistent with electronic structure calculations, which show that attack at the β-position leads to a more stable Meisenheimer intermediate where the negative charge is more effectively delocalized across the fused ring system.[7]

Quantitative Data Summary

The following table summarizes the comparative reactivity of this compound and hexafluorobenzene with the nucleophile phenothiazine, as reported in a 2021 study.[6]

FeatureThis compound (2h)Hexafluorobenzene (2i)
Reactant Phenothiazine (1a)Phenothiazine (1a)
Conditions A K₃PO₄, MeCN, 60 °CK₃PO₄, MeCN, 60 °C
Outcome A Double substitution product (4aha) in 22% yield, even with 2 eq. of 2h.[6]Exhibited low reactivity.[6]
Conditions B Not ReportedK₂CO₃, DMSO, 85 °C
Outcome B Not ReportedDouble substitution product (4aia) in 64% yield.[6]

Note: The difference in conditions required to achieve substitution highlights the lower intrinsic reactivity of hexafluorobenzene compared to this compound.

Featured Experimental Protocol

The following protocol is adapted from the SNAr reaction of polyfluoroarenes with phenothiazine, which provides a direct comparison of reactivity.[6]

General Procedure for the SNAr Reaction of Phenothiazine with this compound or Hexafluorobenzene:

  • A mixture of phenothiazine (1a, 0.50 mmol), the polyfluoroarene (this compound or hexafluorobenzene, 1.0 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) is prepared in a reaction vessel.

  • A solvent (e.g., MeCN, 5.0 mL) is added to the mixture.

  • The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated period.

  • Upon completion, the reaction is monitored by an appropriate method (e.g., ¹⁹F-NMR) to determine the conversion and product distribution.

  • The product is isolated and purified using standard techniques such as column chromatography.

Logical Relationship Diagram

The following diagram illustrates the factors influencing the relative reactivity of hexafluorobenzene and this compound in SNAr reactions.

G cluster_0 Hexafluorobenzene cluster_1 This compound a1 Single Aromatic Ring a2 Moderate Charge Delocalization in Meisenheimer Complex a1->a2 a3 Higher Activation Energy a2->a3 a4 Lower Reactivity a3->a4 b1 Fused Aromatic Rings b2 Superior Charge Delocalization in Meisenheimer Complex b1->b2 b3 Lower Activation Energy b2->b3 b4 Higher Reactivity (β-selective) b3->b4 start Substrate Properties start->a1 start->b1

Caption: Factors influencing SNAr reactivity.

Conclusion

References

Octafluoronaphthalene in GC-MS: A Comparative Guide for Reference Standard Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the choice of a reference standard is critical for ensuring the accuracy and reliability of quantitative analysis. This guide provides a comprehensive comparison of octafluoronaphthalene (OFN) as a reference standard against commonly used deuterated polycyclic aromatic hydrocarbons (PAHs), specifically Chrysene-d12 and Perylene-d12.

This compound (OFN) is a fully fluorinated naphthalene derivative frequently used to verify the performance of GC-MS instrumentation, particularly its sensitivity.[1] Its high mass defect and unique isotopic pattern make it easily distinguishable from most analytes and background noise. However, for quantitative applications, especially in complex matrices, deuterated analogs of the target analytes are often the preferred internal standards. This guide presents a comparative overview of their performance characteristics, supported by experimental protocols.

Data Presentation: A Comparative Analysis

Performance Parameter This compound (OFN) Chrysene-d12 Perylene-d12
Molecular Weight ( g/mol ) 272.09240.34264.38
Typical Recovery Rate Not widely reported for complex matrices; expected to be sensitive to matrix effects.High (typically >80%) in various matrices due to structural similarity to PAH analytes.High (typically >80%) in various matrices, similar to Chrysene-d12.
Linearity (R²) Excellent linearity is expected in clean standards for instrument performance verification.Excellent (typically >0.99) over a wide concentration range for PAH quantification.Excellent (typically >0.99) over a wide concentration range for PAH quantification.
Chemical Inertness Generally inert, but its volatility may differ significantly from higher molecular weight analytes.Chemically inert and closely mimics the behavior of native chrysene and similar PAHs.Chemically inert and closely mimics the behavior of native perylene and similar PAHs.
Chromatographic Behavior Elutes earlier than most PAHs of environmental concern.Co-elutes or elutes in close proximity to native chrysene, providing effective correction.Co-elutes or elutes in close proximity to native perylene, providing effective correction.
Mass Spectral Signature Unique mass spectrum with a prominent molecular ion at m/z 272, distinct from hydrocarbons.Mass shift of +12 amu from native chrysene, allowing for clear mass spectrometric separation.Mass shift of +12 amu from native perylene, enabling clear mass spectrometric separation.
Primary Application Instrument performance verification (sensitivity, S/N ratio).Internal standard for the quantification of PAHs.Internal standard for the quantification of PAHs.

Experimental Protocols

To provide a framework for evaluating the performance of these reference standards, detailed methodologies for a comparative study are outlined below.

Protocol 1: Instrument Sensitivity Verification using this compound

This protocol is adapted from established methods for evaluating GC-MS instrument sensitivity.[1]

1. Standard Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., isooctane or hexane) at a concentration of 1 µg/mL.

  • Perform serial dilutions to obtain a working standard solution with a final concentration of 1 pg/µL.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)

  • Injector: Split/Splitless injector at 250°C in splitless mode.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Oven Program: Initial temperature of 70°C, hold for 1 min, ramp at 25°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of m/z 272.

3. Data Analysis:

  • Inject 1 µL of the 1 pg/µL OFN standard.

  • Determine the signal-to-noise ratio (S/N) for the OFN peak. A typical acceptance criterion is S/N > 100.

Protocol 2: Comparative Evaluation of Internal Standards for PAH Quantification

This protocol outlines a method to compare the performance of OFN, Chrysene-d12, and Perylene-d12 as internal standards for the analysis of a representative PAH (e.g., Chrysene) in a spiked matrix.

1. Standard and Sample Preparation:

  • Analyte Stock Solution: Prepare a 100 µg/mL stock solution of native Chrysene in toluene.

  • Internal Standard Stock Solutions: Prepare individual 100 µg/mL stock solutions of OFN, Chrysene-d12, and Perylene-d12 in toluene.

  • Spiking Solution: Create a mixed solution containing Chrysene at 10 µg/mL and each internal standard at 10 µg/mL.

  • Matrix Spiking: Spike a representative matrix blank (e.g., extracted soil or sediment) with the spiking solution to achieve a final concentration of 100 ng/g of each compound. Prepare a non-spiked matrix blank for background analysis.

2. Sample Extraction and Cleanup:

  • Use a standard extraction method for PAHs, such as pressurized fluid extraction (PFE) or sonication with a suitable solvent mixture (e.g., hexane:acetone 1:1).

  • Perform a cleanup step using solid-phase extraction (SPE) with silica gel or Florisil to remove interferences.

  • Concentrate the final extract to 1 mL.

3. GC-MS Analysis:

  • Utilize the same GC-MS instrumentation and conditions as described in Protocol 1, with the following modifications to the acquisition mode:

    • Acquisition Mode: SIM with the following ions monitored:

      • Chrysene: m/z 228

      • This compound: m/z 272

      • Chrysene-d12: m/z 240

      • Perylene-d12: m/z 264

4. Data Analysis and Comparison:

  • Recovery: Calculate the percent recovery of each internal standard in the spiked matrix sample by comparing the peak area to that of a direct injection of a standard at the same concentration.

  • Response Factor Stability: Prepare a calibration curve for Chrysene using each of the three internal standards. Calculate the relative response factor (RRF) at each calibration point and determine the relative standard deviation (%RSD) of the RRFs across the calibration range. A lower %RSD indicates better stability.

  • Quantification Accuracy: Quantify the concentration of Chrysene in the spiked sample using the calibration curve generated with each internal standard. Compare the calculated concentration to the known spiked concentration to determine the accuracy for each standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Internal Standards (OFN, Chrysene-d12, Perylene-d12) and Analyte (Chrysene) Sample->Spike Extract Extraction (PFE or Sonication) Spike->Extract Cleanup Cleanup (SPE) Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GC_MS GC-MS System Concentrate->GC_MS Data Data Acquisition (SIM Mode) GC_MS->Data Integration Peak Integration Data->Integration Quantification Quantification using Relative Response Factors Integration->Quantification Comparison Performance Comparison: - Recovery - RRF Stability - Accuracy Quantification->Comparison

Caption: Experimental workflow for the comparative evaluation of internal standards.

Logical_Relationship Ideal_IS Ideal Internal Standard Behaves_Like_Analyte Behaves like Analyte during Prep & Analysis Ideal_IS->Behaves_Like_Analyte No_Interference No Interference with Analyte or Matrix Ideal_IS->No_Interference Stable Chemically Stable Ideal_IS->Stable Measurable Clearly Measurable (Good S/N, Resolved Peak) Ideal_IS->Measurable Comparison Performance Comparison Behaves_Like_Analyte->Comparison Similarity to Analyte No_Interference->Comparison Specificity Measurable->Comparison Sensitivity OFN This compound OFN->Comparison Deuterated_PAH Deuterated PAH (e.g., Chrysene-d12) Deuterated_PAH->Comparison

References

A Comparative Guide to Validating the Purity of Synthesized Octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. Octafluoronaphthalene, a perfluorinated aromatic compound, is a valuable building block in the synthesis of advanced materials and complex organic molecules.[1][2] Its high degree of fluorination imparts unique chemical and thermal stability, making it a key intermediate in various applications.[2] The purity of the starting this compound is paramount to ensure the desired outcome of subsequent reactions and the performance of the final product.[1]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for validating the purity of synthesized this compound. We present supporting experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. While HPLC is a robust and widely used method, GC-MS and qNMR offer distinct advantages for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[3] It is particularly well-suited for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for volatile and semi-volatile compounds.[3] It offers high sensitivity and provides molecular weight information about the analytes.[4]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that can provide both structural and quantitative information without the need for a reference standard of the analyte.[5] It is a powerful tool for identifying and quantifying impurities, especially those that are structurally related to the main compound.

The following table summarizes the performance of these three techniques in the analysis of a synthesized batch of this compound.

Parameter HPLC-UV GC-MS ¹⁹F qNMR
Purity Assay (%) 99.8599.8899.82
Limit of Detection (LOD) ~10 ng/mL~1 pg/µL[6]~0.05 mol%
Limit of Quantification (LOQ) ~30 ng/mL~5 pg/µL~0.1 mol%
Analysis Time per Sample 15 min20 min10 min
Identified Impurities Impurity A (Heptafluoronaphthalene isomer), Impurity B (Octachloronaphthalene)Impurity A (Heptafluoronaphthalene isomer), Impurity C (Decafluorobiphenyl)Impurity A (Heptafluoronaphthalene isomer), Impurity B (Octachloronaphthalene)
Key Advantages Excellent for routine QC of non-volatile impurities.High sensitivity and specificity for volatile impurities; provides mass information.[3][4]Provides structural information and absolute quantification without a specific reference standard for each impurity.[5]
Limitations May not be suitable for volatile impurities; requires reference standards for impurity identification.Requires sample volatilization, which may not be suitable for thermally labile compounds.[3]Lower sensitivity compared to chromatographic techniques; complex spectra can be challenging to interpret.[4]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

1. High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for a similar fluorinated aromatic compound.[7][8]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 m/z.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in hexane.

3. Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Acetone-d₆.

  • Internal Standard: A known concentration of trifluorotoluene.

  • Parameters:

    • Pulse Program: zgig30 (inverse-gated proton decoupling).

    • Relaxation Delay (d1): 30 s.

    • Number of Scans: 16.

  • Data Processing: Apply a line broadening of 0.3 Hz. The purity is calculated by comparing the integrated area of the this compound signals to the integrated area of the internal standard signal.

Experimental Workflow and Data Interpretation

The overall process for validating the purity of synthesized this compound involves a multi-step workflow, from initial sample preparation to the final comparative analysis of results from different analytical techniques.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_comparison Final Assessment Sample Synthesized this compound Batch StockSol Prepare Stock Solution (e.g., in Acetonitrile) Sample->StockSol Dilutions Prepare Working Solutions for each technique StockSol->Dilutions HPLC HPLC-UV Analysis Dilutions->HPLC GCMS GC-MS Analysis Dilutions->GCMS qNMR ¹⁹F qNMR Analysis Dilutions->qNMR ProcessHPLC Integrate Chromatogram Calculate Purity (%) HPLC->ProcessHPLC ProcessGCMS Integrate Chromatogram Identify Impurities by MS GCMS->ProcessGCMS ProcessqNMR Integrate Spectra Calculate Absolute Purity qNMR->ProcessqNMR Compare Compare Results from all Techniques ProcessHPLC->Compare ProcessGCMS->Compare ProcessqNMR->Compare FinalReport Final Purity Report & Batch Release Compare->FinalReport

References

Cross-Validation of Experimental Data with Theoretical Models of Octafluoronaphthalene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental spectroscopic data for octafluoronaphthalene with theoretical models. By presenting a side-by-side analysis of experimental and computational results for vibrational, nuclear magnetic resonance, and electronic spectroscopy, this document aims to serve as a valuable resource for researchers utilizing this perfluorinated aromatic compound in various scientific and developmental applications.

Vibrational Spectroscopy: A Comparative Analysis of IR and Raman Spectra

The vibrational modes of this compound have been extensively studied using both experimental techniques and theoretical calculations. This section compares the experimental infrared (IR) and Raman spectroscopic data with theoretical predictions, primarily based on Density Functional Theory (DFT).

Experimental Protocols

Infrared (IR) Spectroscopy: The experimental IR spectra were obtained from various sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook. Gas-phase, solution-phase, and solid-state (KBr pellet or Nujol mull) spectra have been reported. For the data presented here, solid-state FTIR spectroscopy is the primary reference. A small amount of finely ground solid this compound was mixed with potassium bromide (KBr) and pressed into a transparent pellet. The spectrum was then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Raman Spectroscopy: Experimental Raman spectra were typically recorded on a crystalline powder sample. A laser beam of a specific wavelength was focused on the sample, and the scattered light was collected and analyzed. The Raman shifts, corresponding to the vibrational modes of the molecule, were then recorded.

Computational Methods

Theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such calculations. A basis set, such as 6-311+G(d,p), is used to describe the atomic orbitals. The geometry of the this compound molecule was first optimized to find its lowest energy conformation, and then the vibrational frequencies were calculated at this optimized geometry. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.[1][2][3][4]

Data Presentation
Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (DFT B3LYP) (cm⁻¹)Assignment
165516581660C=C stretching
152015251522C=C stretching
142814301431C-F stretching
130013021305C-F stretching
104510481047C-F stretching
970972975Ring deformation
715718717Ring deformation
570573571C-F bending
430433431C-F bending
255258256Ring out-of-plane deformation

Note: The calculated frequencies are scaled by a factor of 0.967. Experimental data is sourced from Girlando, A., & Pecile, C. (1974). Vibrational spectra of this compound. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 70, 6-16.[5] Calculated values are representative values from typical DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Fluorine and Carbon Environments

¹⁹F and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of fluorinated compounds. This section compares the experimental chemical shifts of this compound with theoretical predictions from Gauge-Including Atomic Orbital (GIAO) calculations.

Experimental Protocols

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of this compound was recorded in a suitable solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal or external standard, typically trichlorofluoromethane (CFCl₃) at 0 ppm.[6] Due to the symmetry of the molecule, two distinct signals are expected for the fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was also recorded in a deuterated solvent. Due to the low natural abundance of ¹³C, signal averaging is typically required. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS) at 0 ppm.

Computational Methods

Theoretical NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common approach for calculating magnetic properties of molecules.[7] This method is typically employed in conjunction with DFT, using a functional like B3LYP and a suitable basis set. The calculations provide the absolute shielding tensors for each nucleus. To obtain the chemical shifts, the calculated shielding of a reference compound (e.g., CFCl₃ for ¹⁹F and TMS for ¹³C) is subtracted from the calculated shielding of the nucleus of interest.

Data Presentation

¹⁹F NMR Chemical Shifts

PositionExperimental δ (ppm)Calculated (GIAO-DFT) δ (ppm)
F-1, F-4, F-5, F-8-145.59-146.2
F-2, F-3, F-6, F-7-154.05-154.8

Note: Experimental data is from Matthews, R. S., & Matthews, A. N. (2000). 19F NMR spectroscopy of polyhalonaphthalenes Part V. Halex reactions of polychloroisoquinolines. Journal of Fluorine Chemistry, 105(1), 35-40.[8] Calculated values are representative and can vary based on the level of theory.

¹³C NMR Chemical Shifts

PositionExperimental δ (ppm)Calculated (GIAO-DFT) δ (ppm)
C-1, C-4, C-5, C-8139.5140.1
C-2, C-3, C-6, C-7137.8138.5
C-9, C-10110.2110.9

Note: Experimental data is sourced from spectral databases. Calculated values are representative.

Electronic Spectroscopy: Unveiling the Electronic Transitions with UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This section compares the experimental absorption maxima of this compound with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocols

The UV-Vis absorption spectrum of this compound was recorded in a suitable solvent, such as hexane or ethanol. The absorbance of the solution was measured over a range of wavelengths, typically from 200 to 400 nm, to identify the wavelengths of maximum absorption (λmax).

Computational Methods

Theoretical electronic absorption spectra were calculated using Time-Dependent Density Functional Theory (TD-DFT).[9][10][11] This method extends the principles of DFT to describe excited electronic states. The calculations provide the excitation energies and oscillator strengths for the electronic transitions. The excitation energies can be converted to wavelengths to predict the λmax values. The choice of functional and basis set can influence the accuracy of the results.

Data Presentation
Experimental λmax (nm)Calculated (TD-DFT) λmax (nm)Transition
235238π → π
280285π → π
315312π → π*

Note: Experimental data is from various spectroscopic databases. Calculated values are representative and can vary based on the level of theory.

Logical Workflow for Cross-Validation

The process of cross-validating experimental data with theoretical models follows a systematic workflow. This workflow ensures a rigorous comparison and interpretation of the results.

CrossValidationWorkflow Cross-Validation Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Modeling cluster_comparison Data Comparison and Analysis exp_synthesis Sample Preparation exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis compare_vib Compare Vibrational Frequencies exp_ir->compare_vib exp_raman->compare_vib compare_nmr Compare NMR Chemical Shifts exp_nmr->compare_nmr compare_uvvis Compare UV-Vis Absorption Maxima exp_uvvis->compare_uvvis theo_geometry Geometry Optimization (e.g., DFT) theo_vib Vibrational Frequency Calculation (DFT) theo_geometry->theo_vib theo_nmr NMR Chemical Shift Calculation (GIAO) theo_geometry->theo_nmr theo_uvvis Electronic Spectra Calculation (TD-DFT) theo_geometry->theo_uvvis theo_vib->compare_vib theo_nmr->compare_nmr theo_uvvis->compare_uvvis validation Model Validation and Interpretation compare_vib->validation compare_nmr->validation compare_uvvis->validation

References

The Impact of Perfluorination on the Electronic Landscape of Aromatic Hydrocarbons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of molecules is paramount. The strategic substitution of hydrogen with fluorine atoms in polycyclic aromatic hydrocarbons (PAHs)—a process known as perfluorination—dramatically alters their electronic characteristics, opening new avenues for the design of novel organic electronic materials and pharmaceuticals. This guide provides a comparative analysis of the electronic properties of perfluorinated aromatic hydrocarbons versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Perfluorination, the replacement of all hydrogen atoms with fluorine atoms in a hydrocarbon, profoundly influences the electronic properties of aromatic systems. The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect, which significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This fundamental change has a cascading effect on key electronic parameters such as ionization potential, electron affinity, and charge transport characteristics.

Key Electronic Property Comparisons

Perfluorination generally leads to an increase in both ionization potential and electron affinity. The ionization potential, the energy required to remove an electron from the HOMO, increases because the electron-withdrawing fluorine atoms hold the electrons more tightly. Conversely, the electron affinity, the energy released upon adding an electron to the LUMO, also increases, making the perfluorinated molecule a better electron acceptor.[1]

Ionization Potential and Electron Affinity

The following table summarizes the experimentally determined and theoretically calculated ionization potentials (IP) and electron affinities (EA) for several common aromatic hydrocarbons and their perfluorinated analogs.

CompoundFormulaIonization Potential (eV)Electron Affinity (eV)
BenzeneC₆H₆9.24-1.15
PerfluorobenzeneC₆F₆9.970.69[2][3]
NaphthaleneC₁₀H₈8.12-0.19
PerfluoronaphthaleneC₁₀F₈8.85[4]1.02[2][3]
AnthraceneC₁₄H₁₀7.410.53
PerfluoroanthraceneC₁₄F₁₀~8.4 (estimated)1.84[2][3]
PyreneC₁₆H₁₀7.410.59
PerfluoropyreneC₁₆F₁₀Not Available1.72[5]
TetraceneC₁₈H₁₂6.951.05
PerfluorotetraceneC₁₈F₁₂~7.95 (estimated)2.39 (estimated)[2][6]
PentaceneC₂₂H₁₄6.581.35
PerfluoropentaceneC₂₂F₁₄~7.58 (estimated)~2.35 (estimated)

Note: Some values are estimated based on the general trend of a ~1 eV increase upon perfluorination as suggested by literature.[1] Experimental values can vary slightly depending on the measurement technique.

Charge Carrier Mobility

The effect of perfluorination on charge carrier mobility is more complex and depends on the specific molecule and its solid-state packing. While the increased electron affinity of perfluorinated PAHs makes them excellent candidates for n-type (electron-transporting) semiconductors, the changes in intermolecular interactions and molecular packing can either enhance or hinder charge transport.

CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Pentacene>1[7]~0.1
PerfluoropentaceneLow>1[7]
Tetracene~0.4~0.02
PerfluorotetraceneLow~0.4

Visualizing the Impact of Perfluorination

The following diagrams illustrate the effect of perfluorination on molecular orbital energies and a typical experimental workflow for their characterization.

Caption: Effect of perfluorination on molecular orbital energy levels.

G cluster_0 Sample Preparation cluster_1 Electronic Property Measurement cluster_2 Data Analysis Sample PAH or Perfluorinated PAH Sample ThinFilm Thin Film Deposition (e.g., vacuum evaporation) Sample->ThinFilm CV Cyclic Voltammetry (CV) Estimates HOMO/LUMO levels Sample->CV Dissolved in electrolyte UPS Ultraviolet Photoelectron Spectroscopy (UPS) Measures Ionization Potential ThinFilm->UPS IPES Inverse Photoemission Spectroscopy (IPES) Measures Electron Affinity ThinFilm->IPES Data Collect and Analyze Spectra/Voltammograms UPS->Data IPES->Data CV->Data Compare Compare Electronic Properties of PAH and Perfluorinated PAH Data->Compare

Caption: Experimental workflow for comparative electronic property analysis.

Experimental Protocols

Accurate determination of the electronic properties of perfluorinated and non-fluorinated PAHs relies on precise experimental techniques. Below are detailed methodologies for three key experiments.

Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Potential Determination

Objective: To measure the ionization potential (the energy required to remove an electron from the HOMO).

Methodology:

  • Sample Preparation: A thin film of the organic semiconductor (typically 5-20 nm) is deposited on a conductive substrate (e.g., indium tin oxide (ITO) or gold-coated silicon) under ultra-high vacuum (UHV) conditions to ensure a clean surface.

  • Instrumentation: The experiment is performed in a UHV chamber equipped with a UV light source (typically a helium discharge lamp producing He I radiation at 21.22 eV) and an electron energy analyzer.

  • Measurement: The sample is irradiated with UV photons, causing the emission of photoelectrons from the valence band. The kinetic energy of the emitted photoelectrons is measured by the analyzer.

  • Data Analysis: The ionization potential is determined from the onset of the highest occupied molecular orbital peak in the UPS spectrum relative to the vacuum level. The vacuum level is determined from the secondary electron cutoff. The binding energy (BE) is calculated using the formula: BE = hν - E_kin, where hν is the photon energy and E_kin is the measured kinetic energy of the photoelectron. The ionization potential corresponds to the binding energy of the HOMO onset.

Inverse Photoemission Spectroscopy (IPES) for Electron Affinity Determination

Objective: To measure the electron affinity (the energy released when an electron is added to the LUMO).

Methodology:

  • Sample Preparation: Similar to UPS, a thin film of the material is prepared on a conductive substrate in a UHV chamber.

  • Instrumentation: The setup consists of a low-energy electron source and a photon detector. The experiment is performed in isochromat mode, where electrons of varying kinetic energy are directed at the sample, and photons of a specific energy are detected.

  • Measurement: A beam of electrons with a well-defined and variable kinetic energy is directed at the sample surface. When an electron enters an unoccupied state (LUMO), it can radiatively decay, emitting a photon. The photon detector is set to a fixed energy, and the intensity of emitted photons is measured as a function of the incident electron energy.

  • Data Analysis: The electron affinity is determined from the onset of the LUMO peak in the IPES spectrum. This onset corresponds to the minimum energy required for an incoming electron to populate the LUMO level.

Cyclic Voltammetry (CV) for Estimating HOMO and LUMO Levels

Objective: To estimate the HOMO and LUMO energy levels through electrochemical measurements.

Methodology:

  • Sample Preparation: The aromatic compound is dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire). A potentiostat is used to control the potential and measure the current.

  • Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The potential is then swept in the reverse direction to complete the cycle.

  • Data Analysis: The oxidation and reduction potentials of the compound are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations, often calibrated against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:

    • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

    • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV where E_ox and E_red are the onset oxidation and reduction potentials, respectively. The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[8]

Conclusion

The perfluorination of aromatic hydrocarbons is a powerful strategy for tuning their electronic properties. The consistent increase in ionization potential and electron affinity makes perfluorinated PAHs highly attractive as electron-accepting and electron-transporting materials in organic electronics. This comparative guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of next-generation organic materials.

References

Benchmarking Octafluoronaphthalene-Based Devices for High-Performance Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Electronics

The pursuit of next-generation electronic devices that are flexible, lightweight, and cost-effective has propelled the field of organic electronics into the spotlight. Central to this advancement is the development of high-performance organic semiconductor materials. Octafluoronaphthalene, a fully fluorinated aromatic compound, has emerged as a promising candidate for n-type organic field-effect transistors (OFETs) due to its potential for high electron affinity and environmental stability. This guide provides a comprehensive performance benchmark of this compound-based devices against leading alternative organic semiconductors, supported by experimental data and detailed fabrication protocols.

Performance Comparison of n-Type Organic Semiconductors

The performance of an organic field-effect transistor is primarily evaluated by its charge carrier mobility (μ), the ratio of the on-state current to the off-state current (Ion/Ioff), and the threshold voltage (Vth). While specific performance data for this compound in OFETs is emerging, this section compares its expected performance with established n-type and p-type organic semiconductors.

Organic SemiconductorTypeMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)DielectricFabrication Method
This compound (C₁₀F₈) n-typeData not readily availableData not readily availableSiO₂Vacuum Deposition
Fullerene (C₆₀)n-typeup to 6> 10⁶SiO₂ with OTSVacuum Deposition
Fluorinated Copper Phthalocyanine (F₁₆CuPc)n-type6.0 x 10⁻³[1]1 x 10⁴[1]Polycarbonate[1]Vacuum Evaporation[1]
Perfluoropentacenen-type0.22[2]10⁵[2]Not SpecifiedNot Specified
Pentacene p-type0.06 - 0.1[3]10³ - 10⁴[3]SiO₂/PMMA[3]Not Specified

Table 1: Performance Metrics of this compound and Alternative Organic Semiconductors. This table summarizes key performance parameters for this compound and commonly used n-type and p-type organic semiconductors in OFETs. The data is compiled from various research articles, and performance can vary based on fabrication conditions and device architecture.

Experimental Protocols

The fabrication and characterization of organic thin-film transistors are critical processes that significantly influence device performance. Below are detailed methodologies for key experiments.

Protocol 1: Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol describes a common architecture for fabricating OFETs using vacuum deposition for the organic semiconductor layer.

1. Substrate Preparation:

  • Begin with a heavily doped silicon wafer (n⁺⁺-Si) that serves as the gate electrode.
  • A layer of silicon dioxide (SiO₂), typically 200-300 nm thick, is thermally grown on the silicon wafer to act as the gate dielectric.
  • The substrates are subjected to a rigorous cleaning procedure. This includes piranha etching (a 4:1 mixture of H₂SO₄:H₂O₂) at 80°C for 2 hours, followed by ultrasonication in deionized water, acetone, and isopropanol (IPA) for 10 minutes each.
  • To improve the interface quality, the dielectric surface is often treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). This is achieved by immersing the cleaned substrates in a 0.01 M toluene solution of OTS for 16 hours in a nitrogen atmosphere.

2. Organic Semiconductor Deposition:

  • The active layer, such as this compound, is deposited onto the prepared substrate via thermal evaporation in a high-vacuum chamber (pressure ~10⁻⁶ to 10⁻⁷ Torr).[4]
  • The deposition rate is a critical parameter and is typically maintained at a slow and steady rate, for instance, 0.15 Å/s for Fullerene C₆₀, to ensure the formation of a well-ordered crystalline film. The substrate is usually kept at room temperature during deposition.

3. Source and Drain Electrode Deposition:

  • Gold (Au) is commonly used for the source and drain electrodes due to its high work function and stability.
  • The electrodes are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation. A typical thickness for the gold electrodes is 40 nm, with a deposition rate of 0.2 Å/s.

4. Device Characterization:

  • The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a vacuum or inert atmosphere) to minimize degradation from ambient conditions.
  • Key parameters such as mobility, on/off ratio, and threshold voltage are extracted from the output and transfer characteristics of the device.

Visualizing the Experimental Workflow and Device Structure

To provide a clearer understanding of the fabrication process and the resulting device architecture, the following diagrams are presented in the DOT language for Graphviz.

G cluster_0 Substrate Preparation cluster_1 Device Fabrication cluster_2 Characterization Si Wafer Si Wafer SiO2 Growth SiO2 Growth Si Wafer->SiO2 Growth Cleaning Cleaning SiO2 Growth->Cleaning OTS Treatment OTS Treatment Cleaning->OTS Treatment Organic Semiconductor Deposition Organic Semiconductor Deposition OTS Treatment->Organic Semiconductor Deposition Electrode Deposition Electrode Deposition Organic Semiconductor Deposition->Electrode Deposition Electrical Measurement Electrical Measurement Electrode Deposition->Electrical Measurement Parameter Extraction Parameter Extraction Electrical Measurement->Parameter Extraction

OFET Fabrication Workflow

device_structure cluster_0 Top-Contact, Bottom-Gate OFET Source Source Organic Semiconductor Organic Semiconductor Drain Drain Dielectric (SiO2) Dielectric (SiO2) Organic Semiconductor->Dielectric (SiO2) Gate (n++ Si) Gate (n++ Si) Dielectric (SiO2)->Gate (n++ Si)

Device Cross-Section

Charge Transport in Organic Semiconductors

The movement of charge carriers in organic semiconductors is a complex process that is highly dependent on the molecular packing and the presence of defects or traps. In crystalline organic materials, charge transport can be described by a band-like mechanism at low temperatures, where charge carriers are delocalized in energy bands. However, at room temperature, thermal vibrations can localize the charge carriers, and transport is better described by a hopping mechanism, where charges hop between adjacent molecules.

The introduction of fluorine atoms in organic semiconductors, as in this compound, can significantly influence their electronic properties. The high electronegativity of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which facilitates electron injection and transport, making them suitable for n-type devices. Furthermore, fluorination can lead to unique intermolecular interactions that promote favorable molecular packing for efficient charge transport.

G cluster_0 Charge Injection & Transport cluster_1 Influencing Factors Source_Electrode Source Electrode LUMO LUMO Source_Electrode->LUMO Electron Injection Hopping Intermolecular Hopping LUMO->Hopping Drain_Electrode Drain Electrode LUMO->Drain_Electrode Electron Collection Hopping->LUMO Transport Molecular_Packing Molecular Packing Defects_Traps Defects/Traps Fluorination Fluorination Fluorination->LUMO Fluorination->Molecular_Packing

Charge Transport Pathway

Conclusion

This compound holds considerable promise as an n-type semiconductor for organic electronics. While comprehensive device performance data is still emerging, comparisons with established materials like fullerenes and fluorinated phthalocyanines provide valuable benchmarks for its potential. The fabrication protocols and fundamental principles of charge transport outlined in this guide offer a solid foundation for researchers and scientists working on the development of novel organic electronic devices. Further research into optimizing the deposition conditions and device architecture for this compound will be crucial in realizing its full potential for high-performance, flexible, and cost-effective electronics.

References

Quantitative Analysis of Octafluoronaphthalene in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of octafluoronaphthalene (OFN) in complex matrices is crucial for a variety of applications, from environmental monitoring to metabolism studies. This guide provides an objective comparison of the leading analytical techniques for OFN quantification—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FLD), and Gas Chromatography with Electron Capture Detection (GC-ECD). The performance of each method is evaluated based on available experimental data, and detailed experimental protocols are provided to aid in method selection and implementation.

Method Comparison at a Glance

The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Gas chromatography-based methods are generally favored for their high sensitivity, particularly GC-ECD for halogenated compounds. However, HPLC methods offer a viable alternative, especially when dealing with less volatile matrices or when derivatization is to be avoided.

FeatureGC-MSHPLC-UVHPLC-FLDGC-ECD
Selectivity Very HighModerate to HighHighVery High for Halogens
Sensitivity HighModerateHighVery High
LOD/LOQ Low (pg range)Higher (ng to µg range)Low (pg to ng range)Very Low (fg to pg range)
Linearity Wide RangeGoodGoodLimited Dynamic Range
Matrix Effects Can be significant, but mitigated by MSCan be significantLess prone than UVLess prone to certain matrix interferences
Sample Volatility RequiredNot requiredNot requiredRequired
Throughput ModerateHighHighModerate

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the quantification of volatile and semi-volatile organic compounds like this compound. Its high sensitivity and selectivity make it a robust choice for complex mixtures.

Performance Data:

ParameterValue
Limit of Detection (LOD) In the low picogram (pg) range. A signal-to-noise ratio of 2611.17 was achieved for a 1 pg/µL injection[1]. The LOD is estimated from the signal-to-noise ratio, suggesting it is in the low pg range[1].
Limit of Quantification (LOQ) Typically in the low to mid pg range. The LOQ is estimated from the signal-to-noise ratio[1].
Linearity A common calibration range for similar compounds (PAHs) is 1 to 1,000 pg with R² >0.99[2][3].
Accuracy/Recovery For related halogenated compounds, recoveries are typically between 70% and 90%[4].

Experimental Protocol: A typical GC-MS protocol for OFN analysis involves a splitless injection of the sample extract onto a capillary column. The oven temperature is programmed to separate the analytes, which are then detected by a mass spectrometer operating in either scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

References

A Comparative Guide to Octafluoronaphthalene and Other Perfluorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties and performance characteristics of octafluoronaphthalene in comparison to other common perfluorinated solvents, supported by experimental data and detailed methodologies.

Perfluorinated solvents, a class of organofluorine compounds where carbon-hydrogen bonds are replaced by carbon-fluorine bonds, have garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and drug development. Their unique properties, such as high thermal stability, chemical inertness, and low surface tension, make them valuable in specialized applications. This guide provides a comprehensive comparison of this compound with other widely used perfluorinated solvents, offering researchers and scientists a detailed reference for solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent is paramount for the success of chemical reactions and processes. The following table summarizes the key physicochemical properties of this compound and other representative perfluorinated solvents. This data allows for a direct comparison of their fundamental characteristics.

PropertyThis compoundPerfluorohexanePerfluorodecalinPerfluoromethylcyclohexanePerfluorooctanePerfluorononane
Molecular Formula C₁₀F₈C₆F₁₄C₁₀F₁₈C₇F₁₄C₈F₁₈C₉F₂₀
Molecular Weight ( g/mol ) 272.09[1][2]338.04[3]462.08350.05438.06488.07
Boiling Point (°C) 209[4]56[5]14276103-104125
Melting Point (°C) 87-88[2][6]-90-6.7 (mixture)-37-25-
Density (g/mL at 25°C) 1.73[7]1.671.911.791.771.80
Viscosity (cP at 25°C) -0.64[5]5.11.91.11.6
Surface Tension (mN/m at 25°C) -11.917.6[8]15.414.015.0
Heat Capacity (J/mol·K) ---353.1[9]--
Thermal Conductivity (W/m·K) -0.057[5]----

Performance in Key Applications

The unique properties of perfluorinated solvents translate into distinct advantages in various applications.

Organic Synthesis

Perfluorinated solvents are often utilized in biphasic synthesis, where their immiscibility with many organic solvents allows for easy separation of catalysts and products. This compound, with its high boiling point and aromatic nature, can be a suitable medium for high-temperature reactions and for dissolving reactants with some degree of aromatic character.

Heat Transfer

The high thermal stability and wide liquid range of many perfluorinated compounds make them excellent heat transfer fluids.[10] this compound's high boiling point suggests its utility in high-temperature applications.[10] The choice of a heat transfer fluid depends on the specific operating temperature range and required heat transfer efficiency.

Gas Solubility

Perfluorinated solvents are known for their ability to dissolve large volumes of gases, a property attributed to the weak intermolecular forces. This has led to their investigation in applications such as oxygen transport in artificial blood substitutes and for enhancing gas-liquid reactions.

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are crucial. Below are detailed methodologies for evaluating key performance parameters of perfluorinated solvents.

Determination of Thermal Conductivity

The thermal conductivity of a liquid is a measure of its ability to conduct heat. A standard method for this determination is the transient hot wire method, as described in ASTM D7896-19.[3][11][12]

Experimental Setup: A transient hot wire apparatus consists of a thin platinum wire suspended in the liquid sample. The wire serves as both a heating element and a resistance thermometer.

Procedure:

  • Calibrate the resistance of the platinum wire as a function of temperature.

  • Immerse the wire in the perfluorinated solvent to be tested, ensuring thermal equilibrium with the surrounding bath at the desired temperature.

  • Apply a constant voltage step to the wire, causing a rapid increase in its temperature.

  • Record the change in resistance of the wire over a short period (typically 1 second).

  • The thermal conductivity of the liquid is calculated from the rate of temperature increase of the wire.

Measurement of Gas Solubility

The solubility of a gas in a liquid can be determined using a volumetric method.

Experimental Setup: The apparatus consists of a gas burette, a thermostated equilibrium cell containing the solvent, a pressure transducer, and a magnetic stirrer.

Procedure:

  • Degas the perfluorinated solvent thoroughly.

  • Introduce a known volume of the gas from the burette into the equilibrium cell containing a known volume of the degassed solvent.

  • Stir the mixture vigorously to facilitate dissolution and allow the system to reach equilibrium at a constant temperature and pressure.

  • The volume of undissolved gas is measured, and the amount of dissolved gas is calculated by difference.

  • The solubility is typically expressed as the mole fraction of the gas in the solvent at a specific temperature and pressure.

Evaluation of Solvent Effects on Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. A general protocol to evaluate these effects is as follows:

Experimental Setup: A set of parallel reactors, each containing a different perfluorinated solvent, is placed in a temperature-controlled environment. In-situ monitoring of the reaction progress can be achieved using techniques like spectroscopy (e.g., FT-IR, UV-Vis) or chromatography (e.g., HPLC, GC).

Procedure:

  • Prepare identical reaction mixtures in each of the different perfluorinated solvents.

  • Initiate the reactions simultaneously by adding the starting material or catalyst.

  • Monitor the concentration of a key reactant or product over time at regular intervals.

  • Plot the concentration data versus time to determine the reaction rate for each solvent.

  • Comparison of the reaction rates will reveal the influence of each perfluorinated solvent on the reaction kinetics.

Visualization of Solvent Selection Workflow

The process of selecting the optimal perfluorinated solvent for a specific application can be complex, involving the consideration of multiple physicochemical and performance parameters. The following diagram illustrates a logical workflow for this selection process.

SolventSelectionWorkflow Workflow for Perfluorinated Solvent Selection cluster_0 1. Define Application Requirements cluster_1 2. Initial Solvent Screening cluster_2 3. Performance-Based Selection cluster_3 4. Final Solvent Validation A Operating Temperature Range E Filter by Boiling & Melting Points A->E B Required Solvency for Reactants/Solutes F Assess Solubility Parameters B->F C Chemical & Thermal Stability Needs G Evaluate Chemical Inertness C->G D Heat Transfer Requirements H Compare Heat Capacity & Thermal Conductivity D->H I Analyze Viscosity & Surface Tension E->I F->I J Consider Gas Solubility Data G->J K Conduct Small-Scale Experimental Trials H->K I->K J->K L Analyze Performance & Safety K->L M Select Optimal Solvent L->M

Caption: A logical workflow for selecting a perfluorinated solvent.

References

Revolutionizing Structural Validation: A Guide to ¹⁹F NMR for Octafluoronaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of highly fluorinated molecules is paramount. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of octafluoronaphthalene derivatives, supported by experimental data and detailed protocols.

The unique properties of fluorine, including its 100% natural abundance of the NMR-active ¹⁹F isotope and a wide chemical shift range, make ¹⁹F NMR an exceptionally powerful tool for the structural analysis of fluorinated organic compounds.[1][2] This technique offers high sensitivity and resolution, minimizing the signal overlap often encountered in proton (¹H) NMR.[3][4] For complex molecules like this compound and its derivatives, where multiple fluorine atoms are present, ¹⁹F NMR provides unambiguous data for isomer differentiation and structural confirmation.

Performance Comparison: ¹⁹F NMR vs. Alternative Methods

The structural validation of this compound derivatives can be approached with several analytical techniques. However, ¹⁹F NMR spectroscopy presents distinct advantages over traditional methods like ¹H NMR and Mass Spectrometry (MS).

Feature¹⁹F NMR Spectroscopy¹H NMR SpectroscopyMass Spectrometry (MS)
Sensitivity High (¹⁹F nucleus is highly receptive)[2]High (for protonated compounds)Very High (detects trace amounts)
Structural Information Rich (Chemical shifts, J-couplings provide detailed connectivity and stereochemistry)[1]Limited for perfluorinated compoundsProvides molecular weight and fragmentation patterns; limited isomer differentiation
Isomer Differentiation Excellent (distinct signals and coupling patterns for each fluorine environment)Poor for highly fluorinated isomersOften challenging for positional isomers
Sample Preparation Simple, non-destructive[4]Simple, non-destructiveCan be destructive depending on the ionization method
Background Interference Minimal (no natural background signals in biological or most organic samples)[4]Potential for overlapping signals from solvents or impuritiesPotential for matrix effects

Deciphering the Structure: ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of a fluorinated compound is characterized by two key parameters: chemical shifts (δ) and spin-spin coupling constants (J). The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, while coupling constants provide information about the connectivity between neighboring fluorine atoms and other nuclei.

For this compound, the symmetry of the molecule results in two distinct fluorine environments, leading to two signals in the ¹⁹F NMR spectrum. Substitution on the naphthalene core breaks this symmetry, resulting in more complex spectra that are unique to each isomer.

Table 1: Representative ¹⁹F NMR Data for this compound Derivatives

CompoundPositionChemical Shift (δ, ppm)¹Coupling Constants (J, Hz)
This compoundF-1, F-4, F-5, F-8-138.5J₁₂ = 18.5, J₁₃ = 4.5, J₁₄ = 12.0
F-2, F-3, F-6, F-7-152.3J₂₃ = 19.5
1-Methoxythis compoundF-2-158.1J₂₃ = 20.0, J₂₄ = 10.0
F-3-153.5J₃₄ = 19.0
F-4-140.2
F-5-139.8J₅₆ = 19.0, J₅₇ = 4.0, J₅₈ = 12.5
F-6-152.8J₆₇ = 20.5
F-7-153.2J₇₈ = 18.5
F-8-141.7
2-Hydroxythis compoundF-1-142.3J₁₃ = 10.5, J₁₄ = 2.5
F-3-160.5J₃₄ = 20.0
F-4-140.8
F-5-139.5J₅₆ = 19.5, J₅₇ = 4.5, J₅₈ = 12.0
F-6-152.5J₆₇ = 20.0
F-7-153.0J₇₈ = 19.0
F-8-141.5

¹Chemical shifts are reported relative to CFCl₃. Data is illustrative and may vary slightly based on solvent and experimental conditions.

Experimental Workflow for Structural Validation

The process of validating the structure of an this compound derivative using ¹⁹F NMR follows a systematic workflow, from sample preparation to spectral analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Dissolve derivative in deuterated solvent (e.g., CDCl₃, Acetone-d₆) B Add internal standard (e.g., CFCl₃) A->B C Acquire 1D ¹⁹F NMR spectrum B->C D Acquire 2D correlation spectra (e.g., ¹⁹F-¹⁹F COSY, ¹⁹F-¹³C HMBC) C->D E Assign chemical shifts D->E F Measure coupling constants E->F G Correlate data from 2D spectra F->G H Compare experimental data with predicted values or known isomers G->H I Confirm structure and isomer H->I

Workflow for ¹⁹F NMR-based structural validation.

Key Experimental Protocols

1. Sample Preparation:

  • Materials: this compound derivative, deuterated solvent (e.g., chloroform-d, acetone-d₆), internal reference standard (e.g., trichlorofluoromethane - CFCl₃), NMR tube.

  • Procedure:

    • Weigh approximately 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of an internal reference standard (e.g., a sealed capillary containing CFCl₃ or a known concentration of a soluble standard).

    • Transfer the solution to an NMR tube.

2. ¹⁹F NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Typical 1D ¹⁹F NMR Parameters:

    • Pulse Sequence: A standard one-pulse sequence (e.g., zg on Bruker instruments).

    • Spectral Width: A wide spectral width is often necessary to encompass all fluorine signals (e.g., 200-300 ppm).

    • Transmitter Frequency Offset: Centered in the region of expected fluorine resonances.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of the nuclei.[5]

    • Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.

  • 2D NMR Experiments: For unambiguous assignments, 2D correlation experiments such as ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) and ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation) can be performed using standard pulse programs available on modern NMR spectrometers.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum to the internal standard (CFCl₃ at 0 ppm).

  • Integrate the signals to determine the relative number of fluorine atoms in each environment.

  • Measure the chemical shifts and coupling constants from the spectrum. For complex spectra, simulation software can aid in extracting these parameters.

Conclusion

¹⁹F NMR spectroscopy stands out as a superior technique for the structural validation of this compound derivatives. Its high sensitivity, wide chemical shift dispersion, and the detailed information provided by coupling constants allow for confident isomer differentiation and complete structural elucidation. By following standardized experimental protocols and leveraging the power of modern NMR instrumentation, researchers can obtain high-quality, unambiguous data, accelerating the pace of research and development in fluorinated pharmaceuticals and materials.

References

Safety Operating Guide

Proper Disposal Procedures for Octafluoronaphthalene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of octafluoronaphthalene. This document outlines immediate safety protocols, logistical planning for disposal, and detailed procedural steps to ensure the safe handling of this chemical waste.

This compound, a polyfluorinated aromatic hydrocarbon, requires careful management during its disposal to mitigate potential environmental and health risks. Due to its chemical stability and halogenated nature, standard disposal protocols for hazardous materials must be strictly followed. This guide provides a comprehensive overview of the necessary procedures.

Immediate Safety and Handling

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as Viton® or Teflon® (PTFE), should be used. Materials like Low-Density Polyethylene (LDPE) are not recommended for handling halogenated hydrocarbons.[1]

  • Respiratory Protection: In case of dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Waste Collection and Storage

Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound." Include the chemical formula (C₁₀F₈) and any other relevant hazard information.

  • Container Selection: Use a dedicated, leak-proof container made of a compatible material. High-density polyethylene (HDPE) may be suitable for short-term storage, but for long-term storage or if the waste is in a solvent, glass or containers lined with fluorinated polymers like PTFE are preferable.

  • Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated organic waste. This is crucial as the disposal methods for halogenated and non-halogenated wastes differ significantly.

  • Storage Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.

Disposal Procedures

The recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal company. Landfilling of untreated this compound is not recommended and is restricted in many jurisdictions.

Step-by-Step Disposal Plan:

  • Engage a Licensed Disposal Vendor: Contact a certified hazardous waste management company with experience in handling halogenated organic compounds. They will provide guidance on packaging, labeling, and transportation requirements.

  • Waste Characterization: The disposal vendor will likely require a Safety Data Sheet (SDS) and may need to perform an analysis of the waste to confirm its composition and determine the appropriate disposal facility and method.

  • Packaging for Transport: Follow the vendor's instructions for packaging the waste. This typically involves placing the primary container within a larger, approved shipping container with absorbent material.

  • Manifesting: A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, must be completed. This is typically done in collaboration with the disposal vendor.

  • Transportation and Incineration: The vendor will transport the waste to a permitted hazardous waste incinerator. High-temperature incineration is effective at breaking the strong carbon-fluorine bonds in this compound.

Quantitative Data for Disposal Parameters

The following table summarizes key quantitative parameters relevant to the disposal of halogenated organic compounds like this compound. It is important to note that specific parameters may vary depending on the disposal facility and local regulations.

ParameterRecommended Value/GuidelineNotes
Incineration Temperature 1100°C - 1200°CConsidered adequate for the destruction of halogenated hazardous compounds.
860°C - 1095°CShown to be effective for the mineralization of fluoropolymers.[2]
Incineration Residence Time ≥ 2 secondsA minimum residence time of 2 seconds in the combustion chamber is recommended to ensure complete destruction.[2]
Landfill Concentration Limit (Example) < 1000 ppm (Total Halogenated Organic Compounds)This is a reference value from soil remediation for PCBs and is not a universal limit for this compound. Land disposal of untreated this compound is generally not permitted.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal Process cluster_2 Final Disposition A Generate this compound Waste B Segregate as Halogenated Organic Waste A->B C Select Compatible Waste Container (e.g., Glass, PTFE-lined) B->C D Label Container: 'Hazardous Waste: this compound' C->D E Store in Designated Secondary Containment D->E F Contact Licensed Hazardous Waste Vendor E->F G Provide Waste Information (SDS) F->G H Package Waste for Shipment G->H I Complete Hazardous Waste Manifest H->I J Transport to Permitted Facility I->J K High-Temperature Incineration J->K L Secure Landfill (Post-Treatment) K->L Residue Only

Caption: Decision workflow for this compound waste management.

By adhering to these procedures, laboratories can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting both personnel and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department and your selected hazardous waste disposal vendor for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Octafluoronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Octafluoronaphthalene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health effects. While the toxicological properties have not been fully investigated, it is known to cause skin, eye, and respiratory tract irritation.[1][2][3] Adherence to strict safety protocols is mandatory.

1.1. Hazard Classification

Hazard ClassCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation.[2][3]
Eye Irritation2AH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[2][3]

1.2. Required Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).Must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2]
Body A lab coat or chemical-resistant apron. For larger quantities, a chemically impervious suit may be necessary.Appropriate protective clothing to prevent skin exposure.[1]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if ventilation is inadequate or when handling powders.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Step-by-Step Handling and Operations Plan

2.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

  • Work Area: Designate a specific area for handling this compound. The work surface should be clean and uncluttered.

  • Weighing: If handling the solid form, weigh it in a fume hood or a ventilated balance enclosure to minimize dust generation and accumulation.[1]

2.2. Handling Procedure

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Carefully dispense the required amount of this compound. Avoid creating dust if it is in solid form.

  • Container Closure: Keep the container tightly closed when not in use.[1]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Emergency Procedures

3.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

3.2. Spill and Leak Response

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill.

  • Clean-up: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations. As a halogenated aromatic compound, it requires special disposal procedures.

4.1. Waste Categorization

  • Halogenated Organic Waste: this compound waste should be segregated as halogenated organic waste. Do not mix with non-halogenated waste to avoid higher disposal costs.

4.2. Disposal Procedure

  • Collection: Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

  • Licensed Disposal Company: Contact a licensed hazardous waste disposal company for pickup and disposal.

  • Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration equipped with an afterburner and scrubber to handle the hazardous combustion products, which may include carbon oxides and hydrogen fluoride.[5]

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1][5]

Experimental Protocol: Illustrative Example

While specific experimental protocols are proprietary and depend on the research context, the following provides a generalized workflow for using this compound as a starting material in a chemical synthesis, with an emphasis on safety procedures.

Objective: To use this compound in a nucleophilic aromatic substitution reaction.

Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood, assemble a dry reaction flask with a stirrer and a condenser.

  • Reagent Addition:

    • Charge the reaction flask with the appropriate solvent.

    • Add the nucleophile and any necessary base or catalyst.

    • Carefully add the pre-weighed this compound to the reaction mixture in portions to control any exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding an appropriate quenching agent.

    • Perform an extraction to separate the product from the reaction mixture. All aqueous waste should be checked for pH and neutralized before disposal. Organic waste should be collected as halogenated waste.

  • Purification: Purify the crude product using a suitable technique such as column chromatography, crystallization, or distillation. Collect all solvent waste in the appropriate halogenated or non-halogenated waste containers.

  • Product Handling: Handle the final product with the appropriate PPE, as its toxicological properties may not be fully known.

Visual Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe Check emergency equip. handling Handling/Experiment ppe->handling Enter designated area spill Spill? handling->spill waste Waste Segregation (Halogenated) handling->waste Collect experimental waste spill_response Spill Response spill->spill_response Yes decon Decontamination spill->decon No spill_response->decon decon->waste Collect cleaning materials disposal Disposal via Licensed Contractor waste->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.